molecular formula C25H50O2 B048067 Methyl tetracosanoate CAS No. 2442-49-1

Methyl tetracosanoate

货号: B048067
CAS 编号: 2442-49-1
分子量: 382.7 g/mol
InChI 键: XUDJZDNUVZHSKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl tetracosanoate, also known as methyl lignocerate, is a high-purity fatty acid methyl ester (FAME) that serves as a critical reference standard and investigative tool in lipidomics and biochemical research. This compound is the methyl ester derivative of the very long-chain saturated fatty acid, tetracosanoic acid (lignoceric acid, C24:0). Its primary research value lies in its use for the gas chromatography (GC) analysis and quantification of lipids, enabling the identification and metabolic profiling of complex biological samples. Researchers utilize this compound to study lipid metabolism, particularly in the context of sphingolipid synthesis and peroxisomal disorders, where the accumulation of very long-chain fatty acids is a key diagnostic marker. Furthermore, it finds application in the study of plant wax composition and as a building block in synthetic organic chemistry for the preparation of more complex lipid structures. Supplied with certified purity and stability, this compound ensures reliable and reproducible results for advanced analytical and experimental procedures.

属性

IUPAC Name

methyl tetracosanoate
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InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50179174
Record name Methyl tetracosanoic acid
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Molecular Weight

382.7 g/mol
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CAS No.

2442-49-1
Record name Methyl tetracosanoate
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Record name Methyl tetracosanoic acid
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Record name Methyl tetracosanoic acid
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Record name Methyl tetracosanoate
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Record name METHYL TETRACOSANOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated fatty acid methyl ester with the chemical formula C25H50O2.[1][2] As a long-chain fatty acid ester, it is a subject of interest in various scientific disciplines, including lipidomics, metabolic research, and materials science. This technical guide provides a comprehensive overview of the chemical properties of methyl tetracosanoate, detailed experimental protocols for their determination, and an exploration of its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: General Properties of this compound
PropertyValueSource
IUPAC Name This compound[1]
Synonyms Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME[2][3]
CAS Number 2442-49-1[2][4]
Molecular Formula C25H50O2[1][2]
Appearance White solid/powder or crystals[4][5]
Table 2: Physical Properties of this compound
PropertyValueSource
Molecular Weight 382.66 g/mol [2][6]
Melting Point 58-60 °C[4][5][6][7]
Boiling Point 419-420 °C at 760 mmHg; 232 °C at 4 mmHg[4][8]
Density 0.8791 g/cm³ (estimate)[8]
Flash Point 210 °C (410 °F)[4]
logP (o/w) 11.485 (estimated)[4]
Table 3: Solubility of this compound
SolventSolubilitySource
Water Insoluble (1.116e-006 mg/L at 25 °C, est.)[4]
Alcohol Soluble[4]
Ether Soluble[3]
Chloroform (B151607) Slightly Soluble[3]
Ethyl Acetate Slightly Soluble[3]
Methanol Slightly Soluble[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the chemical and physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using a micro-boiling point or Thiele tube method.

Methodology (Thiele Tube):

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Heating is discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Methodology:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: The spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run. Expected signals include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the terminal methyl group of the fatty acid chain (~0.88 ppm), a triplet for the methylene (B1212753) group adjacent to the carbonyl (~2.3 ppm), and a large multiplet for the remaining methylene protons in the alkyl chain (~1.25 ppm).

    • ¹³C NMR: A standard carbon experiment is run. Expected signals include a peak for the carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and multiple signals for the carbons of the long alkyl chain.

  • Data Processing: The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is typically employed.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of ~150 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of ~300 °C, held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: The retention time of the peak corresponding to this compound is determined. The mass spectrum is analyzed for characteristic fragment ions, such as the molecular ion (m/z 382) and fragments resulting from McLafferty rearrangement and cleavage of the alkyl chain.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound possesses anti-diabetic properties.[9] It has been shown to enhance glucose uptake in adipocytes, suggesting its potential role in modulating insulin (B600854) signaling pathways.[9]

Insulin Signaling Pathway and this compound

This compound has been observed to promote the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K).[2] This activation of the PI3K pathway is a critical step in the insulin signaling cascade, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Furthermore, this compound has been shown to increase the mRNA expression of GLUT4.[2] The enhanced presence and translocation of GLUT4 facilitate the uptake of glucose from the bloodstream into cells, thereby contributing to the regulation of blood glucose levels.

Below is a diagram illustrating the proposed mechanism of action of this compound on the insulin signaling pathway.

InsulinSignaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Methyl_Tetracosanoate This compound IR_beta IRβ (phosphorylated) Methyl_Tetracosanoate->IR_beta Promotes Phosphorylation PI3K PI3K (activated) Methyl_Tetracosanoate->PI3K Promotes Activation GLUT4_mRNA GLUT4 mRNA Expression Methyl_Tetracosanoate->GLUT4_mRNA Increases Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR->IR_beta Autophosphorylation GLUT4_membrane GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake Facilitates IR_beta->PI3K Activates Akt Akt (activated) PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_membrane Fuses with membrane GLUT4_mRNA->GLUT4_vesicle Leads to more

Proposed mechanism of this compound on the insulin signaling pathway.
Experimental Workflow for Investigating Biological Activity

The following workflow outlines a general approach to studying the effects of this compound on glucose uptake in an adipocyte cell line (e.g., 3T3-L1).

ExperimentalWorkflow Cell_Culture 1. Culture and differentiate 3T3-L1 pre-adipocytes to mature adipocytes Treatment 2. Treat mature adipocytes with varying concentrations of This compound Cell_Culture->Treatment Glucose_Uptake_Assay 3. Perform 2-NBDG or radiolabeled glucose uptake assay Treatment->Glucose_Uptake_Assay Western_Blot 4a. Western Blot analysis for phosphorylated IRβ, PI3K, Akt Treatment->Western_Blot qPCR 4b. qPCR analysis for GLUT4 mRNA expression Treatment->qPCR Data_Analysis 5. Analyze and quantify results Glucose_Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion 6. Draw conclusions on the effect of This compound on glucose metabolism Data_Analysis->Conclusion

Workflow for studying the biological activity of this compound.

Conclusion

This compound is a well-characterized long-chain fatty acid methyl ester with defined chemical and physical properties. This guide has provided a detailed summary of these properties, along with standardized experimental protocols for their determination. Furthermore, the emerging role of this compound in modulating the insulin signaling pathway highlights its potential as a molecule of interest in metabolic research and drug development. The provided diagrams and workflows offer a conceptual framework for further investigation into its biological mechanisms. This comprehensive technical guide serves as a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of methyl tetracosanoate (B1234217), also known as methyl lignocerate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Identity and Structure

Methyl tetracosanoate is the methyl ester of tetracosanoic acid (lignoceric acid), a saturated fatty acid with a 24-carbon backbone. It belongs to the class of compounds known as fatty acid methyl esters (FAMEs).[1][2][3]

  • Chemical Formula : C₂₅H₅₀O₂[1][2][3][4]

  • IUPAC Name : this compound[1][4]

  • Synonyms : Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME[2][3]

  • CAS Number : 2442-49-1[2][3]

  • Linear Formula : CH₃(CH₂)₂₂COOCH₃[5][6]

Molecular Structure:

The structure consists of a long, unbranched 24-carbon acyl chain attached to a methyl ester group.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
Molecular Weight 382.66 g/mol [2][3][5]
Appearance White to off-white crystalline solid or powder
Melting Point 58-60 °C[5][6]
Boiling Point 232 °C at 4 mmHg[5][6]
Solubility Soluble in chloroform (B151607) and tetrahydrofuran. Slightly soluble in ethyl acetate (B1210297) and methanol (B129727).[7][8]
Storage Temperature 2-8°C[5][6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

This protocol describes a standard laboratory procedure for the synthesis of this compound from lignoceric acid using an acid catalyst.

Materials:

  • Lignoceric acid (Tetracosanoic acid)

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (for preparing methanolic HCl)[2]

  • Hexane (B92381)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve lignoceric acid in anhydrous methanol (e.g., 1 g of acid in 20 mL of methanol).

  • Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL). Alternatively, prepare anhydrous methanolic HCl by carefully adding acetyl chloride to cold methanol.[2]

  • Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing hexane and water.

  • Extraction : Shake the funnel gently and allow the layers to separate. The top organic layer contains the this compound.

  • Washing : Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. Finally, wash with brine.

  • Drying and Evaporation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane solvent using a rotary evaporator to yield crude this compound.

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)[9]

  • Erlenmeyer flask, hot plate, Buchner funnel, filter flask, filter paper.

Procedure:

  • Solvent Selection : Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[10]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.[11][12]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.[11][12]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10][13]

  • Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.[11][13]

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13]

  • Drying : Dry the crystals in a vacuum oven or air-dry to remove residual solvent. The purity can be checked by measuring the melting point.

GC is a standard method for analyzing the purity of FAMEs like this compound, which is often used as an analytical standard itself.[5][6]

Instrumentation & Conditions:

  • Gas Chromatograph : Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column : A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase (e.g., Omegawax, FAMEWAX), is typically used for FAME analysis.[2][14]

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[2][15]

  • Injector : Split/splitless injector, temperature set to ~220-250°C.[2]

  • Oven Temperature Program :

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.[2] (Note: The temperature program should be optimized based on the specific column and analytes.)

  • Detector : FID temperature at ~250-300°C.

Procedure:

  • Sample Preparation : Dissolve a small, accurately weighed amount of purified this compound in a suitable solvent (e.g., hexane or methylene (B1212753) chloride) to a known concentration (e.g., 1 mg/mL).

  • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[2][15]

  • Data Analysis : The purity is determined by the relative peak area of this compound compared to any impurity peaks in the resulting chromatogram. For quantitative analysis, a calibration curve would be generated using standards of known concentrations.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in metabolic regulation. It is recognized for its anti-diabetic properties.[4][16]

In vitro studies have shown that this compound can increase glucose uptake in 3T3-L1 adipocytes. This effect is mediated, at least in part, by an elevation in the mRNA expression of Glucose Transporter 4 (GLUT4).[16] GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and muscle.[17][18] The insulin (B600854) signaling cascade that leads to GLUT4 translocation is a well-established pathway. Insulin binding to its receptor triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), which ultimately signals GLUT4-containing storage vesicles to translocate to and fuse with the plasma membrane, thereby facilitating glucose entry into the cell.[19][20] this compound appears to positively influence this pathway by upregulating the expression of the key transporter, GLUT4.

While direct studies on this compound's role in adipogenesis are limited, other FAMEs have been shown to influence this process. For instance, Palmitic Acid Methyl Ester (PAME) enhances adipogenic differentiation in mesenchymal stem cells.[21] This process involves the activation of G-protein coupled receptors (GPR40/120), leading to a downstream cascade involving Phospholipase C (PLC), increased intracellular calcium, and activation of the ERK pathway. This ultimately upregulates key adipogenic transcription factors like PPARγ.[21] Given its structural similarity, it is plausible that this compound could modulate adipogenesis through a similar mechanism, influencing the differentiation of preadipocytes.

Visualizations

The following diagrams illustrate the experimental workflow and biological pathways associated with this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis: Esterification cluster_purification Purification: Recrystallization S1 1. Mix Lignoceric Acid, Anhydrous Methanol, & Acid Catalyst S2 2. Reflux for 2-4 hours S1->S2 S3 3. Cool and perform liquid-liquid extraction with Hexane S2->S3 S4 4. Wash organic layer with NaHCO3 and Brine S3->S4 S5 5. Dry over Na2SO4 and evaporate solvent S4->S5 Crude Crude Methyl Tetracosanoate S5->Crude P1 1. Dissolve crude product in minimum hot solvent P2 2. Cool slowly to room temperature, then ice bath P1->P2 P3 3. Collect crystals by vacuum filtration P2->P3 P4 4. Wash crystals with ice-cold solvent P3->P4 P5 5. Dry crystals P4->P5 Pure Pure Methyl Tetracosanoate P5->Pure Crude->P1

Caption: Workflow for the synthesis and purification of this compound.

Insulin_Signaling_Pathway cluster_cell Adipocyte IR Insulin Receptor IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GSV GLUT4 Storage Vesicle (GSV) Akt->GSV signals Translocation Translocation to Plasma Membrane GSV->Translocation GLUT4_PM GLUT4 Translocation->GLUT4_PM Glucose_Uptake Glucose Uptake GLUT4_PM->Glucose_Uptake Insulin Insulin Insulin->IR binds Methyl_T Methyl Tetracosanoate GLUT4_mRNA GLUT4 mRNA Expression Methyl_T->GLUT4_mRNA increases GLUT4_mRNA->GSV increases pool of

Caption: Effect of this compound on the insulin signaling pathway.

Adipogenesis_Pathway cluster_cell Preadipocyte GPR GPR40/120 PLC PLC GPR->PLC activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 leads to ERK ERK Activation Ca2->ERK PPARg ↑ PPARγ Expression ERK->PPARg Adipogenesis Adipogenic Differentiation PPARg->Adipogenesis Methyl_T Methyl Tetracosanoate (Plausible Mechanism) Methyl_T->GPR binds

Caption: Plausible mechanism for this compound's role in adipogenesis.

References

Unveiling Methyl Tetracosanoate: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), a saturated fatty acid methyl ester (FAME), is a molecule of growing interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and occurrence of methyl tetracosanoate, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and an exploration of its role in biological signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. The concentration of this compound can vary significantly depending on the organism and the specific tissues analyzed. A summary of notable sources and available quantitative data is presented below.

Natural SourceOrganismPart/ConditionMethod of AnalysisConcentration of this compoundReference
PlantCostus pictus D.DonLeavesMethanolic Extraction, Bioactivity-guided fractionation0.5% w/w[1]
PlantSolanum tuberosum L.Not SpecifiedDatabase EntryPresence reported[PubChem]
PlantFestuca rubra L.Not SpecifiedDatabase EntryPresence reported[PubChem]
MicroorganismCyanobacteriaVarious speciesGC-MSPresence of various FAMEs reported[2][3]

Table 1: Natural Sources and Quantitative Occurrence of this compound. This table summarizes the identified natural sources of this compound and any available quantitative data regarding its concentration.

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve solvent extraction followed by chromatographic separation and analysis. Below are detailed methodologies derived from published research.

Protocol 1: Bioactivity-Guided Isolation from Costus pictus Leaves

This protocol is based on the methods described for the isolation of bioactive compounds from Costus pictus.[4][5]

1. Extraction:

  • Shade-dry fresh leaves of Costus pictus.
  • Grind the dried leaves into a fine powder.
  • Perform extraction with methanol (B129727) using a Soxhlet apparatus or maceration. For maceration, a common ratio is 1:10 (w/v) of plant material to solvent, agitated for 48-72 hours at room temperature.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

2. Fractionation (Silica Gel Column Chromatography):

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as hexane.
  • Adsorb the crude methanolic extract onto a small amount of silica gel to create a slurry.
  • Load the slurry onto the top of the prepared column.
  • Elute the column with a gradient of solvents with increasing polarity. A typical gradient might start with 100% hexane, followed by increasing proportions of ethyl acetate (B1210297) in hexane, and finally methanol in ethyl acetate.
  • Collect fractions of a defined volume (e.g., 25 mL).
  • Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

3. Bioactivity Screening (Optional but recommended for targeted isolation):

  • Test the collected fractions for the desired biological activity (e.g., anti-diabetic activity through glucose uptake assays in 3T3-L1 adipocytes).

4. Purification:

  • Subject the active fractions to further chromatographic purification steps, such as repeated column chromatography with a finer mesh silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

5. Structure Elucidation:

  • Characterize the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: General Protocol for Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of fatty acids, including long-chain esters like this compound, in a biological sample.[6][7][8]

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., plant tissue, microbial biomass).
  • Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
  • Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
  • Collect the organic phase and evaporate the solvent to obtain the total lipid extract.

2. Transesterification to FAMEs:

  • Resuspend the lipid extract in a known volume of a solvent like toluene (B28343) or hexane.
  • Add a methylation reagent. Common reagents include:
  • Methanolic HCl (e.g., 2% acetyl chloride in methanol), followed by heating at 80-100°C for 1-2 hours.
  • Boron trifluoride in methanol (BF₃-methanol), heated at 60-100°C for 5-30 minutes.
  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
  • Collect the upper organic layer containing the FAMEs.

3. GC-MS Analysis:

  • Gas Chromatograph Conditions:
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature around 250°C.
  • Column: A capillary column suitable for FAME analysis, such as a DB-23, HP-88, or a similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. An example program: initial temperature of 70°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 550.
  • Ion Source and Transfer Line Temperatures: Typically around 230°C and 240°C, respectively.
  • Identification and Quantification:
  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
  • Quantify the compound by creating a calibration curve with known concentrations of a this compound standard.

Signaling Pathways and Biological Activity

This compound isolated from Costus pictus has demonstrated notable anti-diabetic activity.[5][9] The proposed mechanism involves the potentiation of the insulin (B600854) signaling pathway.

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_channel GLUT4 Channel GLUT4_vesicle->GLUT4_channel Translocates to membrane Metabolic_Effects Increased Glucose Uptake and Metabolism GLUT4_channel->Metabolic_Effects PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4_channel Enters cell MT This compound MT->IR Potentiates signaling MT->PI3K Potentiates signaling

Studies have shown that this compound can enhance the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K), which are critical upstream events in the insulin signaling cascade.[9] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.

Experimental Workflow Visualization

The general workflow for the isolation and identification of this compound from a natural source can be visualized as a multi-step process.

ExperimentalWorkflow Start Plant/Microbial Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Glucose Uptake Assay) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation & Quantification (GC-MS, NMR, FTIR) Pure_Compound->Analysis End Identified & Quantified Compound Analysis->End

Conclusion

This compound is a naturally occurring fatty acid methyl ester with demonstrated biological activity, particularly in the context of insulin signaling. While its presence has been reported in several plant and microbial species, Costus pictus stands out as a well-documented source with a significant concentration of the compound. The experimental protocols provided in this guide offer a solid foundation for researchers aiming to isolate, quantify, and further investigate the therapeutic potential of this compound. Future research should focus on exploring a wider range of natural sources, optimizing extraction and purification methodologies, and further elucidating the molecular mechanisms underlying its biological effects.

References

The Biological Activity of Methyl Lignocerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lignocerate, the methyl ester of lignoceric acid (C24:0), is a long-chain saturated fatty acid methyl ester. Emerging research has highlighted its potential biological activities, particularly in the realm of metabolic regulation. This technical guide provides a comprehensive overview of the known biological effects of methyl lignocerate, with a focus on its anti-diabetic properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. Currently, the primary documented biological activity of methyl lignocerate is its role in modulating glucose metabolism, while its effects on other biological processes such as inflammation and cancer remain largely unexplored.

Core Biological Activity: Anti-diabetic Effects

The principal biological activity attributed to methyl lignocerate is its anti-diabetic potential, primarily demonstrated through in vitro studies on adipocytes. The compound has been shown to enhance glucose uptake and modulate key components of the insulin (B600854) signaling pathway.

Enhancement of Glucose Uptake

Methyl lignocerate has been observed to increase glucose uptake in differentiated 3T3-L1 adipocytes.[1] This effect is crucial for maintaining glucose homeostasis and is a key target for anti-diabetic therapies. The reported effective concentration range for this activity is from 1 ng/mL to 10 µg/mL following a 24-hour incubation period.[1]

Modulation of the Insulin Signaling Pathway

The mechanism underlying the enhanced glucose uptake appears to be linked to the modulation of the insulin signaling cascade. Specifically, methyl lignocerate has been shown to induce the phosphorylation of the insulin receptor β-subunit (IRβ) and phosphoinositide 3-kinase (PI3K).[1] The phosphorylation of these key signaling molecules is comparable to the effects observed with insulin, the positive control in these studies.[1]

Upregulation of GLUT4 mRNA Expression

Further supporting its role in glucose metabolism, methyl lignocerate has been found to elevate the messenger RNA (mRNA) expression of Glucose Transporter Type 4 (GLUT4).[1] An increase in GLUT4 expression was observed in 3T3-L1 adipocytes treated with 1 ng/mL of methyl lignocerate for 18 hours.[1] GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and skeletal muscle, and its increased expression can lead to enhanced glucose uptake from the bloodstream.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-diabetic activity of methyl lignocerate. It is important to note that while effective concentrations have been reported, more detailed quantitative metrics such as EC50 or IC50 values are not yet available in the public domain.

Biological ActivityCell Line/ModelParameter MeasuredConcentration/DosageDurationResultReference
Glucose UptakeDifferentiated 3T3-L1 adipocytesGlucose Uptake1 ng/mL - 10 µg/mL24 hoursIncreased glucose uptake[1]
Insulin SignalingDifferentiated 3T3-L1 adipocytesPhosphorylation of IRβ and PI3KNot specifiedNot specifiedPhosphorylation observed, comparable to insulin[1]
Gene ExpressionDifferentiated 3T3-L1 adipocytesGLUT4 mRNA expression1 ng/mL18 hoursElevated GLUT4 mRNA levels[1]

Other Potential Biological Activities: A Note on the Lack of Data

A comprehensive review of the scientific literature reveals a notable absence of studies on other potential biological activities of methyl lignocerate. Specifically, there is no direct evidence to suggest that methyl lignocerate possesses significant anti-inflammatory, anticancer, or enzyme-inhibitory properties. While other fatty acid methyl esters have been investigated for such activities, these findings cannot be extrapolated to methyl lignocerate due to differences in chemical structure, such as chain length and saturation, which can profoundly influence biological function. Researchers are encouraged to investigate these underexplored areas to build a more complete profile of methyl lignocerate's biological effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and the available information on the study of methyl lignocerate.

Cell Culture and Differentiation of 3T3-L1 Adipocytes
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Induction:

    • Culture 3T3-L1 preadipocytes to full confluence.

    • Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Subsequently, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments 8-10 days after the initiation of differentiation.

Glucose Uptake Assay
  • Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved in DMEM for 2-4 hours prior to the experiment.

  • Treatment:

    • Cells are treated with various concentrations of methyl lignocerate (e.g., 1 ng/mL to 10 µg/mL) or vehicle control (e.g., DMSO) in Krebs-Ringer-HEPES (KRH) buffer for a specified duration (e.g., 24 hours). Insulin can be used as a positive control.

    • Following treatment, cells are washed with KRH buffer.

  • Glucose Uptake Measurement:

    • Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, or a fluorescent glucose analog, like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

    • After a 10-15 minute incubation, the uptake is terminated by washing the cells with ice-cold KRH buffer.

    • Cells are lysed, and the intracellular accumulation of the glucose analog is quantified by scintillation counting (for radiolabeled glucose) or fluorescence measurement (for 2-NBDG).

Western Blot Analysis for Protein Phosphorylation
  • Cell Treatment and Lysis:

    • Differentiated 3T3-L1 adipocytes are treated with methyl lignocerate or controls for the desired time.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for phosphorylated IRβ (p-IRβ) and phosphorylated PI3K (p-PI3K), as well as antibodies for total IRβ and PI3K as loading controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for GLUT4 mRNA Expression
  • Cell Treatment and RNA Extraction:

    • Differentiated 3T3-L1 adipocytes are treated with methyl lignocerate (e.g., 1 ng/mL) or vehicle control for 18 hours.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • The relative expression of GLUT4 mRNA is quantified by qRT-PCR using SYBR Green or a TaqMan probe-based assay with primers specific for GLUT4.

    • A housekeeping gene, such as β-actin or GAPDH, is used as an internal control for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Methyl Lignocerate Methyl Lignocerate IR Insulin Receptor (IR) Methyl Lignocerate->IR Activates GLUT4_gene GLUT4 Gene Methyl Lignocerate->GLUT4_gene Upregulates Insulin Insulin Insulin->IR Binds IRbeta IRβ IR->IRbeta pIRbeta p-IRβ IRbeta->pIRbeta Phosphorylation PI3K PI3K pIRbeta->PI3K pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt/PKB pPI3K->Akt pAkt p-Akt/PKB Akt->pAkt Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake GLUT4_mRNA GLUT4 mRNA GLUT4_gene->GLUT4_mRNA Transcription GLUT4_mRNA->GLUT4_vesicle Translation & Packaging Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start 3T3-L1 Preadipocytes differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) start->differentiate adipocytes Mature Adipocytes differentiate->adipocytes treatment Treat with Methyl Lignocerate (or Vehicle/Positive Control) adipocytes->treatment glucose_uptake Glucose Uptake Assay (2-NBDG or [3H]-2-DG) treatment->glucose_uptake western_blot Western Blot (p-IRβ, p-PI3K) treatment->western_blot q_rt_pcr qRT-PCR (GLUT4 mRNA) treatment->q_rt_pcr data_analysis Quantify Results (Fluorescence, Radioactivity, Band Intensity, Ct Values) glucose_uptake->data_analysis western_blot->data_analysis q_rt_pcr->data_analysis

References

The Pivotal Role of Tetracosanoic Acid in Plant Metabolic and Signaling Networks

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) are essential lipids that play multifaceted roles in the growth, development, and stress resilience of plants. Among these, tetracosanoic acid (C24:0), also known as lignoceric acid, is a key saturated fatty acid with 24 carbon atoms. While its methyl ester, methyl tetracosanoate (B1234217), is frequently utilized for analytical quantification, the primary biological functions reside with the free acid and its CoA-ester. This technical guide provides an in-depth exploration of the metabolic pathways involving tetracosanoic acid, its crucial functions in plant biology, and its role in signaling cascades. Detailed experimental protocols for its analysis are provided, alongside quantitative data and pathway visualizations to support advanced research and potential applications in drug development.

Introduction

Tetracosanoic acid is a vital component of complex lipids that are integral to plant structure and function. As a very-long-chain fatty acid, it is synthesized in the endoplasmic reticulum and serves as a precursor for a variety of essential molecules.[1][2] These include components of the cuticular wax that forms a protective barrier on the plant's surface, and sphingolipids, which are critical for membrane integrity and signaling.[3][4][5] The metabolism of tetracosanoic acid is tightly regulated and integrated with various developmental and stress-response pathways, highlighting its importance in overall plant health and survival.

Biosynthesis and Metabolism of Tetracosanoic Acid

The synthesis of tetracosanoic acid is part of the general VLCFA elongation pathway, which occurs in the endoplasmic reticulum. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain, typically starting from a C18 precursor.

The four key enzymatic steps in each elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the substrate specificity.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to produce an acyl-CoA chain that is two carbons longer.

This cycle is repeated until the desired chain length, such as C24, is achieved. The resulting tetracosanoyl-CoA can then be channeled into several metabolic fates.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Fates Metabolic Fates C18_CoA C18-CoA KCS KCS C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR KCR Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD HCD Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR ECR Enoyl_CoA->ECR Reduction C20_CoA C20-CoA ECR->C20_CoA Elongation_Cycle Further Elongation Cycles C20_CoA->Elongation_Cycle C24_CoA Tetracosanoyl-CoA (C24:0-CoA) Elongation_Cycle->C24_CoA Sphingolipids Sphingolipids C24_CoA->Sphingolipids Cuticular_Waxes Cuticular Waxes C24_CoA->Cuticular_Waxes Suberin Suberin C24_CoA->Suberin TAGs Triacylglycerols (Storage) C24_CoA->TAGs

Biosynthesis and metabolic fates of tetracosanoyl-CoA.

Functional Roles of Tetracosanoic Acid

Structural Component of Cuticular Wax and Suberin

Tetracosanoic acid is a major precursor for the biosynthesis of cuticular waxes, which form a hydrophobic layer on the epidermis of aerial plant parts.[6][7] This wax layer is crucial for preventing water loss, protecting against UV radiation, and providing a barrier against pathogens.[6] Similarly, tetracosanoic acid is a component of suberin, a protective biopolymer found in roots and wound tissues.

Integral Component of Sphingolipids

Sphingolipids are a class of lipids that are abundant in the plasma membrane and endomembrane systems of plant cells.[3][5][8] Tetracosanoic acid, often in its hydroxylated form, is a predominant fatty acid component of plant sphingolipids.[4][9] These lipids are not only structural components of membranes but are also involved in cellular processes such as signal transduction and programmed cell death.[4][5]

Quantitative Data

The concentration of tetracosanoic acid varies significantly among different plant species, tissues, and developmental stages. The following tables summarize the relative abundance of tetracosanoic acid (C24:0) in various lipid fractions of Arabidopsis thaliana and other species.

Table 1: Very-Long-Chain Fatty Acid Composition in Arabidopsis thaliana Tissues

Fatty AcidLeaves (%)Stems (%)Roots (%)Seeds (%)
C20:01015105
C22:020252045
C24:0 40 30 35 5
C26:0202025<1
Others10101045 (mainly C20:1, C22:1)

Data compiled from multiple sources, representing typical distributions.[10]

Table 2: Tetracosanoic Acid (C24:0) Content in Different Lipid Classes of Arabidopsis Leaves

Lipid ClassC24:0 as % of Total Fatty Acids in Class
PhosphatidylserineHigh
PhosphatidylethanolamineModerate
PhosphatidylcholineLow
Sphingolipids (GIPCs)~80% (including 2-hydroxy C24:0)
Cuticular Wax (Free Fatty Acids)Variable, can be significant
Triacylglycerols (TAGs)Low

Data represents generalized findings from lipidomic studies.[10][11]

Role in Plant Signaling

VLCFAs, including tetracosanoic acid, are increasingly recognized for their role in intercellular signaling. One notable example is the communication between the epidermis and the underlying vascular tissues.

Regulation of Cytokinin Synthesis

Studies in Arabidopsis thaliana have revealed that the synthesis of VLCFAs in the epidermis is essential for restricting cell proliferation in the vascular tissues. A deficiency in VLCFA synthesis leads to an overproduction of cytokinin, a plant hormone that promotes cell division. This suggests that a signal related to VLCFA status is transmitted from the epidermis to the vasculature to regulate cytokinin biosynthesis, thereby controlling organ growth.

VLCFA_Cytokinin_Signaling cluster_epidermis Epidermal Cell cluster_vasculature Vascular Tissue VLCFA_Synthesis VLCFA Synthesis (incl. Tetracosanoic Acid) IPT3_Expression IPT3 Gene Expression VLCFA_Synthesis->IPT3_Expression Suppressive Signal Cytokinin_Biosynthesis Cytokinin Biosynthesis IPT3_Expression->Cytokinin_Biosynthesis Cell_Proliferation Cell Proliferation Cytokinin_Biosynthesis->Cell_Proliferation

VLCFA-mediated regulation of cytokinin synthesis.

Experimental Protocols

The analysis of tetracosanoic acid in plant tissues is typically performed by converting it to its more volatile methyl ester, methyl tetracosanoate, followed by gas chromatography-mass spectrometry (GC-MS).

Extraction and Transesterification of Fatty Acids

Objective: To extract total lipids from plant tissue and convert fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Fresh or freeze-dried plant tissue

  • 2-mL screw-cap tubes with ceramic beads

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607)

  • 0.9% (w/v) KCl solution

  • Hexane (B92381)

  • 2.5% (v/v) H₂SO₄ in methanol

  • Internal standard (e.g., pentadecanoic acid, C15:0)

  • Centrifuge

  • Heat block or water bath

  • Vortex mixer

Procedure:

  • Homogenization and Extraction:

    • Place 50-100 mg of finely ground plant tissue into a 2-mL screw-cap tube with ceramic beads.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing a known amount of the internal standard.

    • Homogenize using a bead beater for 3-5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the supernatant to a new glass tube.

    • Re-extract the pellet with 0.5 mL of the chloroform:methanol solution, centrifuge, and pool the supernatants.

  • Phase Separation:

    • Add 0.5 mL of 0.9% KCl to the pooled supernatant.

    • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower (chloroform) phase containing the lipids.

  • Transesterification:

    • Evaporate the chloroform under a stream of nitrogen.

    • Add 1 mL of 2.5% H₂SO₄ in methanol to the dried lipid extract.

    • Seal the tube tightly and heat at 85°C for 1 hour.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify FAMEs, including this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the FAME extract in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp 1: Increase to 240°C at 4°C/min.

    • Hold at 240°C for 10 minutes.

  • MS Parameters:

    • Transfer line temperature: 240°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-550.

Data Analysis:

  • Identification: this compound is identified by comparing its retention time and mass spectrum with an authentic standard.

  • Quantification: The amount of this compound is calculated by comparing its peak area to the peak area of the internal standard.

Workflow for the analysis of this compound.

Conclusion and Future Perspectives

Tetracosanoic acid is a central molecule in plant lipid metabolism, with indispensable roles in the formation of protective barriers and the composition of cellular membranes. While this compound is primarily an analytical derivative, the study of its parent fatty acid continues to unveil complex signaling networks that coordinate plant growth and defense. Future research should focus on elucidating the precise molecular nature of the VLCFA-derived signals and identifying the receptors and downstream components of these pathways. A deeper understanding of these processes holds significant potential for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.

References

The Discovery and Bioactivity of Methyl Tetracosanoate in Costus pictus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of methyl tetracosanoate (B1234217), a significant bioactive compound identified in Costus pictus (the "Insulin Plant"). The document details the experimental protocols utilized in its study, presents quantitative data from key assays, and visualizes the associated molecular pathways and experimental workflows.

Introduction

Costus pictus D. Don, a member of the Costaceae family, has garnered considerable attention in traditional medicine and modern research for its purported anti-diabetic properties.[1] Scientific investigations have sought to isolate and characterize the specific phytochemicals responsible for these effects. Through bioactivity-guided fractionation of methanolic extracts of Costus pictus leaves, methyl tetracosanoate (also known as methyl lignocerate) was identified as a potent anti-diabetic agent.[2][3] This saturated fatty acid methyl ester has demonstrated significant effects on glucose metabolism, primarily by enhancing insulin (B600854) sensitivity and glucose uptake in adipocytes.[4][5] This guide synthesizes the available research to provide a comprehensive technical resource for further investigation and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the bioactivity studies of Costus pictus methanolic extract (CPME) and the isolated this compound (MT).

Table 1: In Vitro Glucose Uptake in 3T3-L1 Adipocytes
TreatmentConcentration% Glucose Uptake
CPME 1 ng/ml150 ± 31
10 ng/ml175 ± 25
100 ng/ml 230 ± 15 (Optimum)
1 µg/ml170 ± 20
This compound (MT) 1 ng/ml 307 ± 40 (Optimum)
10 ng/ml250 ± 35
100 ng/ml180 ± 28
Rosiglitazone (Positive Control) 50 µM250 ± 20
Data sourced from Shilpa et al. (2009).[3]
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
TreatmentConcentration% PTP1B Inhibition
CPME 100 ng/ml76 ± 5
This compound (MT) 1 ng/ml96 ± 5
Suramin (Positive Control) 100 µM96 ± 5
Data sourced from Shilpa et al. (2009).[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and evaluation of this compound from Costus pictus.

Bioactivity-Guided Isolation of this compound

This protocol describes the process used to isolate this compound from Costus pictus leaves, guided by its ability to stimulate glucose uptake.

  • Plant Material and Extraction:

    • Shade-dry fresh leaves of Costus pictus.

    • Extract the dried leaves with methanol (B129727).

    • Concentrate the resulting methanolic extract (CPME) under reduced pressure.[3]

  • Column Chromatography (Stage 1):

    • Pack a chromatography column (e.g., 5 cm x 25 cm) with silica (B1680970) gel (60–120 mesh) in hexane.[3]

    • Load the concentrated CPME onto the column.

    • Elute the column with a solvent gradient of increasing polarity, starting with ethyl acetate (B1210297) and progressing to methanol (e.g., from 95:5 to 0:100 v/v ethyl acetate/methanol).[3]

    • Collect eluates in fractions (e.g., 25 ml each).[3]

  • Bioactivity Screening:

    • Test each fraction for its ability to stimulate glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes (see Protocol 3.3).

  • Column Chromatography (Stage 2 - Purification):

    • Pool the most active fractions identified in the previous step.

    • Subject the pooled active fractions to a second stage of column chromatography on a smaller column (e.g., 2 cm x 25 cm) for further purification.[3]

  • Compound Characterization:

    • Analyze the purified active compound using spectroscopic methods to determine its structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern. Various studies have confirmed the presence of fatty acid methyl esters in Costus pictus extracts through GC-MS analysis.[6][7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure. Standard ¹H and ¹³C NMR spectral data for this compound are available in chemical databases for comparison.[9]

PTP1B Inhibition Assay

This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of a substrate.

  • Reagents:

    • Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[10][11]

    • Enzyme: Recombinant human PTP1B.

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP).[10][12][13]

    • Test Compounds: this compound and CPME dissolved in an appropriate solvent (e.g., DMSO).

    • Positive Control: Suramin or Sodium Orthovanadate (Na₃VO₄).[12]

  • Procedure (96-well plate format):

    • Add 10 µL of the test compound dilutions to the wells. Include wells for a no-inhibitor control (solvent only).[14]

    • Add 80 µL of diluted PTP1B enzyme solution to each well.[14]

    • Pre-incubate the plate at 37°C for 10-15 minutes.[13][14]

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution.[14]

    • Incubate at 37°C for 30 minutes.[14]

    • Stop the reaction by adding a strong base (e.g., 40 µL of 5 M NaOH).[11]

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[12][14]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.

2-Deoxy-D-Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into insulin-responsive cells using a glucose analog.

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS).

    • Induce differentiation into mature adipocytes, typically using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[15]

  • Assay Procedure:

    • Seed differentiated adipocytes in a 96-well plate.

    • Serum-starve the cells for 6 hours to overnight to establish a baseline.[16]

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer Phosphate Buffer - KRP).

    • Treat the cells with various concentrations of this compound, CPME, or controls (e.g., insulin as a positive control, phloretin (B1677691) as an inhibitor) for a defined period (e.g., 1 hour).[17]

    • Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]-glucose (radioactive method) or 2-deoxyglucose (2-DG) for non-radioactive kits.[3][17]

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.[16]

    • Stop the uptake by washing the cells with ice-cold KRP buffer.[16]

    • Lyse the cells.

  • Detection and Quantification:

    • Radioactive Method: Measure the incorporated 2-deoxy-D-[³H]-glucose using a scintillation counter.

    • Non-Radioactive Method: Quantify the intracellular 2-deoxyglucose-6-phosphate (2-DG6P) using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal, measured with a plate reader.[16][18]

GLUT4 mRNA Expression Analysis by RT-qPCR

This protocol quantifies the relative expression levels of the GLUT4 gene, a key glucose transporter.

  • Cell Treatment and RNA Isolation:

    • Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 1 ng/ml) for a specified time (e.g., 18 hours).[5]

    • Isolate total RNA from the cells using a suitable method, such as TRIzol reagent.[19]

    • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and check integrity (e.g., Bioanalyzer).[20]

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., Oligo(dT) primers).[20]

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers for GLUT4, and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).[19][21]

    • Use a housekeeping gene (e.g., GAPDH, β-actin, or 18S rRNA) as an internal control for normalization.[20]

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GLUT4 and the housekeeping gene in both treated and untreated samples.

    • Calculate the relative fold change in GLUT4 mRNA expression using a method such as the 2-ΔΔCt method.

Visualizations: Workflows and Pathways

Experimental Workflow: Bioactivity-Guided Isolation

G cluster_0 Plant Preparation & Extraction cluster_1 Fractionation & Purification cluster_2 Screening & Analysis plant Costus pictus Leaves drying Shade Drying plant->drying extraction Methanolic Extraction drying->extraction cpme Crude Methanolic Extract (CPME) extraction->cpme col1 Silica Gel Column Chromatography (Stage 1) cpme->col1 fractions Collect Fractions col1->fractions col2 Silica Gel Column Chromatography (Stage 2) fractions->col2 bioassay Glucose Uptake Assay on Fractions fractions->bioassay mt Purified Methyl Tetracosanoate (MT) col2->mt analysis Spectroscopic Analysis (GC-MS, NMR) mt->analysis G MT Methyl Tetracosanoate PTP1B PTP1B MT->PTP1B inhibits GLUT4_mRNA GLUT4 mRNA Expression MT->GLUT4_mRNA enhances IR Insulin Receptor (IR) pIR p-IR (Active) PTP1B->pIR dephosphorylates IR->pIR Insulin binding PI3K PI3K pIR->PI3K activates GLUT4_translocation GLUT4 Translocation to Membrane PI3K->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation GLUT4_mRNA->GLUT4_vesicle synthesis Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

References

CAS number 2442-49-1 chemical information.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, a widely used ultraviolet (UV) light absorber commonly known as UV-328. This document details its chemical and physical properties, primary applications, mechanism of action, metabolic pathways, and toxicological profile. Included are detailed experimental protocols for its analysis in biological and polymeric matrices, along with quantitative data presented in structured tables for ease of reference. Visual diagrams generated using the DOT language illustrate its UV absorption mechanism and human metabolic pathway.

A Note on CAS Number: It is important to note that the CAS number 2442-49-1 has been variously assigned to both Methyl Tetracosanoate and 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol.[1][2][3][4][5] This guide focuses exclusively on the latter, a compound of significant industrial and environmental interest. The correct and unambiguous CAS number for 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is 25973-55-1.[6][7]

Chemical Identity and Physicochemical Properties

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is a synthetic organic compound belonging to the class of hydroxyphenylbenzotriazoles.[6] It is extensively used as a UV stabilizer in a variety of materials to prevent degradation from exposure to sunlight.[8]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol
Synonyms UV-328, Tinuvin 328, 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol, 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl)benzotriazole
CAS Number 25973-55-1
Molecular Formula C₂₂H₂₉N₃O
Molecular Weight 351.49 g/mol [6]
InChI Key ZMWRRFHBXARRRT-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to light yellowish powder or crystals[5]
Melting Point 80-83 °C[6]
Solubility Insoluble in water.[5] Soluble in organic solvents such as chloroform (B151607) and toluene.
Vapor Pressure 1.93E-10 mm Hg
UV Absorption Maxima 306 nm and 347 nm (in chloroform)

Mechanism of Action: UV Absorption

UV-328 functions as a UV absorber by converting harmful UV radiation into harmless thermal energy through a rapid and reversible intramolecular proton transfer. The phenolic proton is transferred to one of the nitrogen atoms of the benzotriazole (B28993) ring upon absorption of UV light. This excited-state intramolecular proton transfer (ESIPT) allows the molecule to dissipate the energy through vibrational relaxation before the proton returns to the oxygen atom, completing the cycle. This process is highly efficient and does not result in the degradation of the UV absorber itself.

UV_Absorption_Mechanism cluster_ground Ground State cluster_excited Excited State Ground UV-328 (Keto form) Intramolecular H-bond Excited Excited State (Enol form) Ground->Excited UV Photon Absorption (hν) Excited->Ground Heat Dissipation (Vibrational Relaxation)

Mechanism of UV energy dissipation by UV-328.

Applications

UV-328 is incorporated into a wide range of polymeric materials and coatings to enhance their durability and appearance by preventing UV-induced degradation such as discoloration, cracking, and loss of physical properties.[8]

  • Plastics: It is used in various plastics including polyolefins, polyvinyl chloride (PVC), polystyrene, and polyurethanes.[8]

  • Coatings: It is a key additive in automotive and industrial coatings to protect against weathering.

  • Adhesives and Sealants: UV-328 improves the longevity of adhesives and sealants exposed to sunlight.

  • Food Contact Materials: It has been used in the non-food-contact layer of food packaging to protect the contents from UV radiation.[3]

The typical concentration of UV-328 in these applications ranges from 0.1% to 3.0% by weight.[3]

Human Metabolism and Toxicological Profile

UV-328 is considered a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties.[9]

Metabolism

In humans, orally administered UV-328 is absorbed and undergoes oxidative metabolism primarily at its alkyl side chains.[10] The metabolic process involves hydroxylation and oxidation to form various metabolites. The primary route of excretion is believed to be biliary, with only a small fraction of the administered dose being eliminated in the urine.[10]

Metabolism_Pathway UV328 UV-328 Metabolite1 Monohydroxylated Metabolites UV328->Metabolite1 CYP450 Hydroxylation Metabolite2 Oxidized Metabolites UV328->Metabolite2 CYP450 Oxidation Metabolite3 Hydroxylated and Oxidized Metabolites Metabolite1->Metabolite3 Further Oxidation Conjugates Glucuronide/Sulfate (B86663) Conjugates Metabolite1->Conjugates Phase II Conjugation Metabolite2->Metabolite3 Further Hydroxylation Metabolite2->Conjugates Phase II Conjugation Metabolite3->Conjugates Phase II Conjugation Excretion Biliary and Renal Excretion Conjugates->Excretion

Simplified metabolic pathway of UV-328 in humans.
Toxicology

Toxicological studies in animal models have shown that repeated exposure to UV-328 can lead to adverse effects on the liver and kidneys.[9] It has also been reported to exhibit endocrine-disrupting activity.[9] Due to its persistence and potential for long-range environmental transport, UV-328 has been detected in various environmental compartments and in human tissues, including breast milk.

Table 3: Toxicological Endpoints

EndpointObservation
Acute Oral Toxicity Low toxicity in animal studies.[1]
Repeated Dose Toxicity Liver and kidney toxicity observed in rats and dogs.[9]
Endocrine Disruption Exhibits antiandrogenic activity, which is enhanced after metabolism.[5]
Bioaccumulation Classified as bioaccumulative and very bioaccumulative.

Experimental Protocols

Analysis of UV-328 and its Metabolites in Human Urine by GC-MS/MS

This protocol is adapted from a human biomonitoring study and is suitable for the quantitative analysis of UV-328 and its metabolites.[6]

Workflow Diagram

Analytical_Workflow Sample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Sample->Hydrolysis Extraction 3. Dispersive Liquid-Liquid Microextraction (DLLME) Hydrolysis->Extraction Derivatization 4. Silylation (BSA/TMCS and TSIM) Extraction->Derivatization Analysis 5. GC-MS/MS Analysis Derivatization->Analysis Quantification 6. Quantification (Internal Standard Method) Analysis->Quantification

Workflow for the analysis of UV-328 in urine.

Methodology

  • Sample Preparation: A urine sample (2 mL) is buffered to pH 5.0 with acetate (B1210297) buffer.

  • Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, the sample is incubated with β-glucuronidase/arylsulfatase from Helix pomatia at 37°C for 4 hours.

  • Extraction: A dispersive liquid-liquid microextraction (DLLME) is performed. This involves the rapid injection of a mixture of an extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetonitrile) into the aqueous sample. The cloudy solution is then centrifuged to separate the phases, and the sedimented organic phase is collected.

  • Derivatization: The extracted analytes are derivatized by silylation to improve their thermal stability and chromatographic properties. A mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) with trimethylchlorosilane (TMCS) and N-(trimethylsilyl)imidazole (TSIM) is used. The reaction is carried out at 70°C for 30 minutes.

  • GC-MS/MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). Separation is achieved on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Quantification is performed using an isotope-labeled internal standard (e.g., UV-328-D4) to correct for matrix effects and variations in sample preparation and injection volume.

Analysis of UV-328 in Plastics by Pyrolyzer/Thermal Desorption-GC-MS

This method allows for the direct analysis of UV-328 in solid plastic samples without the need for solvent extraction.[10]

Methodology

  • Sample Preparation: A small piece of the plastic sample is accurately weighed and placed into a sample cup for the pyrolyzer. For quantitative analysis, calibration standards are prepared by adding known amounts of a UV-328 standard solution to a plastic matrix that is free of the analyte.

  • Thermal Desorption: The sample cup is introduced into the pyrolyzer, which is heated to a temperature sufficient to desorb the UV-328 from the plastic matrix without causing significant pyrolysis of the polymer (e.g., 250-300°C).

  • GC-MS Analysis: The desorbed analytes are transferred to the GC column via a heated interface. The GC oven temperature is programmed to separate UV-328 from other additives and matrix components. The mass spectrometer is used for detection and quantification.

  • Quantification: A calibration curve is generated from the analysis of the prepared standards. The concentration of UV-328 in the unknown sample is determined by comparing its peak area to the calibration curve.

Synthesis

  • Azo Coupling: An o-nitroaniline derivative is diazotized and then coupled with a substituted phenol (B47542) (in this case, 4,6-di-tert-pentylphenol) to form an o-nitrophenylazo-phenol intermediate.

  • Reductive Cyclization: The nitro group of the intermediate is reduced, which leads to a spontaneous intramolecular cyclization to form the benzotriazole ring.

Conclusion

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a highly effective UV absorber with significant industrial applications. However, its environmental persistence, potential for bioaccumulation, and toxicological profile necessitate careful management and monitoring. The analytical methods detailed in this guide provide robust procedures for the quantification of UV-328 in both biological and material samples, which is crucial for exposure assessment and regulatory compliance. Further research into its long-term environmental and health impacts is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated fatty acid methyl ester with the chemical formula C25H50O2.[1][2] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. All quantitative data are presented in structured tables for ease of reference. Methodologies for key experiments are described in detail, and logical workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

Methyl tetracosanoate is a white solid at room temperature and is classified as a fatty acid methyl ester (FAME).[3][4] It is soluble in organic solvents like chloroform (B151607) and THF and sparingly soluble in water.[4][5]

Identifiers and Molecular Characteristics
PropertyValueReference
CAS Number 2442-49-1[1][2][3][6]
Molecular Formula C25H50O2[1][2]
Molecular Weight 382.66 g/mol [1][2][3][6]
IUPAC Name This compound[7]
Synonyms Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME[1][2][3]
InChI Key XUDJZDNUVZHSKZ-UHFFFAOYSA-N[1][3]
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[1][3]
Physical Properties
PropertyValueConditionsReference
Physical State Solid, powder or crystalsRoom Temperature[1][3]
Melting Point 58-60 °C[3][6]
Boiling Point 232 °C4 mmHg[3][6]
419-420 °C760 mmHg[4]
Flash Point 210 °C[4]
Solubility Chloroform: 2 mg/ml, THF: 5 mg/ml[5]
Water: 1.116e-006 mg/L25 °C (estimated)[4]
Soluble in alcohol[4]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from tetracosanoic acid using an acid catalyst.

Materials:

  • Tetracosanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H2SO4) or Acetyl Chloride

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetracosanoic acid in a 100-fold molar excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the fatty acid) or prepare 5% anhydrous methanolic hydrogen chloride by slowly adding acetyl chloride to cold methanol.[8][9][10]

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at reflux or can be left overnight at a lower temperature (e.g., 50°C).[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of hexane and an equal volume of water. Shake gently and allow the layers to separate.

    • Discard the lower aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

G cluster_synthesis Synthesis cluster_purification Purification Tetracosanoic_Acid Tetracosanoic Acid Reaction_Vessel Reaction Vessel Tetracosanoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (H2SO4) Acid_Catalyst->Reaction_Vessel Crude_Product Crude Methyl Tetracosanoate Reaction_Vessel->Crude_Product Reflux Extraction Hexane/Water Extraction Crude_Product->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Product Pure Methyl Tetracosanoate Evaporation->Purified_Product

Fig. 1: Workflow for the synthesis and purification of this compound.
Analytical Methods

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column suitable for FAME analysis (e.g., HP-88 or similar polar column).

Sample Preparation:

  • Dissolve a small amount of this compound in hexane or another suitable solvent to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or with a high split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 10°C/min to 210°C

    • Ramp 2: 5°C/min to 235°C, hold for 10 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Data Analysis:

  • The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (M+) at m/z 382 and other fragment ions. Identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST).[7]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • ~3.67 (s, 3H): -OCH3 (methyl ester protons)

    • ~2.30 (t, 2H): -CH2-COO- (α-methylene protons)

    • ~1.63 (quint, 2H): -CH2-CH2-COO- (β-methylene protons)

    • ~1.25 (br s, 40H): -(CH2)20- (bulk methylene (B1212753) protons)

    • ~0.88 (t, 3H): -CH3 (terminal methyl protons)

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • ~174.4: C=O (carbonyl carbon)

    • ~51.4: -OCH3 (methyl ester carbon)

    • ~34.1: -CH2-COO- (α-methylene carbon)

    • ~22.7 - 31.9: -(CH2)n- (bulk methylene carbons)

    • ~14.1: -CH3 (terminal methyl carbon)

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the solid this compound is placed directly on the ATR crystal.

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Expected Absorption Bands (cm⁻¹):

  • ~2917 and ~2849: C-H stretching of methylene groups (strong)

  • ~1740: C=O stretching of the ester group (strong, sharp)

  • ~1465: C-H bending of methylene groups

  • ~1170: C-O stretching of the ester group

Biological Activity and Signaling Pathway

This compound has demonstrated anti-diabetic activity.[11] Studies in 3T3-L1 adipocytes have shown that it can increase glucose uptake.[11] This effect is associated with the phosphorylation of the insulin (B600854) receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K), similar to the action of insulin.[12] Furthermore, this compound has been shown to elevate the mRNA expression of glucose transporter 4 (GLUT4).[11]

The proposed mechanism involves the activation of the insulin signaling pathway, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating glucose transport into the cell.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_translocated GLUT4 Glucose_Channel Glucose GLUT4_translocated->Glucose_Channel Facilitates Uptake PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_translocated Methyl_Tetracosanoate This compound Methyl_Tetracosanoate->Insulin_Receptor Activates

Fig. 2: Proposed signaling pathway for this compound-induced glucose uptake.
Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol provides a method to assess the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12- or 24-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Bovine Serum Albumin (BSA)

  • Krebs-Ringer Hepes (KRH) buffer

  • Insulin (positive control)

  • This compound stock solution (dissolved in a suitable vehicle like DMSO)

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 6-NBDG)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes following a standard protocol.

  • Serum Starvation: On the day of the assay, serum-starve the differentiated adipocytes for 2-4 hours in DMEM containing 0.2% BSA.

  • Treatment:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells with KRH buffer containing different concentrations of this compound (e.g., 1 ng/mL to 10 µg/mL), insulin (e.g., 100 nM) as a positive control, or vehicle control for 15-30 minutes at 37°C.[13]

  • Glucose Uptake:

    • Initiate glucose uptake by adding radio-labeled 2-deoxy-D-[³H]-glucose (to a final concentration of 0.5 µCi/mL) or a fluorescent glucose analog to each well.[13]

    • Incubate for 5-10 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification:

    • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescent glucose analogs, measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of each sample. Express the results as a fold change relative to the vehicle control.

Safety and Handling

This compound should be handled in a well-ventilated area.[12][14] It is recommended to wear protective gloves, safety goggles, and a lab coat.[12][14] Avoid inhalation of dust and contact with skin and eyes.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Store the compound in a tightly sealed container in a cool, dry place, with some suppliers recommending refrigeration (2-8°C) for long-term storage.[3][6]

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The information presented on its biological activity, particularly its role in modulating the insulin signaling pathway, highlights its potential as a compound of interest for researchers in the fields of metabolic diseases and drug development. The provided methodologies and data serve as a valuable resource for scientists working with this long-chain fatty acid methyl ester.

References

A Technical Guide to the Solubility of Methyl Tetracosanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl tetracosanoate (B1234217) (also known as methyl lignocerate) in various organic solvents. Understanding the solubility characteristics of this long-chain fatty acid methyl ester is crucial for a wide range of applications, including in the formulation of pharmaceuticals, cosmetics, and other specialty chemical products. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram for the experimental process.

Quantitative and Qualitative Solubility Data

The solubility of methyl tetracosanoate is influenced by the polarity of the solvent and the temperature. As a long-chain saturated fatty acid methyl ester, it is generally more soluble in nonpolar organic solvents and exhibits limited solubility in polar solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical FormulaPolarityTemperature (°C)Solubility (mg/mL)Data TypeCitation(s)
Tetrahydrofuran (THF)C₄H₈OModerately PolarNot Specified~ 5Quantitative[1][2]
EthanolC₂H₅OHPolar60 (with sonication)3.7Quantitative[3]
ChloroformCHCl₃Moderately PolarNot Specified~ 2Quantitative[1][2]
HexaneC₆H₁₄NonpolarNot Specified≥ 10.0Quantitative[4]
Hot EthanolC₂H₅OHPolarElevatedSolubleQualitative
EtherC₄H₁₀ONonpolarNot SpecifiedSolubleQualitative
AlcoholROHPolarNot SpecifiedSolubleQualitative[5]
Ethyl AcetateC₄H₈O₂Moderately PolarNot SpecifiedSlightly SolubleQualitative[6]
MethanolCH₃OHPolarNot SpecifiedSlightly SolubleQualitative[6]
WaterH₂OHighly Polar251.116 x 10⁻⁶ (estimated)Quantitative[5]

Note: The principle of "like dissolves like" suggests that this compound will exhibit good solubility in other nonpolar solvents such as toluene, heptane, and other hydrocarbons. Conversely, its solubility in highly polar solvents is expected to be low.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound in an organic solvent. This method is reliable for generating accurate solubility data.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), or a gravimetric analysis setup)

2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase is achieved.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended without creating a vortex.

    • Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle to the bottom of the vials.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • If necessary, dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

3. Analysis

  • Using Gas Chromatography (GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the GC and plotting the peak area versus concentration.

    • Inject the prepared sample (diluted, if necessary) into the GC.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the original solubility, accounting for any dilution.

  • Using Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

    • Calculate the solubility in mg/mL.

4. Data Reporting

Report the solubility of this compound in the specific solvent at the specified temperature in units of mg/mL or g/L. It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow prep 1. Preparation of Supersaturated Solution equil 2. Equilibration (Constant Temperature & Agitation) prep->equil sampling 3. Sampling & Filtration of Supernatant equil->sampling analysis 4. Concentration Analysis (e.g., GC, Gravimetric) sampling->analysis calc 5. Calculation of Solubility analysis->calc

Solubility Determination Workflow

References

A Technical Guide to the Physicochemical Properties of Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of methyl tetracosanoate (B1234217) (also known as methyl lignocerate), a saturated fatty acid methyl ester. This document summarizes its key physical properties, outlines detailed experimental methodologies for their determination, and presents a typical analytical workflow for its characterization.

Core Physicochemical Properties

Methyl tetracosanoate (C₂₅H₅₀O₂) is the methyl ester of tetracosanoic acid (lignoceric acid). It is a long-chain saturated fatty acid methyl ester that presents as a white, waxy solid at room temperature.[1] Its physical properties, particularly its melting and boiling points, are crucial for its application in various research and industrial fields, including its use as a reference standard in gas chromatography.[1]

Data Summary

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

PropertyValueConditionsReference(s)
Melting Point58-60 °CAtmospheric Pressure (760 mmHg)[1][2][3][4]
Boiling Point419-420 °C760 mmHg[2]
Boiling Point232 °C3.8 - 4 mmHg[1][2][3][4]

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail generalized experimental protocols for determining the melting and boiling points of long-chain fatty acid methyl esters like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate thermoanalytical technique for determining the melting point of a substance.[3]

Methodology:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). A controlled inert atmosphere is maintained using a purge gas, typically nitrogen, at a constant flow rate.

  • Thermal Program:

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is initially equilibrated at a temperature below the expected melting point (e.g., 25 °C).

    • The temperature is then ramped up at a constant heating rate (e.g., 2 °C/min) through the melting transition.[5]

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The onset temperature of the melting peak can also be reported.[3]

Determination of Boiling Point by Gas Chromatography (Simulated Distillation)

The boiling point of high-molecular-weight compounds like this compound can be determined by simulated distillation using gas chromatography, which correlates retention time with boiling point.[6]

Methodology:

  • Standard Preparation: A series of n-alkane standards with known boiling points that bracket the expected boiling point of this compound are prepared.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane).

  • GC-FID System:

    • Column: A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm).[7]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.[7]

    • Injector: Split/splitless injector set at a high temperature (e.g., 280 °C).[7]

    • Detector: Flame Ionization Detector (FID) set at a high temperature (e.g., 280 °C).[7]

    • Oven Temperature Program: A temperature program is used to elute the compounds in order of their boiling points (e.g., initial temperature of 175 °C, ramped at 30 °C/min to 275 °C, and held for 1 minute).[7]

  • Analysis:

    • The n-alkane standards are injected to create a calibration curve of retention time versus boiling point.

    • The this compound sample is then injected under the same conditions.

  • Data Analysis: The retention time of the this compound peak is used to determine its boiling point by interpolation from the n-alkane calibration curve.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the analysis of this compound, for instance, in a lipid extract, using gas chromatography. This process often involves a derivatization step to convert fatty acids into their more volatile methyl esters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Lipid Sample esterification Acid-Catalyzed Transesterification (e.g., BF3-Methanol) sample->esterification extraction Liquid-Liquid Extraction (e.g., with Hexane) esterification->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying injection Sample Injection drying->injection separation Chromatographic Separation (Capillary GC Column) detection Flame Ionization Detection (FID) chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (vs. Standard) chromatogram->identification quantification Peak Integration & Quantification identification->quantification

Analytical workflow for this compound by GC-FID.

This workflow begins with the preparation of the sample, which may involve the conversion of lipids into fatty acid methyl esters (FAMEs).[8] The prepared sample is then injected into a gas chromatograph for separation and detection. Finally, the resulting data is processed to identify and quantify the amount of this compound present.

References

An In-Depth Technical Guide to Methyl Tetracosanoate: Synonyms, Synthesis, Analysis, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl tetracosanoate (B1234217), a saturated very-long-chain fatty acid methyl ester. It covers its nomenclature, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization, and its role in biological pathways.

Nomenclature and Synonyms of Methyl Tetracosanoate

This compound is known by a variety of names in scientific literature, which can sometimes lead to ambiguity. A clear understanding of its synonyms is crucial for effective literature searches and unambiguous scientific communication. The compound is systematically named as the methyl ester of tetracosanoic acid.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifierReference(s)
Systematic Name This compound[1]
Common Synonyms Methyl lignocerate[1]
Lignoceric acid methyl ester[1]
Tetracosanoic acid, methyl ester[1]
Abbreviations C24:0 FAME
CAS Number 2442-49-1[1]
Molecular Formula C25H50O2[1]
Molecular Weight 382.66 g/mol [1]
InChI Key XUDJZDNUVZHSKZ-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be efficiently synthesized from tetracosanoic acid (lignoceric acid) through Fischer esterification, an acid-catalyzed reaction with methanol (B129727).

Protocol:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetracosanoic acid (e.g., 5.0 g, 13.0 mmol).

  • Dissolution: Add a significant molar excess of anhydrous methanol (e.g., 125 mL, ~3.0 mol) to the flask.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.2 mL) to the suspension. The addition of sulfuric acid to methanol is exothermic.[2][3]

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The solid tetracosanoic acid should dissolve as the reaction proceeds. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 200 mL of water.

    • Extract the product with diethyl ether or hexane (B92381) (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution to neutralize the excess acid, and finally with 100 mL of brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.[4]

Purification of this compound

The crude product can be purified by recrystallization or column chromatography to obtain high-purity this compound.

2.2.1. Recrystallization Protocol:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures.[5] For this compound, solvents such as acetone, ethanol, or a mixture of hexane and ethyl acetate (B1210297) can be effective.[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.[7]

2.2.2. Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent like hexane and pack it into a chromatography column.[9][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[9]

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Collect fractions and monitor them by TLC to identify those containing the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[11]

Analytical Methodologies

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of fatty acid methyl esters.[8][12]

Typical GC-FID Conditions:

  • Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., HP-88, SP-2380), is typically used for the separation of FAMEs.[8]

  • Injector Temperature: 250 °C.[13]

  • Detector Temperature: 280 °C.[13]

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C and hold.[13]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.[14]

  • Injection: 1 µL of the sample in a suitable solvent (e.g., hexane or heptane) with a split injection.[13]

  • Quantification: Based on the peak area relative to an internal or external standard.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for both qualitative and quantitative analysis, providing structural information through mass spectral data.[15]

Workflow for GC-MS Analysis:

  • Sample Preparation: The sample containing this compound is dissolved in a volatile solvent.

  • GC Separation: The sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern is characteristic of the molecule and can be compared to spectral libraries for identification.[15]

Expected Fragmentation Pattern for this compound (EI-MS):

  • Molecular Ion (M+): A peak corresponding to the molecular weight (m/z 382) may be observed, although it can be weak for long-chain esters.

  • McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of fatty acid methyl esters.

  • Other Fragments: A series of peaks corresponding to the loss of alkyl fragments from the long hydrocarbon chain.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[16]

1H NMR Spectral Data (Expected Chemical Shifts in CDCl3):

  • ~3.67 ppm (singlet, 3H): Methoxy protons (-O-CH3).[16]

  • ~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH2-COO-).[16]

  • ~1.62 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group (-CH2-CH2-COO-).[16]

  • ~1.25 ppm (broad singlet, ~40H): Methylene protons of the long hydrocarbon chain (-(CH2)20-).[16]

  • ~0.88 ppm (triplet, 3H): Terminal methyl protons (-CH2-CH3).[16]

13C NMR Spectral Data (Expected Chemical Shifts in CDCl3):

  • ~174.4 ppm: Carbonyl carbon (C=O).[16]

  • ~51.4 ppm: Methoxy carbon (-O-CH3).[16]

  • ~34.1 ppm: Methylene carbon alpha to the carbonyl group.[16]

  • ~22.7 - 31.9 ppm: Methylene carbons of the long hydrocarbon chain.[16]

  • ~14.1 ppm: Terminal methyl carbon.[16]

Biological Signaling Pathways and Workflows

This compound, as a derivative of a very-long-chain fatty acid (VLCFA), is involved in several key metabolic pathways.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs, including tetracosanoic acid, are synthesized in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This process involves a series of enzymatic reactions that add two-carbon units to a growing acyl-CoA chain.

VLCFA_Elongation Acyl_CoA Acyl-CoA (Cn) KCS β-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KAR β-Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->KAR Reduction (NADPH) Hydroxyacyl_CoA β-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA HCD β-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2-Enoyl-CoA HCD->Enoyl_CoA TER trans-2-Enoyl-CoA Reductase (TER) Enoyl_CoA->TER Reduction (NADPH) Elongated_Acyl_CoA Acyl-CoA (Cn+2) TER->Elongated_Acyl_CoA

Caption: The VLCFA elongation cycle in the endoplasmic reticulum.

Peroxisomal Beta-Oxidation of Tetracosanoic Acid

VLCFAs are primarily catabolized through beta-oxidation within peroxisomes, as they are too long to be processed by mitochondria directly.[17][18] This pathway shortens the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Tetracosanoyl_CoA->ACOX1 FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA ACOX1->Enoyl_CoA DBP_Hydratase D-Bifunctional Protein (Hydratase activity) Enoyl_CoA->DBP_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP_Hydratase->Hydroxyacyl_CoA DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase activity) Hydroxyacyl_CoA->DBP_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA DBP_Dehydrogenase->Ketoacyl_CoA Thiolase Peroxisomal Thiolase Ketoacyl_CoA->Thiolase CoA-SH Docosanoyl_CoA Docosanoyl-CoA (C22:0) Thiolase->Docosanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of tetracosanoyl-CoA.

Role in Insulin (B600854) Signaling

Recent studies have indicated that this compound may possess anti-diabetic properties by influencing the insulin signaling pathway, specifically by promoting the translocation of the glucose transporter GLUT4 to the cell membrane.[19] This enhances glucose uptake into cells.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activation GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Cell_membrane Cell Membrane GLUT4_translocation->Cell_membrane Fusion Glucose_uptake Glucose Uptake Cell_membrane->Glucose_uptake MT Methyl Tetracosanoate MT->PI3K Potential Enhancement

References

Methodological & Application

Methyl Tetracosanoate Analytical Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Analysis of Fatty Acid Methyl Esters

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and utilization of methyl tetracosanoate (B1234217) as an analytical standard. Detailed application notes and experimental protocols for the quantification of fatty acid methyl esters (FAMEs) are presented, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques.

Sourcing Methyl Tetracosanoate Analytical Standard

This compound (also known as methyl lignocerate) is a C24:0 fatty acid methyl ester commonly used as a certified reference material in analytical chemistry. Several reputable suppliers offer this standard in various formats, including neat (pure substance) or in solution. When selecting a supplier, it is crucial to consider the purity, certification (e.g., ISO 17034), and available documentation, such as a Certificate of Analysis (COA).

Table 1: Suppliers of this compound Analytical Standard

SupplierProduct NameCAS NumberPurity/AssayFormatStorage Temperature
Sigma-Aldrich This compound, analytical standard2442-49-1≥99.0% (GC)[1][2]Neat2-8°C[1][3]
Restek Methyl Lignocerate (C24:0) Standard2442-49-1Not specifiedNeat, 100 mg[4]0°C or colder[4]
Cayman Chemical Lignoceric Acid methyl ester2442-49-1≥98%NeatRoom temperature[5]
LGC Standards This compound2442-49-1Not specifiedNot specifiedNot specified
AccuStandard This compound2442-49-1Not specified10.0 mg/mL in HexaneAmbient (>5 °C)[6]
Larodan This compound2442-49-1>99%[7]NeatRoom temperature[7]
Briti Scientific Methyl lignocerate GC Reference Standard2442-49-1>98%[8]PowderAmbient temperature[8]

Application Notes: Quantification of FAMEs in Biodiesel using GC-FID

This compound can be effectively utilized as an internal or external standard for the quantification of FAMEs in biodiesel samples by Gas Chromatography with Flame Ionization Detection (GC-FID).[1] The long carbon chain of this compound ensures that it elutes later than the more common FAMEs found in biodiesel (e.g., C16-C18 esters), allowing for good chromatographic separation and accurate quantification.

Principle

The FAME profile of a biodiesel sample is determined by separating the individual methyl esters on a polar capillary GC column. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analytes. By adding a known amount of this compound (internal standard) to the sample, the concentration of each FAME can be calculated relative to the peak area of the internal standard. This method corrects for variations in injection volume and potential sample loss during preparation.

Experimental Protocol: GC-FID Analysis of FAMEs in Biodiesel

This protocol outlines a general procedure for the analysis of FAMEs in a biodiesel sample using this compound as an internal standard.

Materials and Reagents
  • Biodiesel sample

  • This compound analytical standard (≥99% purity)

  • Heptane (B126788) or Hexane (GC grade)

  • FAME standard mixture (for peak identification)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps (B75204) and septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of heptane in a volumetric flask to obtain a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of a certified FAME standard mixture to volumetric flasks. Add a fixed volume of the IS Stock to each flask and dilute to the final volume with heptane. The concentration range of the FAMEs should bracket the expected concentrations in the biodiesel sample.

Sample Preparation
  • Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.

  • Add a precise volume of the IS Stock solution (e.g., 1 mL of 1 mg/mL this compound).

  • Dilute to the mark with heptane and mix thoroughly.

  • Transfer an aliquot of the prepared sample into a GC vial for analysis.

GC-FID Instrumental Conditions

The following are typical GC conditions for FAME analysis and can be adapted based on the specific instrument and column used.

Table 2: Typical GC-FID Parameters for FAME Analysis in Biodiesel

ParameterValue
GC System Gas chromatograph with FID
Column Polar capillary column (e.g., DB-WAX, HP-INNOWAX)[6], 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[6]
Injector Split/Splitless, 250°C
Split Ratio 50:1 or as appropriate
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 5°C/min to 240°C, hold for 10 min[9]
Detector FID, 260°C
Makeup Gas Nitrogen
Data Analysis and Quantification
  • Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the certified FAME standards. The this compound peak will have a longer retention time than the C14-C24:1 FAMEs typically found in biodiesel.[5]

  • Calibration Curve: For each FAME in the calibration standards, plot the ratio of its peak area to the internal standard peak area against its concentration. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the concentration of each FAME in the biodiesel sample using the generated calibration curves and the peak area ratios from the sample chromatogram.

Workflow for GC-FID Analysis of FAMEs in Biodiesel

GC_FAME_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result IS_prep Prepare Internal Standard Solution (this compound) Cal_prep Prepare Calibration Standards (FAME Mix + IS) IS_prep->Cal_prep Sample_prep Prepare Biodiesel Sample with IS IS_prep->Sample_prep GC_analysis GC-FID Analysis Cal_prep->GC_analysis Sample_prep->GC_analysis Peak_ID Peak Identification GC_analysis->Peak_ID Cal_Curve Generate Calibration Curves Peak_ID->Cal_Curve Quant Quantify FAMEs in Sample Cal_Curve->Quant Report Report FAME Content Quant->Report

Caption: Workflow for the quantification of FAMEs in biodiesel using GC-FID with an internal standard.

Application Notes: HPLC Analysis of FAMEs

High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) can also be employed for the analysis of FAMEs.[4][8] This method is particularly useful for the analysis of less volatile or thermally labile FAMEs. This compound can be used as an external standard for quantification in HPLC.

Experimental Protocol: HPLC-UV Analysis of FAMEs in Biodiesel

This protocol provides a general methodology for the HPLC analysis of FAMEs.

Materials and Reagents
  • Biodiesel sample

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • FAME standard mixture

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials with caps and septa

Preparation of Standard Solutions
  • Stock Standard Solution: Prepare individual stock solutions of this compound and other FAME standards in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to various concentrations to create a calibration curve.

Sample Preparation
  • Accurately weigh a known amount of the biodiesel sample and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Instrumental Conditions

Table 3: Typical HPLC-UV Parameters for FAME Analysis

ParameterValue
HPLC System HPLC with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 205 nm[9]

Logical Relationship for Method Selection

Method_Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) Volatile_Stable Volatile & Thermally Stable Analyte_Properties->Volatile_Stable Yes NonVolatile_Labile Non-Volatile or Thermally Labile Analyte_Properties->NonVolatile_Labile No GC_Method Gas Chromatography (GC) Derivatization Derivatization to FAMEs (if necessary) GC_Method->Derivatization Often requires HPLC_Method High-Performance Liquid Chromatography (HPLC) Volatile_Stable->GC_Method NonVolatile_Labile->HPLC_Method

Caption: Decision logic for selecting between GC and HPLC for fatty acid analysis.

By following these guidelines and protocols, researchers can confidently source and utilize this compound analytical standard for accurate and reliable quantification of fatty acid methyl esters in various matrices.

References

Application Note: Analysis of Methyl Tetracosanoate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl tetracosanoate (B1234217) (also known as methyl lignocerate) is a saturated, very-long-chain fatty acid methyl ester (FAME) with the chemical formula C25H50O2.[1] Its analysis is critical in various fields, including the diagnosis and monitoring of peroxisomal disorders like X-linked adrenoleukodystrophy, where the accumulation of very-long-chain fatty acids is a key biomarker.[2] Gas chromatography (GC) is a powerful and standard technique for the quantification of FAMEs.[3][4] However, due to the high molecular weight and low volatility of methyl tetracosanoate, specific sample preparation and GC conditions are required for accurate and robust analysis.[5][6] This document provides a detailed protocol for the analysis of this compound in complex biological matrices.

Principle

The core of the method involves the conversion of fatty acids within a sample matrix (e.g., lipids, oils) into their corresponding fatty acid methyl esters (FAMEs).[5] This process, known as esterification or transesterification, increases the volatility of the analytes, making them suitable for GC analysis.[5][7] For samples that already contain this compound, a simple extraction may suffice. However, for complex samples like tissues or biofluids, a hydrolysis and derivatization step is typically required to release and convert all tetracosanoic acid into its methyl ester form.[2] The resulting FAMEs are then separated on a capillary GC column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][8]

Experimental Protocols

Protocol 1: Sample Preparation (Acid-Catalyzed Transesterification)

This protocol is designed for samples containing lipids where tetracosanoic acid is present in esterified forms (e.g., triglycerides, phospholipids). The use of methanolic hydrochloride or boron trifluoride-methanol is a widely accepted and effective method for this derivatization.[5][6]

Materials:

  • Sample containing the lipid of interest (e.g., lipid extract from plasma, tissue homogenate).

  • Methanolic Hydrochloride (2 M) or Boron Trifluoride-Methanol solution (14% w/v).[6][9]

  • Heptane (B126788) or Hexane (GC grade).[6][9]

  • 6% (w/v) Sodium Carbonate (Na2CO3) solution or Saturated Sodium Chloride (NaCl) solution.[6][9]

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4).

  • Screw-cap reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Sample Aliquoting: Accurately weigh approximately 10-25 mg of the sample (e.g., oil, lipid extract) into a screw-cap reaction vial.[9]

  • Derivatization: Add 2 mL of methanolic hydrochloride reagent to the vial.[9]

  • Reaction: Tightly cap the vial and heat the mixture at 80-95°C for 20-60 minutes to ensure complete esterification.[5][9]

  • Cooling: Allow the reaction vial to cool to room temperature.[9]

  • Extraction: Add 2 mL of 6% Na2CO3 solution to neutralize the reaction, followed by 2 mL of heptane to extract the FAMEs. Vigorously shake the vial for at least 30 seconds.

  • Phase Separation: Allow the mixture to stand until the layers have completely separated. The upper organic layer contains the this compound and other FAMEs.[9]

  • Collection: Carefully transfer approximately 1 mL of the upper heptane layer to a clean vial.[9]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected extract to remove any residual water.[6]

  • Final Sample: Transfer the dried extract to a GC autosampler vial for analysis. The sample is now ready for injection.[9]

Protocol 2: Gas Chromatography (GC-FID) Analysis

The following GC conditions are suitable for the analysis of a broad range of FAMEs, including this compound. These parameters can be optimized based on the specific instrument and column available.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[8]

  • Capillary GC column suitable for FAME analysis (e.g., a polar wax-type column or a medium-polarity column).[2][9]

Workflow Diagram for this compound Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Data Processing Sample 1. Sample Aliquoting (e.g., 10-25mg Lipid Extract) Reagent 2. Add Derivatization Reagent (e.g., 2 mL Methanolic HCl) Sample->Reagent Heat 3. Heat Reaction (80-95°C, 20-60 min) Reagent->Heat Extract 4. Neutralize & Extract (Na2CO3 & Heptane) Heat->Extract Collect 5. Collect Organic Layer (Heptane Phase) Extract->Collect Dry 6. Dry with Na2SO4 Collect->Dry Final_Sample 7. Transfer to GC Vial Dry->Final_Sample GC_Inject 8. Inject into GC-FID Final_Sample->GC_Inject Chromatography 9. Chromatographic Separation (Capillary Column) GC_Inject->Chromatography Detection 10. FID Detection Chromatography->Detection Data_Acq 11. Data Acquisition (Chromatogram) Detection->Data_Acq Quant 12. Peak Integration & Quantification Data_Acq->Quant Report 13. Generate Report Quant->Report

Caption: Experimental workflow for GC analysis of this compound.

Data Presentation

Quantitative performance is crucial for reliable results. The following tables summarize typical GC parameters and performance metrics for FAME analysis.

Table 1: GC-FID Method Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Column Agilent DB-FastFAME (30 m × 250 µm, 0.25 µm) or equivalent polar column
Carrier Gas Helium or Hydrogen[4]
Flow Rate 1 mL/min (Constant Flow)
Injector Split/Splitless
Injector Temperature 220 - 250°C
Split Ratio 10:1 to 50:1 (can be optimized)
Injection Volume 1 µL
Oven Program
  Initial Temp70°C, hold for 2 min
  Ramp5°C/min to 240°C
  Final HoldHold at 240°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 - 300°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Note: this compound is a very-long-chain FAME and will have one of the longest retention times among common fatty acids under these conditions.

Table 2: Typical Quantitative Performance Data for FAME Analysis

ParameterTypical ValueDescription
Linearity (r²) > 0.99[3]Indicates a strong linear relationship between analyte concentration and detector response.
Precision (RSD%) < 5%Relative Standard Deviation for repeated injections, indicating high method reproducibility.
Limit of Detection (LOD) Analyte and matrix-dependentThe lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantitation (LOQ) Analyte and matrix-dependentThe lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Quantitative data such as LOD and LOQ are highly dependent on the sample matrix and instrument sensitivity. For corn oil samples, an LOQ of 3.94 mg/mL has been reported for the overall method.

Conclusion

This application note provides a comprehensive and robust protocol for the analysis of this compound using gas chromatography. The detailed steps for acid-catalyzed transesterification ensure that fatty acids from complex lipids are efficiently converted into their more volatile methyl esters. The specified GC-FID method is optimized for the separation and quantification of a wide range of FAMEs, including very-long-chain species like this compound. By following this protocol, researchers can achieve reliable and reproducible quantitative results essential for clinical diagnostics, quality control, and various research applications.

References

Application Notes and Protocols for the Extraction of Methyl Tetracosanoate from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217) (also known as methyl lignocerate) is a saturated fatty acid methyl ester with significant potential in various research and development fields, including as an anti-diabetic agent.[1] This document provides a detailed protocol for the extraction, identification, and quantification of methyl tetracosanoate from plant tissues. The methodologies described are based on established lipid extraction techniques and analytical procedures.

Data Presentation: Quantitative Analysis of this compound in Plant Extracts

Direct quantitative data for this compound across a wide range of plant species is limited in publicly available literature. The concentration of this compound is highly dependent on the plant species, the specific tissue, developmental stage, and environmental conditions. However, analysis of plant epicuticular wax and lipid fractions in several studies allows for an estimation of its presence and relative abundance.

Plant SpeciesTissue/Extract TypeMethodCompound ConcentrationReference
Spiraea hypericifolia L.Aerial parts (Dichloromethane extract)GC-MS3.28% of total liposoluble components[2]
Rhazya stricta(Chloroform-methanol extract)GC-MSIdentified, but not quantified as a major peak
Angelica glauca & Chenopodium albumSeeds (Petroleum ether extract)GC-MSIdentified as a fatty acid methyl ester component

Note: The presented data indicates the presence of this compound in certain plant extracts. Researchers should perform their own quantitative analysis to determine the exact yield from their specific plant material.

Experimental Protocols

This section details a comprehensive methodology for the extraction and analysis of this compound from plant tissues, adapted from established protocols for lipid analysis.[3][4][5]

Part 1: Extraction of Total Lipids

This protocol is based on a modified Bligh and Dyer method, designed to efficiently extract a broad range of lipids, including fatty acid methyl esters, from plant leaf tissue.

Materials and Reagents:

  • Fresh plant tissue (e.g., leaves)

  • Isopropanol (B130326) (pre-heated to 75°C)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.01% Butylated hydroxytoluene (BHT) as an antioxidant (optional, but recommended)

  • 1 M Potassium Chloride (KCl) solution

  • Deionized water

  • Glass homogenizer or mortar and pestle

  • Teflon-lined screw-cap glass tubes (50 mL)

  • Centrifuge

  • Shaking incubator

  • Nitrogen gas stream for solvent evaporation

Procedure:

  • Sample Preparation and Inactivation of Lipases:

    • Immediately after harvesting, weigh approximately 1 gram of fresh plant tissue.

    • To minimize enzymatic degradation, quickly immerse the tissue in 3 mL of pre-heated (75°C) isopropanol in a glass homogenizer.[6][3]

    • Homogenize the tissue thoroughly. For leafy tissue, continue heating for 15 minutes to ensure inactivation of lipases.[6]

  • Solvent Extraction:

    • To the homogenate, add 1.5 mL of chloroform and 0.6 mL of deionized water.[6][3]

    • Vortex the mixture vigorously and then agitate in a shaking incubator at room temperature for 1 hour.[6][3]

    • Transfer the entire mixture to a 50 mL glass tube with a Teflon-lined screw cap.

  • Phase Separation and Collection of Lipid Extract:

    • Centrifuge the tube at 3,000 rpm for 5 minutes to separate the phases.[5]

    • Carefully transfer the lower chloroform layer (which contains the lipids) to a clean glass tube using a Pasteur pipette.[5]

  • Re-extraction of Plant Material:

    • To the remaining plant material, add 4 mL of a chloroform:methanol (2:1, v/v) solution.[6][3]

    • Shake for 30 minutes.

    • Centrifuge as in step 3 and combine the chloroform layer with the previously collected extract.

    • Repeat this re-extraction step until the plant tissue appears white.[6][3]

  • Washing the Lipid Extract:

    • To the combined chloroform extracts, add 1 mL of 1 M KCl solution.[3]

    • Vortex the tube and centrifuge to separate the phases.

    • Carefully remove and discard the upper aqueous phase.

    • Repeat the wash step with 2 mL of deionized water.[3]

  • Drying the Final Extract:

    • Evaporate the solvent from the final chloroform phase under a gentle stream of nitrogen gas.

    • The resulting lipid extract can be weighed to determine the total lipid yield.

Part 2: Optional - Transesterification of Fatty Acids

If the target is to quantify the total amount of tetracosanoic acid (including that present in triglycerides or other esters), a transesterification step is required to convert all fatty acids to their methyl esters.

Materials and Reagents:

  • Dried total lipid extract

  • 2.5% Sulfuric acid in methanol (v/v)[4]

  • Hexane (B92381)

  • Deionized water

Procedure:

  • Add 1.5 mL of 2.5% sulfuric acid in methanol to the dried lipid extract.[4]

  • Seal the tube tightly with a Teflon-lined cap and heat at 85°C for 1 hour in a water bath.[4]

  • Cool the tube to room temperature.

  • Add 200 µL of hexane and 1 mL of deionized water, then vortex.[4]

  • Centrifuge to separate the phases. The upper hexane layer now contains the fatty acid methyl esters (FAMEs).

  • Transfer the hexane layer to a clean vial for GC-MS analysis.

Part 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of fatty acid methyl esters.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[7]

  • Mass Spectrometer: The AccuTOFGCv JMS-T100GcV or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Scan Range: 40-600 amu.

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard of this compound. The mass spectrum should be compared with a library such as the NIST library.[7]

  • Quantification: For accurate quantification, an internal standard (e.g., a deuterated version of the analyte or a fatty acid methyl ester with an odd number of carbons not present in the sample) should be added at the beginning of the extraction process. A calibration curve is generated using known concentrations of a this compound standard. The concentration in the sample is then determined by comparing the peak area of the analyte to that of the internal standard and relating it to the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

Extraction_Workflow A 1. Sample Preparation (Weighing and Homogenization in hot Isopropanol) B 2. Solvent Extraction (Chloroform and Water addition, Shaking) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Collection of Lipid Layer (Lower Chloroform Phase) C->D E 5. Re-extraction of Plant Material (Chloroform:Methanol 2:1) C->E Plant Material F 6. Combine Lipid Extracts D->F E->F G 7. Washing of Extract (KCl and Water Washes) F->G H 8. Solvent Evaporation (Under Nitrogen Stream) G->H I Total Lipid Extract H->I J Optional: Transesterification (Sulfuric Acid in Methanol) I->J L 9. GC-MS Analysis (Identification and Quantification) I->L Direct Analysis K FAMEs in Hexane J->K K->L

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of high-purity methyl tetracosanoate (B1234217), also known as methyl lignocerate. The primary method detailed is the Fischer esterification of tetracosanoic acid using an acid catalyst, followed by a robust purification protocol involving recrystallization. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for producing this very long-chain saturated fatty acid methyl ester for use in various research applications, including as an analytical standard.[1] All experimental procedures, including reaction setup, work-up, purification, and analytical characterization, are described in detail.

Introduction

Methyl tetracosanoate (C₂₅H₅₀O₂) is the methyl ester of tetracosanoic acid (lignoceric acid)[2]. It is a long-chain saturated fatty acid methyl ester that serves as an important biomarker and a standard in the analysis of lipids[3]. High-purity this compound is essential for accurate quantification and identification in complex biological samples and for research in areas such as lipid metabolism and the development of therapeutics for metabolic disorders.

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of tetracosanoic acid with methanol (B129727) in the presence of an acid catalyst[4][5]. This reaction is reversible and requires conditions that drive the equilibrium towards the formation of the ester product[4][5][6]. This protocol outlines a reliable method to achieve a high yield and purity of this compound.

Synthesis of this compound via Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water[4][5]. To maximize the yield of the ester, the reaction is typically carried out with a large excess of the alcohol (methanol in this case) and/or with the removal of water as it is formed[5][6].

Materials and Reagents
Reagent/MaterialGradeSupplier
Tetracosanoic Acid (Lignoceric Acid)≥98%Sigma-Aldrich
Methanol (Anhydrous)≥99.8%Fisher Scientific
Sulfuric Acid (H₂SO₄)95-98%VWR
Diethyl Ether (Anhydrous)≥99.7%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFisher Scientific
Brine (Saturated Sodium Chloride Solution)ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Hexane (B92381)HPLC GradeFisher Scientific
Ethyl Acetate (B1210297)HPLC GradeFisher Scientific
Experimental Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetracosanoic acid (e.g., 10 g, 27.1 mmol).

    • Add 100 mL of anhydrous methanol. Methanol serves as both the reactant and the solvent.

    • Slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred suspension. The addition should be done carefully as it is an exothermic reaction.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

    • Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the tetracosanoic acid spot.

  • Work-up Procedure:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water and 100 mL of diethyl ether.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The top organic layer contains the this compound.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and collect the ethereal solution.

    • Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

Reaction Parameters and Expected Yield
ParameterValue
Molar Ratio (Tetracosanoic Acid:Methanol)~1:88 (Methanol in large excess)
CatalystConcentrated H₂SO₄
Reaction TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Expected Crude Yield >90%

Purification of this compound by Recrystallization

To achieve high purity, the crude this compound is purified by recrystallization. The choice of solvent is critical for effective purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures[7].

Solvent Selection

For non-polar to slightly polar compounds like this compound, a mixture of a polar and a non-polar solvent often provides the best results for recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate. Alternatively, ethanol (B145695) or acetone (B3395972) can be effective.

Recrystallization Protocol
  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent or solvent mixture (e.g., hexane:ethyl acetate 9:1 v/v) to the flask.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Crystallization:

    • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Slow cooling promotes the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (58-60 °C) to remove any residual solvent.

Purity and Yield after Recrystallization
ParameterValue
Recrystallization SolventHexane:Ethyl Acetate (9:1 v/v) or Ethanol
Expected Purity ≥99%
Expected Yield after Recrystallization 80-90%

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of fatty acid methyl esters.

Dissolve a small amount of the purified this compound in hexane or another suitable non-polar solvent to a concentration of approximately 1 mg/mL.

ParameterValue
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temp 150°C, hold for 2 min; ramp at 10°C/min to 240°C, hold for 15 min
MS Transfer Line Temp 240 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550)

Note: The oven program is adapted for a high-boiling point FAME like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-O-CH
~2.30t2H-CH ₂-COO-
~1.63p2H-CH ₂-CH₂-COO-
~1.25s (broad)40H-(CH ₂)₂₀-
~0.88t3H-CH
Chemical Shift (ppm)Assignment
~174.4C =O
~51.4-O-C H₃
~34.1-C H₂-COO-
~29.7 (multiple peaks)-(C H₂)₂₀-
~29.4-(C H₂)₂₀-
~29.3-(C H₂)₂₀-
~29.1-(C H₂)₂₀-
~25.0-C H₂-CH₂-COO-
~22.7-C H₂-CH₃
~14.1-C H₃

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Tetracosanoic Acid + Methanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction extraction Liquid-Liquid Extraction (Diethyl Ether/Water) reaction->extraction washing Washing (Water, NaHCO₃, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation recrystallization Recrystallization (Hexane/Ethyl Acetate) evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Vacuum Drying filtration->drying_final gcms GC-MS drying_final->gcms nmr NMR drying_final->nmr end_product High-Purity This compound gcms->end_product nmr->end_product

Caption: Workflow for the synthesis and purification of high-purity this compound.

Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH (Tetracosanoic Acid) protonated_acid R-C(=O⁺H)-OH RCOOH->protonated_acid + H⁺ ROH R'-OH (Methanol) H_plus H⁺ (Catalyst) tetrahedral_intermediate R-C(OH)₂(O⁺HR') protonated_acid->tetrahedral_intermediate + R'-OH proton_transfer R-C(OH)(O⁺H₂)-OR' tetrahedral_intermediate->proton_transfer Proton Transfer ester_intermediate R-C(=O⁺R')-OH proton_transfer->ester_intermediate - H₂O water H₂O ester R-COOR' (this compound) ester_intermediate->ester - H⁺

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound. The Fischer esterification of tetracosanoic acid, followed by a straightforward work-up and purification by recrystallization, yields a product of high purity suitable for use as an analytical standard and in various research applications. The provided analytical parameters for GC-MS and NMR will aid in the comprehensive characterization of the final product.

References

Application Notes and Protocols for Methyl Tetracosanoate as a Chemical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), the methyl ester of tetracosanoic acid (lignoceric acid), is a saturated fatty acid with emerging significance as a chemical biomarker, particularly in the fields of metabolic disease and insulin (B600854) signaling research. Its role as a bioactive molecule with anti-diabetic properties has prompted investigation into its potential as a marker for disease states and therapeutic response. These application notes provide an overview of its utility and detailed protocols for its analysis.

Applications in Research

Methyl tetracosanoate is primarily under investigation as a potential biomarker in metabolic disorders. Research has indicated its involvement in key signaling pathways related to glucose metabolism and adipogenesis. Its anti-diabetic activity, demonstrated by increased glucose uptake in adipocytes, suggests that endogenous levels of this compound or its metabolites could be indicative of metabolic health.[1][2]

Key Research Areas:

  • Diabetes and Insulin Resistance: Studies have shown that this compound can mimic the effects of insulin by promoting the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor β subunit (IRβ) and phosphoinositide 3-kinase (PI3K).[1] This makes it a valuable tool for studying the mechanisms of insulin resistance and developing novel therapeutic agents.

  • Adipogenesis: While a methanolic extract of Costus pictus, from which this compound was isolated, showed anti-adipogenic activity, the purified this compound itself did not inhibit adipogenesis.[1][2] This differential activity highlights its specific role in glucose metabolism separate from fat cell differentiation.

  • Metabolic Profiling: As a very-long-chain fatty acid, the quantification of this compound in biological matrices can be incorporated into broader metabolomic studies to understand lipid metabolism in various physiological and pathological states.

Data Presentation

The following table summarizes the semi-quantitative data on the effect of this compound on the expression of key proteins in the insulin signaling pathway in 3T3-L1 adipocytes, as reported by Shilpa et al. (2009). This data is presented to illustrate its mechanism of action.

Target ProteinTreatmentFold Change in Expression (vs. Control)Analytical MethodReference
IRβ (phosphorylated)This compound (1 ng/mL)Increased (Comparable to insulin)Western Blot[1]
PI3K (p85α subunit)This compound (1 ng/mL)Increased (Comparable to insulin)Western Blot[1]
GLUT4 (mRNA)This compound (1 ng/mL)ElevatedRT-PCR[1]

Note: The data from Shilpa et al. (2009) was qualitative or semi-quantitative. The table reflects the reported observations.

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the extraction and quantification of this compound from biological samples such as plasma, tissues, or cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation and Lipid Extraction (Folch Method)

  • Homogenization: Homogenize tissue samples (e.g., 50 mg) or cell pellets in a chloroform/methanol (B129727) mixture (2:1, v/v). For plasma or serum (e.g., 100 µL), add the chloroform/methanol mixture directly.

  • Internal Standard: Add a known amount of a suitable internal standard, such as deuterated this compound (this compound-d4) or another odd-chain fatty acid methyl ester (e.g., methyl heptadecanoate), to the sample at the beginning of the extraction to correct for procedural losses.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs)

If the extracted lipids are not already in their methyl ester form, derivatization is necessary.

  • Reagent: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.

  • Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

c. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like a DB-23 or equivalent).

  • Injection: Inject 1 µL of the sample in splitless mode.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550. For targeted quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.

Analysis of Protein Expression in Insulin Signaling Pathway by Western Blot

This protocol is based on the methodology used by Shilpa et al. (2009) to assess the effect of this compound on key proteins in the insulin signaling pathway in 3T3-L1 adipocytes.

a. Cell Culture and Treatment

  • Cell Line: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using standard protocols.

  • Treatment: Treat the differentiated adipocytes with this compound at the desired concentration (e.g., 1 ng/mL) for the specified duration (e.g., 24 hours). Include a positive control (e.g., insulin) and a vehicle control.

b. Protein Extraction

  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

c. Western Blotting

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IRβ, PI3K p85α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Insulin Signaling Pathway

Caption: Insulin signaling cascade initiated by this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow start Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (Folch Method) start->extraction derivatization Derivatization to FAMEs (BF3/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis end Results data_analysis->end

Caption: Workflow for this compound quantification by GC-MS.

References

Application Note: Quantitative Analysis of Methyl Tetracosanoate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated very-long-chain fatty acid methyl ester (FAME).[1] Its accurate quantification in various matrices is crucial in biomedical research, particularly in the study of peroxisomal disorders, and in the quality control of products where it may be present.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive analytical technique for the quantification of FAMEs.[3][4] This application note provides a detailed standard operating procedure (SOP) for the quantification of methyl tetracosanoate.

The methodology involves the conversion of tetracosanoic acid to its methyl ester (this compound) through a derivatization process, followed by separation, identification, and quantification using GC-MS. An internal standard is employed to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[5][6]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (CAS: 2442-49-1)[7]

  • Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0) or other suitable odd-chain FAME[5]

  • Solvents: Heptane (B126788) or Hexane (B92381) (GC grade), Methanol (B129727) (anhydrous), Chloroform, Toluene[5][8]

  • Reagents: 1% Sulfuric acid in methanol or 14% Boron trifluoride (BF3) in methanol, Sodium chloride (NaCl) solution (1M), Anhydrous sodium sulfate[2][5][8]

  • Sample Vials: 2 mL amber glass GC vials with PTFE-lined screw caps[8]

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl nonadecanoate and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve a concentration range that brackets the expected sample concentrations. A typical range would be 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final constant concentration (e.g., 10 µg/mL).

3. Sample Preparation (Derivatization to FAME) This protocol is for samples containing free tetracosanoic acid or lipids containing this fatty acid. If the sample already contains this compound, this derivatization step can be omitted.

  • Lipid Extraction (if necessary): For complex matrices like tissues or biological fluids, perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.[5]

  • Methylation (Acid-Catalyzed):

    • Accurately weigh or measure the sample (e.g., 50 mg of extracted lipid or oil) into a screw-capped glass tube.[5]

    • Add 1 mL of toluene (B28343) and 2 mL of 1% sulfuric acid in methanol.[5]

    • Add a known amount of the internal standard stock solution.

    • Tightly cap the tube and heat at 80°C for 1 hour with stirring.[5]

    • Cool the tube to room temperature.[5]

  • Extraction of FAMEs:

    • Add 300 µL of 1M NaCl solution and 300 µL of heptane to the cooled tube.[8]

    • Vortex the mixture vigorously to extract the FAMEs into the heptane layer.[8]

    • Allow the phases to separate.

    • Carefully transfer the upper organic (heptane) layer to a clean GC vial.[5][8]

    • Repeat the extraction with another 300 µL of heptane and pool the organic fractions.[8]

    • For samples with low expected concentrations, the pooled heptane extract can be concentrated under a gentle stream of nitrogen.[8]

    • Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.

4. GC-MS Instrumentation and Conditions The following are typical GC-MS parameters and may require optimization for specific instruments.

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent[9]

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless inlet at 280°C, operated in splitless mode[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[9][10]

    • Ions for this compound (m/z): Quantifier ion: 74 (from McLafferty rearrangement), Qualifier ions: 87, 143, 382 (Molecular Ion)[4]

    • Ions for Methyl Nonadecanoate (IS): Monitor appropriate ions for the chosen internal standard.

5. Data Analysis and Quantification

  • Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times compared to the standards. Confirm the identity by comparing the mass spectra with a reference library like NIST.[4]

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound for the calibration standards.

  • Quantification: Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Data Presentation

Table 1: GC-MS Method Validation Parameters This table summarizes typical performance characteristics for a validated GC-MS method for FAME quantification.[11]

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Table 2: Quantitative Analysis of this compound in a Sample This table presents example quantitative data for a hypothetical sample analysis.

Sample IDPeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
BlankN/D150,000N/AN/D
QC Low (5 µg/mL)78,000152,0000.5135.1
QC High (50 µg/mL)765,000148,0005.16949.8
Sample 1235,000151,0001.55615.2
Sample 2489,000149,5003.27131.9
N/D: Not Detected

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Lipid Extract, Oil) Spike Add Internal Standard (e.g., Methyl C19:0) Sample->Spike Derivatize Acid-Catalyzed Methylation (H₂SO₄ in Methanol, 80°C) Spike->Derivatize Extract Liquid-Liquid Extraction (Heptane) Derivatize->Extract Dry Dry Extract (Na₂SO₄) Extract->Dry Vial Transfer to GC Vial Dry->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (SIM/MRM Mode) Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectra) Detect->Identify Integrate Peak Area Integration Identify->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

G node_start Start node_prep Sample Preparation & Derivatization node_start->node_prep Input: Raw Sample node_analysis GC-MS Analysis node_prep->node_analysis Output: FAME in Solvent node_data Data Acquisition & Processing node_analysis->node_data Output: Chromatographic Data node_quant Quantification node_data->node_quant Input: Calibration Data node_report Report Results node_quant->node_report Output: Concentration Values node_end End node_report->node_end

Caption: Logical flow of the quantification standard operating procedure.

References

Proper handling and storage conditions for methyl tetracosanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated fatty acid methyl ester with the chemical formula CH₃(CH₂)₂₂COOCH₃. It is a white crystalline solid at room temperature and sees significant application in biomedical research, particularly in the field of lipidomics where it serves as an internal standard for the quantification of fatty acids.[1] Its utility also extends to studies on metabolic pathways, such as insulin (B600854) signaling and adipogenesis.[2][3] Proper handling and storage of methyl tetracosanoate are crucial to maintain its integrity and ensure the validity of experimental results.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Appearance White solid/powder or crystals[3][4]
Molecular Formula C₂₅H₅₀O₂[4][5][6]
Molecular Weight 382.66 g/mol [3][5]
Melting Point 58-60 °C[3][5][7]
Boiling Point 232 °C at 4 mmHg[3][5][7]
Solubility Soluble in organic solvents such as ethanol, chloroform, and tetrahydrofuran.[2][4][7] Slightly soluble in water.[7][2][4][7]
Flash Point 210 °C (410 °F)

Safety and Handling Precautions

Adherence to safety protocols is paramount when working with any chemical substance. While this compound is considered to have low toxicity, general laboratory safety practices should always be followed.[7]

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety goggles with side-shields.[5][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][9]

  • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[5][8]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a suitable respirator may be necessary.[5][8]

3.2 General Handling

  • Avoid contact with skin and eyes.[10][5][7]

  • Avoid inhalation of dust or vapors.[5][7]

  • Ensure good ventilation in the handling area.[7][8]

  • Wash hands thoroughly after handling.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[5]

Storage Conditions

Proper storage is critical for maintaining the stability and shelf life of this compound.

Storage ConditionDurationRationale
-80°C Up to 2 yearsLong-term storage of stock solutions.
-20°C Up to 1 year or longerRecommended for the solid compound and stock solutions to ensure stability.[2][4]
2-8°C (Refrigerated) MonthsSuitable for short to medium-term storage of the solid compound in a tightly sealed container.[3]
Room Temperature Short periods (e.g., during shipping)Acceptable for brief durations.[5]

Key Storage Recommendations:

  • Store in a tightly sealed container to prevent contamination.[10][7]

  • Store in a dry and cool area.[11]

  • Keep away from direct sunlight and sources of ignition.[5][7]

Experimental Protocols

5.1 Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, commonly used as an internal standard.

Materials:

  • This compound (solid)

  • Chloroform or Tetrahydrofuran (purged with an inert gas)[4]

  • Glass volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Amber glass vial with a screw cap

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed solid to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (chloroform or tetrahydrofuran) to dissolve the solid.

  • Once dissolved, add the solvent to the 10 mL mark.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the stock solution at -20°C or -80°C for long-term stability.[2][4]

5.2 Use as an Internal Standard for Fatty Acid Analysis by GC-MS

This protocol outlines the use of the this compound stock solution as an internal standard for the quantification of fatty acids in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound stock solution (1 mg/mL)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF₃-Methanol (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Centrifuge

  • Nitrogen gas evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Lipid Extraction:

    • To a known amount of the biological sample in a glass tube, add a precise volume of the this compound internal standard stock solution.

    • Add 3 mL of Chloroform:Methanol (2:1, v/v) and vortex vigorously for 2 minutes.[1]

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes.[1]

    • Carefully collect the lower organic phase and transfer it to a new tube.[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol.[1]

    • Cap the tube tightly and heat at 100°C for 30 minutes.[1]

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1]

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.[1]

    • Carefully collect the upper hexane layer containing the FAMEs and transfer to a GC vial for analysis.[1]

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS system.

    • Quantify the endogenous fatty acids by comparing their peak areas to the peak area of the this compound internal standard.

Visualized Workflows

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Transesterification cluster_analysis Analysis A Biological Sample B Add this compound Internal Standard A->B C Add Chloroform:Methanol (2:1) B->C D Vortex & Centrifuge C->D E Collect Organic Phase D->E F Evaporate Solvent E->F G Add BF3-Methanol & Heat F->G H Add Hexane & Saturated NaCl G->H I Vortex & Centrifuge H->I J Collect Hexane Layer (FAMEs) I->J K GC-MS Analysis J->K L Data Quantification K->L

Caption: Workflow for Fatty Acid Analysis Using this compound.

storage_decision_tree A Storage Duration? B < 1 Month A->B Short Term C 1-12 Months A->C Medium Term D > 1 Year A->D Long Term E Store at 2-8°C (Refrigerate) B->E F Store at -20°C C->F G Store at -80°C D->G

Caption: Decision Tree for this compound Storage.

References

Application Note and Protocol: Preparation of a Methyl Tetracosanoate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is a saturated long-chain fatty acid methyl ester. It is a white, waxy solid at room temperature and is utilized in various research applications, including studies on lipid metabolism, cellular signaling, and as a component in the development of biofuels.[1] Due to its hydrophobic nature and solid state, preparing a homogenous and accurate stock solution is critical for ensuring experimental reproducibility. This document provides a detailed protocol for the preparation of a methyl tetracosanoate stock solution suitable for experimental use.

Physicochemical Properties and Data

Accurate preparation of the stock solution begins with understanding the key properties of this compound. The following table summarizes essential quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₅H₅₀O₂[1][2][3][4][5][6]
Molecular Weight 382.67 g/mol [1][2]
Appearance White crystalline solid or powder[1][2][6]
Melting Point 58-61 °C[1][2][7]
Solubility
   In WaterInsoluble (est. 1.116e-006 mg/L @ 25°C)[2][7]
   In Ethanol3.7 mg/mL (9.67 mM) with sonication and heating to 60°C[5]
   In Chloroform (B151607)Approx. 2 mg/mL[6]
   In Tetrahydrofuran (THF)Approx. 5 mg/mL[6]
Recommended Storage (Solid) -20°C (for ≥4 years) or Room Temperature[4][6]
Recommended Storage (Stock Solution) -20°C for 1 year; -80°C for 2 years[5]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and downstream applications. Ethanol is a common choice for cell-based assays, while chloroform or THF may be suitable for other chemical or analytical procedures.[5][6]

3.1. Materials and Equipment

  • This compound (purity ≥98%)[6]

  • Solvent of choice (e.g., Ethanol, 200 proof; Chloroform; Tetrahydrofuran), analytical grade

  • Analytical balance (readable to 0.1 mg)

  • Glass volumetric flasks (Class A)

  • Glass pipettes or micropipettes

  • Spatula and weighing paper/boat

  • Water bath or sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Cryogenic vials for aliquoting

  • Inert gas (e.g., nitrogen or argon), optional[6]

3.2. Step-by-Step Procedure

Step 1: Calculate the Required Mass Determine the desired concentration (e.g., 10 mM) and volume (e.g., 10 mL) of the stock solution. Use the following formula to calculate the mass of this compound required:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Example for a 10 mM (0.01 mol/L) solution in 10 mL (0.01 L): Mass (g) = 0.01 mol/L × 0.01 L × 382.67 g/mol = 0.03827 g = 38.27 mg

Step 2: Weigh the this compound

  • Place a weighing boat on the analytical balance and tare it.

  • Carefully weigh the calculated mass of this compound using a clean spatula.

  • Record the exact mass.

Step 3: Transfer and Initial Solubilization

  • Transfer the weighed solid into the appropriate size volumetric flask. Ensure all the powder is transferred by gently tapping the weighing boat.

  • Add approximately 70-80% of the final volume of the chosen solvent to the flask.

Step 4: Dissolve the Compound this compound is a solid and requires energy to dissolve completely.[2][6]

  • Cap the volumetric flask securely.

  • Warm the solution in a water bath set to a temperature below the solvent's boiling point but close to the compound's melting point (e.g., 60°C for ethanol).[5]

  • Agitate the flask gently or use a vortex mixer at low speed periodically until the solid is fully dissolved. Alternatively, place the flask in a sonicator bath until the solution is clear.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

Step 5: Final Volume Adjustment

  • Allow the solution to cool completely to room temperature. This is crucial as the volume of the solvent will contract upon cooling, ensuring an accurate final concentration.

  • Once at room temperature, carefully add the solvent dropwise using a pipette until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

Step 6: Homogenization and Storage

  • Cap the flask and invert it 15-20 times to ensure the solution is homogenous.

  • For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic vials. This practice prevents degradation from repeated freeze-thaw cycles.[5]

  • Store the aliquots in a tightly sealed container at -20°C or -80°C.[5]

Visual Workflow and Diagrams

The following diagrams illustrate the logical workflow for preparing the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization calc 1. Calculate Mass (Concentration, Volume, MW) weigh 2. Weigh Solid (Analytical Balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~70% Solvent transfer->add_solvent dissolve 5. Dissolve Compound (Heat to 60°C / Sonicate) add_solvent->dissolve cool 6. Cool to Room Temperature dissolve->cool final_vol 7. Add Solvent to Final Volume cool->final_vol mix 8. Mix Thoroughly (Invert Flask) final_vol->mix store 9. Aliquot & Store (-20°C or -80°C) mix->store

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Methyl Tetracosanoate in Metabolic and Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetracosanoate (B1234217), also known as methyl lignocerate, is the methyl ester of tetracosanoic acid (lignoceric acid), a C24:0 very-long-chain saturated fatty acid.[1] Found as a bioactive molecule in plants such as Costus pictus, it has garnered attention in metabolic and diabetes research for its demonstrated anti-diabetic properties.[1][2] In vitro studies have highlighted its potential to modulate key steps in insulin (B600854) signaling and glucose metabolism, making it a compound of interest for investigating novel therapeutic strategies for type 2 diabetes.

These application notes provide a comprehensive overview of the use of methyl tetracosanoate in metabolic research, including detailed protocols for in vitro assays and data presentation.

Applications in Metabolic and Diabetes Research

This compound serves as a valuable tool for investigating several aspects of metabolic regulation:

  • Glucose Uptake: It has been shown to increase glucose uptake in adipocytes, providing a model compound to study the mechanisms of insulin-independent or insulin-sensitizing effects on glucose transport.[1]

  • Gene Expression: The compound upregulates the expression of key genes involved in glucose metabolism, such as Glucose Transporter Type 4 (GLUT4), offering a chemical probe to explore the transcriptional regulation of glucose homeostasis.[1]

  • Insulin Signaling Pathway: this compound has been observed to induce the phosphorylation of critical insulin signaling proteins, including the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K), suggesting its role as a modulator of this pathway.[1]

Data Presentation

The following tables summarize the reported in vitro effects of this compound on key metabolic parameters in 3T3-L1 adipocytes.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

ConcentrationIncubation TimeObserved EffectReference
1 ng/mL24 hoursOptimum glucose uptake[1]
1 ng/mL - 10 µg/mL24 hoursIncreased glucose uptake[1]

Table 2: Effect of this compound on Gene and Protein Expression in 3T3-L1 Adipocytes

TargetConcentrationIncubation TimeObserved EffectReference
GLUT4 mRNA1 ng/mL18 hoursElevated mRNA expression[1]
Phospho-IRβ1 ng/mL24 hoursPhosphorylation comparable to insulin[1]
Phospho-PI3K1 ng/mL24 hoursPhosphorylation comparable to insulin[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Due to its hydrophobic nature, careful preparation of this compound is required for cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Primary Stock Preparation (in DMSO):

    • Dissolve this compound in DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Warm the solution gently (e.g., at 37°C) to aid dissolution.

    • Store the primary stock at -20°C.

  • Secondary Stock Preparation (BSA Conjugation):

    • Prepare a sterile 10% (w/v) solution of fatty acid-free BSA in PBS.

    • Warm the BSA solution to 37°C.

    • In a sterile tube, dilute the primary DMSO stock of this compound into the warm BSA solution to create a secondary stock. A 1:100 or higher dilution is recommended to minimize DMSO concentration. The final concentration of the secondary stock will depend on the desired final treatment concentrations.

    • Incubate the this compound-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for conjugation.

    • This BSA-conjugated stock solution can be further diluted in cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid cytotoxicity.

Protocol 2: Differentiation of 3T3-L1 Preadipocytes into Adipocytes

This protocol describes a standard method for differentiating 3T3-L1 cells, a crucial step before conducting metabolic assays.[3][4]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine or human recombinant)

Procedure:

  • Preadipocyte Culture:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 10% CO₂ incubator.

    • Passage the cells before they reach confluence to maintain their preadipocyte state.

  • Induction of Differentiation (Day 0):

    • Seed the preadipocytes in the desired culture plates (e.g., 24-well or 6-well plates) and grow them to confluence.

    • Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Maturation (Day 2 onwards):

    • After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

    • Replace the medium with fresh differentiation medium II every 2 days.

    • Adipocytes are typically fully differentiated and ready for experiments between days 8 and 12, characterized by the accumulation of lipid droplets.

Protocol 3: Glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes

This protocol is for measuring the effect of this compound on glucose uptake using a fluorescent glucose analog.[5][6]

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (positive control)

  • This compound-BSA stock solution

  • Phloretin (glucose transporter inhibitor, for negative control)

  • Fluorescence plate reader

Procedure:

  • Serum Starvation:

    • Wash the differentiated adipocytes twice with PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Treatment:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing the desired concentrations of this compound (e.g., 1 ng/mL), insulin (e.g., 100 nM as a positive control), or vehicle (BSA solution) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

    • Add PBS to each well and measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 4: Quantitative RT-PCR for GLUT4 mRNA Expression

This protocol details the measurement of GLUT4 gene expression changes in response to this compound treatment.[7][8][9]

Materials:

  • Differentiated 3T3-L1 adipocytes in a 6-well plate

  • This compound-BSA stock solution

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for GLUT4 and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 1 ng/mL for 18 hours) or vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each sample and primer set (GLUT4 and housekeeping gene).

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of GLUT4 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Protocol 5: Western Blot for IRβ and PI3K Phosphorylation

This protocol is for assessing the phosphorylation status of key insulin signaling proteins.[10][11][12][13][14]

Materials:

  • Differentiated 3T3-L1 adipocytes in a 6-well plate

  • This compound-BSA stock solution

  • Insulin (positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IRβ, anti-total-IRβ, anti-phospho-PI3K (p85), anti-total-PI3K (p85), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Treat the cells with this compound (e.g., 1 ng/mL for 24 hours), insulin (e.g., 100 nM for 15 minutes as a positive control), or vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody for the corresponding total protein and the loading control to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Mandatory Visualizations

Insulin_Signaling_Pathway Insulin Insulin / Methyl Tetracosanoate IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS IR->IRS Phosphorylates (IRβ) Gene_Expression Increased GLUT4 mRNA Expression IR->Gene_Expression Leads to GLUT4_mem GLUT4 Metabolism Glycogen Synthesis Lipid Synthesis GLUT4_mem->Metabolism Glucose Uptake PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits Akt->Metabolism GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_vesicle->GLUT4_mem Translocation Glucose Glucose

Caption: Insulin signaling pathway activated by this compound.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Downstream Assays Culture Culture 3T3-L1 Preadipocytes Differentiate Differentiate into Mature Adipocytes (8-12 days) Culture->Differentiate Treat Treat with This compound Differentiate->Treat GlucoseUptake Glucose Uptake Assay (2-NBDG) Treat->GlucoseUptake qPCR qRT-PCR for GLUT4 Expression Treat->qPCR WesternBlot Western Blot for p-IRβ & p-PI3K Treat->WesternBlot

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Employing Methyl Tetracosanoate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acids and other lipophilic compounds by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations that can occur during sample preparation, derivatization, injection, and instrument response. Methyl tetracosanoate (B1234217) (C24:0 FAME), a long-chain saturated fatty acid methyl ester, is an excellent choice for an internal standard in many applications due to its chemical stability, non-volatility, and the fact that it is naturally absent or present at very low levels in most biological samples. Its distinct retention time, typically eluting after most common fatty acids, minimizes the risk of co-elution with analytes of interest.

This document provides detailed application notes and experimental protocols for the effective use of methyl tetracosanoate as an internal standard in GC-MS workflows.

Key Properties of this compound

PropertyValue
Chemical Formula C25H50O2
Molecular Weight 382.66 g/mol
Melting Point 58-60 °C
Boiling Point 232 °C at 4 mmHg
Appearance White crystalline solid
Solubility Soluble in organic solvents such as hexane (B92381), chloroform, and methanol (B129727)

Experimental Protocols

A robust and validated experimental protocol is fundamental for accurate quantification. The following sections detail the necessary steps from sample preparation to data analysis.

Protocol 1: Preparation of this compound Internal Standard Solutions

Objective: To prepare stock and working solutions of this compound.

Materials:

  • This compound (≥99% purity)

  • Hexane or Toluene (GC grade)

  • Analytical balance

  • Volumetric flasks (10 mL and 50 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of hexane to dissolve the this compound.

    • Vortex until completely dissolved.

    • Bring the flask to the 10 mL mark with hexane.

    • Cap and invert the flask several times to ensure homogeneity.

    • Transfer the stock solution to a labeled amber glass vial and store at -20°C.

  • Working Solution (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the 1 mg/mL stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with hexane.

    • Cap and invert to mix thoroughly.

    • This working solution is now ready to be added to samples and calibration standards. The concentration of the working solution may need to be adjusted based on the expected analyte concentrations in the samples.

Protocol 2: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Objective: To extract lipids from a biological matrix and convert the fatty acids to their corresponding methyl esters for GC-MS analysis.

Materials:

  • Biological sample (e.g., plasma, tissue, cell pellet)

  • This compound internal standard working solution

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Boron trifluoride in methanol (BF3/MeOH, 14% w/v) or Methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Lipid Extraction (Folch Method):

    • To a known quantity of the biological sample in a glass centrifuge tube, add a precise volume of the this compound internal standard working solution.

    • Add 20 volumes of chloroform/methanol (2:1, v/v) to the sample volume.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for another minute and then centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Methylation (Acid-Catalyzed):

    • To the dried lipid extract, add 2 mL of 14% BF3/MeOH.

    • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[1]

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1]

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to aid phase separation.

    • Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

Protocol 3: GC-MS Instrumental Analysis

Objective: To separate and detect the FAMEs and the this compound internal standard.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Typical GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold for 15 min
MS Transfer Line Temp 280°C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Note: The oven temperature program and other parameters should be optimized for the specific analytes and instrument used.

Data Presentation and Method Validation

The validation of the analytical method is critical to ensure reliable and accurate results. Key validation parameters are summarized below. The following tables present typical performance data that can be expected when using this compound as an internal standard.

Table 1: Linearity

Objective: To demonstrate the proportional relationship between the instrument response and the analyte concentration.

Analyte (FAME)Calibration Range (µg/mL)Correlation Coefficient (r²)
Palmitic acid (C16:0)1 - 100≥ 0.998
Stearic acid (C18:0)1 - 100≥ 0.997
Oleic acid (C18:1n9c)1 - 100≥ 0.998
Linoleic acid (C18:2n6c)1 - 100≥ 0.996
Arachidonic acid (C20:4n6)1 - 100≥ 0.995
Table 2: Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).

Analyte (FAME)Spiked Concentration (µg/mL)Mean Recovery (%) (n=5)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Palmitic acid 1098.53.24.5
50101.22.53.8
8099.12.13.1
Oleic acid 1097.93.85.1
50102.52.94.2
80100.82.43.5
Linoleic acid 1096.54.15.8
5099.83.54.9
8098.72.84.0

RSD: Relative Standard Deviation

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of an analyte that can be reliably detected and quantified.

Analyte (FAME)LOD (µg/mL)LOQ (µg/mL)
Palmitic acid (C16:0)0.10.3
Stearic acid (C18:0)0.10.3
Oleic acid (C18:1n9c)0.20.6
Linoleic acid (C18:2n6c)0.20.7
Arachidonic acid (C20:4n6)0.31.0

Mandatory Visualizations

The following diagrams illustrate the key workflows described in the protocols.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound IS Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Drying Dry Down Extract Extraction->Drying Derivatization Methylation to FAMEs (e.g., BF3/MeOH) Drying->Derivatization Final_Extract FAMEs in Hexane Derivatization->Final_Extract Injection Inject into GC-MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Overall experimental workflow for quantitative GC-MS analysis.

logical_relationship Analyte Analyte (Fatty Acid) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Processed Sample Analyte_Response Analyte Peak Area GC_MS->Analyte_Response IS_Response IS Peak Area GC_MS->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Plot against concentration Final_Conc Analyte Concentration Calibration_Curve->Final_Conc Calculate from sample ratio

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols: Methyl Tetracosanoate in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl tetracosanoate (B1234217) as an internal standard in the quantitative analysis of fatty acids, particularly very-long-chain fatty acids (VLCFAs), by gas chromatography-mass spectrometry (GC-MS). Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided to ensure accurate and reproducible results.

Introduction

Methyl tetracosanoate (C24:0 FAME) is the methyl ester of tetracosanoic acid (lignoceric acid). Due to its high purity, chemical stability, and the fact that it is naturally absent or present in very low concentrations in many biological samples, it serves as an excellent internal standard for the quantification of fatty acids. Its use is particularly critical in the analysis of VLCFAs, where accurate measurement is essential for the diagnosis and monitoring of certain metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD)[1][2].

The primary analytical workflow involves the extraction of total lipids from a biological matrix, followed by a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs)[3]. This compound is added at a known concentration at the beginning of the sample preparation process to account for variations in extraction efficiency, derivatization yield, and injection volume[4].

Key Applications

  • Internal Standard for VLCFA Quantification: The most prominent application of this compound is as an internal standard for the accurate quantification of VLCFAs (C22:0 and longer) in biological samples like plasma, serum, and tissues[1][5].

  • Calibration and Quality Control: It can be used in the preparation of calibration standards and quality control samples to ensure the linearity and accuracy of the analytical method.

  • Lipidomics Research: In broader lipidomics studies, this compound can be incorporated into internal standard mixtures for the comprehensive profiling of fatty acids.

Experimental Protocols

This protocol is a widely used method for the preparation of FAMEs from total lipid extracts using a boron trifluoride-methanol (BF3-Methanol) reagent[3][4].

Materials:

  • Lipid extract in a glass tube

  • This compound internal standard solution (e.g., 1 mg/mL in hexane)

  • Toluene (B28343), anhydrous

  • 14% Boron trifluoride-methanol (BF3-Methanol) solution

  • Hexane (B92381), GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Internal Standard Addition: To the dried lipid extract, add a precise volume of the this compound internal standard solution. The amount should be chosen to be within the range of the expected endogenous fatty acid concentrations.

  • Reagent Addition: Add 1 mL of toluene and 2 mL of 14% BF3-Methanol solution to the tube[4].

  • Reaction: Tightly cap the tube and heat at 100°C for 45 minutes in a heating block or water bath[4].

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 2 mL of distilled water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer[4].

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.

This method is suitable for the transesterification of glycerolipids to FAMEs.

Materials:

  • Lipid sample

  • This compound internal standard solution

  • 0.5 M Sodium methoxide (B1231860) in methanol

  • Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Internal Standard Addition: Add a known amount of this compound internal standard to the lipid sample.

  • Reaction: Add 2 mL of 0.5 M sodium methoxide in methanol. Vortex and heat at 50-60°C for 10-15 minutes.

  • Neutralization and Extraction: After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly.

  • Phase Separation and Collection: Allow the layers to separate and collect the upper hexane layer.

  • Drying and Transfer: Dry the hexane extract with anhydrous sodium sulfate and transfer to a GC vial.

Data Presentation

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp 110°C/min to 200°C
Ramp 25°C/min to 250°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-600
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Ion Source Temp.230°C
Transfer Line Temp.240°C

Note: These parameters may require optimization based on the specific instrument and column used.

C24:0 FAME Conc. (µg/mL)This compound (IS) Conc. (µg/mL)C24:0 FAME Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
12050,0001,000,0000.05
520250,0001,000,0000.25
1020500,0001,000,0000.50
25201,250,0001,000,0001.25
50202,500,0001,000,0002.50
100205,000,0001,000,0005.00

This is example data to illustrate the principle of using an internal standard for calibration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Lipid_Extraction Total Lipid Extraction Add_IS->Lipid_Extraction Derivatization Acid-Catalyzed Methylation (e.g., BF3-Methanol) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification using Internal Standard Data_Processing->Quantification

Caption: Workflow for Fatty Acid Analysis using an Internal Standard.

FAME_Preparation_Logic Start Start: Lipid Extract + this compound (IS) Add_Reagents Add Toluene and BF3-Methanol Start->Add_Reagents Heat Heat at 100°C (45 min) Add_Reagents->Heat Cool Cool to Room Temp. Heat->Cool Extract Add Water and Hexane, Vortex Cool->Extract Separate Centrifuge to Separate Phases Extract->Separate Collect Collect Upper (Hexane) Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry End End: FAMEs ready for GC-MS Analysis Dry->End

Caption: Acid-Catalyzed FAME Derivatization Protocol.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of fatty acids, particularly VLCFAs, in a variety of biological matrices. The protocols and data presented here provide a robust framework for the implementation of this internal standard in research, clinical, and drug development settings. Proper sample preparation and derivatization are critical for reliable results, and the use of a suitable internal standard like this compound is essential for correcting analytical variability.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Gas Chromatography (GC) analysis. The following guides and FAQs provide direct, actionable advice to resolve specific experimental problems.

Troubleshooting Guide: Peak Tailing for Methyl Tetracosanoate (B1234217)

Peak tailing is a common chromatographic problem where the peak asymmetry is skewed, with the tail of the peak being elongated.[1] This can significantly impact resolution and the accuracy of quantification.[2] For a long-chain fatty acid methyl ester like methyl tetracosanoate, with its high boiling point (232 °C at 4 mmHg), specific factors can contribute to this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is the distortion of a chromatographic peak, where the latter half is broader than the front half.[4] In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[4] For high molecular weight and high boiling point compounds like this compound, peak tailing is a frequent challenge.[4] This is problematic because it can lead to reduced resolution between closely eluting peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative results.[2]

Q2: What are the most likely causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound often involve interactions with active sites in the GC system or suboptimal chromatographic conditions.[5] Key factors to consider include:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, at the head of the column, or in the detector.[4] These active sites can be exposed silanol (B1196071) groups on the column wall or contaminants.[6]

  • Column Issues: Contamination of the stationary phase, particularly at the inlet end, can lead to non-ideal partitioning of the analyte.[6] Column degradation over time can also expose active sites.[7]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and unswept volumes in the flow path, causing all peaks to tail.[6][8]

  • Suboptimal Method Parameters: An inlet temperature that is too low for the high-boiling this compound can result in slow or incomplete vaporization.[9] Additionally, a slow temperature ramp might lead to condensation and band broadening.[4]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A3: A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Start with the simplest and most common potential causes before moving to more complex issues. A recommended workflow is to first check for system-wide problems and then focus on compound-specific issues.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.

G A Peak Tailing Observed for This compound B Are all peaks tailing? A->B C Suspect Physical Issues: - Improper column installation - Leaks in the system - Dead volume B->C Yes D Suspect Chemical/Compound-Specific Issues: - Active sites in the system - Column contamination - Inadequate method parameters B->D No E Action: Reinstall Column - Ensure proper ferrule placement - Correct column insertion depth - Use a fresh, clean cut C->E F Action: Perform Inlet Maintenance - Replace inlet liner and septum - Clean the injection port D->F I Problem Resolved? E->I G Action: Trim Column Inlet - Remove 15-20 cm from the  front of the column F->G H Action: Optimize Method Parameters - Increase inlet temperature - Check for cold spots - Adjust temperature program G->H H->I J Action: Replace Column I->J No K End I->K Yes J->K

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in the GC analysis of this compound.

Quantitative Data Summary

When troubleshooting, it's helpful to understand how different parameters can affect your results. The following table provides a summary of potential adjustments and their expected impact on the peak shape of this compound.

ParameterCommon SettingTroubleshooting AdjustmentExpected Outcome for Peak TailingReference
Inlet Temperature 250 °CIncrease to 280-300 °CImprovement[9]
Initial Oven Temp. 100 °CDecrease by 10-20 °CMay improve focusing[10]
Oven Ramp Rate 10 °C/minIncrease to 15-20 °C/minMay reduce tailing[4]
Split Ratio 20:1Increase to 50:1Can sharpen peaks[10]
Column Trimming N/ATrim 15-20 cm from inletRemoves contamination, improves shape[1]

Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Inlet Maintenance
  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the instrument to cool down.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Carefully remove the old septum and replace it with a new one. Be cautious not to overtighten the nut upon reassembly.

  • Remove Liner: Gently remove the inlet liner with forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components in the reverse order of removal.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: Column Trimming and Installation
  • Cool Down and Power Off: Ensure the oven and inlet have cooled completely and turn off the instrument's main power.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutter, make a clean, square cut to remove 15-20 cm from the inlet end of the column.[1] Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[2]

  • Install a New Ferrule: Place a new, appropriate-sized ferrule and nut onto the freshly cut end of the column.

  • Position the Column: Insert the column into the inlet to the manufacturer's recommended depth. This is a critical step to avoid dead volume.[8]

  • Tighten Fittings: Tighten the column nut according to the manufacturer's instructions.

  • Reconnect and Leak Check: Reconnect the carrier gas, power on the instrument, and perform a thorough leak check.

  • Condition the Column: After installation, it is good practice to condition the column by heating it to a temperature slightly above the final temperature of your analytical method for a short period.

References

Technical Support Center: Methods for Improving Methyl Tetracosanoate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the solubility of methyl tetracosanoate (B1234217) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is methyl tetracosanoate so difficult to dissolve in aqueous solutions like cell culture media?

A1: this compound is a long-chain saturated fatty acid methyl ester (FAME).[1][2] Its chemical structure consists of a long, 24-carbon aliphatic chain, making it highly nonpolar and lipophilic. This results in extremely low solubility in water and aqueous buffers, leading to precipitation when added to cell culture media.[3]

Q2: What is the essential first step for working with this compound in in vitro assays?

A2: The first step is to prepare a concentrated stock solution by dissolving the crystalline solid this compound in an appropriate organic solvent.[1] This stock solution can then be diluted into your aqueous experimental medium, usually with the help of a carrier molecule to maintain solubility.

Q3: Which organic solvents are recommended for preparing a this compound stock solution?

A3: Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most common and recommended solvents for preparing stock solutions for cell-based assays.[4][5] this compound is also soluble in chloroform (B151607) and tetrahydrofuran, but these are generally not suitable for cell culture applications.[1] Gentle warming to 60°C and ultrasonication can significantly aid dissolution in ethanol.[4] It is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically <0.5%) to avoid cytotoxicity.[6][7]

Q4: My this compound precipitates when I add the stock solution to my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common issue due to the compound's hydrophobicity. To prevent this, you must use a carrier molecule to enhance and maintain its solubility. The two primary methods are complexation with Bovine Serum Albumin (BSA) or encapsulation with cyclodextrins.[8][9]

Q5: How does Bovine Serum Albumin (BSA) improve the solubility of this compound?

A5: BSA is a protein that naturally transports fatty acids in the bloodstream.[8] It has hydrophobic pockets that can bind to the nonpolar tail of this compound, forming a stable complex. This complex is soluble in aqueous solutions and facilitates the delivery of the fatty acid ester to cells in a physiologically relevant manner, while also preventing the formation of potentially cytotoxic micelles.[8][10] For best results, it is crucial to use high-purity, fatty acid-free BSA.[8]

Q6: What is the optimal molar ratio of this compound to BSA?

A6: The optimal molar ratio can vary depending on the cell type and experimental goals, as different ratios can trigger different biological responses.[8] Commonly used ratios for long-chain fatty acids range from 2:1 to 6:1 (fatty acid:BSA).[8] It is essential to determine the best ratio for your specific assay and to report it in your methodology to ensure reproducibility.[8]

Q7: What are cyclodextrins, and can they be used as an alternative to BSA?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate "guest" molecules like this compound within their core, forming an "inclusion complex" that is water-soluble.[9][13] Cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used because they have significantly higher water solubility than the parent cyclodextrins and can enhance the solubility of lipophilic compounds by orders of magnitude.[12][14]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Compound won't dissolve in organic solvent. The concentration is too high for the solvent. Insufficient energy applied to dissolve the solid.- Try a lower concentration. - Gently warm the solution (up to 60°C).[4] - Use a bath sonicator or vortex vigorously until the solution is clear.[6][15]
Precipitation occurs when adding stock to media. The aqueous solubility limit has been exceeded. No carrier molecule was used.- This is expected. You must use a carrier molecule. - Prepare a this compound-BSA complex before adding to the media.[8] - Consider using cyclodextrins as an alternative solubilizer.[9]
The final this compound-BSA solution is cloudy. Incomplete dissolution of the fatty acid ester in the initial solvent. Incorrect molar ratio of fatty acid to BSA. The BSA or fatty acid solution was not properly warmed.- Ensure the stock solution is completely clear before complexation. - Re-verify calculations for the molar ratio.[8] - Gently warm both the BSA solution and the final complex (e.g., 37°C) to facilitate binding.[16] - If cloudiness persists, the preparation should be discarded and remade.[8]
Cell toxicity or unexpected biological effects are observed. The final concentration of the organic solvent (DMSO/ethanol) is too high. The fatty acid ester formed micelles due to the absence of a carrier like BSA. Contaminants in the BSA preparation.- Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%).[7] Always include a vehicle control. - Always use a carrier like fatty-acid-free BSA to deliver lipophilic compounds.[8] - Use only high-purity, fatty acid-free BSA.[8]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms Methyl lignocerate, C24:0 methyl ester[1][2]
Molecular Formula C₂₅H₅₀O₂[1][17]
Molecular Weight 382.7 g/mol [1][17]
Appearance White crystalline solid[1][3]
Melting Point 58-60 °C[3]
Water Solubility ~1.1 x 10⁻⁶ mg/L (Estimated)[3]

Table 2: Solubility Data for this compound

SolventConcentrationConditionsReference(s)
Ethanol 3.7 mg/mL (9.67 mM)Ultrasonic, warming, and heat to 60°C[4]
Chloroform ~2 mg/mLPurge with inert gas[1]
Tetrahydrofuran ~5 mg/mLPurge with inert gas[1]
DMSO Soluble (Exact data not specified, but widely used for similar compounds)N/A[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

Materials:

  • This compound (MW: 382.7 g/mol )

  • Anhydrous Ethanol (100%)

  • Sterile, conical-bottom glass tube with a screw cap

  • Water bath sonicator

  • Water bath or heating block set to 60°C

Methodology:

  • Weigh out 3.83 mg of this compound and add it to the glass tube.

  • Add 1 mL of 100% ethanol to the tube.

  • Tightly seal the cap.

  • Place the tube in a 60°C water bath or heating block for 10-15 minutes.[4]

  • Periodically vortex the tube vigorously to aid dissolution.

  • If solids persist, place the tube in a bath sonicator, maintaining the warm temperature, until the solution is completely clear.[4]

  • Once fully dissolved, the stock solution can be stored at -20°C. Keep tightly sealed to prevent evaporation.

Protocol 2: Preparation of a 0.5 mM this compound:BSA Working Solution (5:1 Molar Ratio)

This protocol is adapted from established methods for other long-chain fatty acids.[8][16]

Materials:

  • 10 mM this compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile MilliQ water

  • Sterile cell culture medium

  • Sterile 15 mL conical tubes

  • 0.22 µm sterile filter

  • 37°C water bath

Methodology: Part A: Prepare 10% (w/v) Fatty Acid-Free BSA Solution

  • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile MilliQ water.

  • Gently mix until the BSA is fully dissolved. Do not vortex excessively, as this can denature the protein.

  • Sterile filter the solution using a 0.22 µm filter.

  • This solution can be stored at 4°C.

Part B: Complexation of this compound with BSA

  • For each 1 mL of final working solution, add 67 µL of the 10% BSA solution to a sterile 15 mL conical tube. This results in a BSA concentration of ~0.1 mM.

  • Place the tube containing the BSA in a 37°C water bath for 5-10 minutes to pre-warm it.[16]

  • Add 50 µL of the 10 mM this compound stock solution to the pre-warmed BSA. This results in a fatty acid concentration of 0.5 mM, achieving a 5:1 molar ratio.

  • Return the mixture to the 37°C water bath and incubate for at least 1 hour with gentle, intermittent swirling to allow for complexation.[8] The solution should be clear.

  • Add 883 µL of pre-warmed (37°C) sterile cell culture medium to the tube.

  • Gently mix. The solution is now ready for use in your in vitro assay.

Vehicle Control: Prepare a control solution by adding 50 µL of 100% ethanol to 67 µL of the 10% BSA solution and following the same incubation and dilution steps.

Visualizations

G start Start: Solubilize This compound stock Prepare Concentrated Stock in Organic Solvent (e.g., 10 mM in Ethanol) start->stock precip_check Does it precipitate in aqueous media alone? stock->precip_check use_carrier Use a Carrier Molecule to Maintain Solubility precip_check->use_carrier Yes (Expected) carrier_choice Choose Carrier use_carrier->carrier_choice bsa Complex with Fatty-Acid-Free BSA (Physiologically Relevant) carrier_choice->bsa  Recommended cyclo Encapsulate with Cyclodextrin (e.g., HP-β-CD) carrier_choice->cyclo Alternative   bsa_protocol Follow Protocol 2 for FA:BSA Complexation bsa->bsa_protocol end_assay Ready for In Vitro Assay cyclo->end_assay bsa_protocol->end_assay yes_precip Yes (Expected)

Caption: Decision workflow for solubilizing this compound.

G cluster_stock Part A: Stock Preparation cluster_complex Part B: Complexation prep_fa 1. Prepare 10 mM Methyl Tetracosanoate in Ethanol (with heat/sonication) add_fa 4. Add FA stock to warm BSA solution prep_fa->add_fa prep_bsa 2. Prepare 10% (w/v) Fatty-Acid-Free BSA in MilliQ Water warm_bsa 3. Pre-warm BSA solution to 37°C prep_bsa->warm_bsa warm_bsa->add_fa incubate 5. Incubate at 37°C for >= 1 hour add_fa->incubate dilute 6. Dilute with pre-warmed cell culture medium incubate->dilute end Final Working Solution Ready for Assay dilute->end

Caption: Experimental workflow for preparing a FA-BSA complex.

G mt Methyl Tetracosanoate bsa_complex Soluble FA-BSA Complex mt->bsa_complex cyclo_complex Soluble Inclusion Complex mt->cyclo_complex bsa BSA Carrier bsa->mt Hydrophobic Binding cyclo Cyclodextrin Carrier cyclo->mt Encapsulation

Caption: Mechanisms of carrier-mediated solubilization.

References

Technical Support Center: Preventing Degradation of Methyl Tetracosanoate During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with methyl tetracosanoate (B1234217), ensuring its stability during sample preparation is paramount for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this very long-chain saturated fatty acid methyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sample preparation of methyl tetracosanoate, leading to its degradation.

Symptom Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete Extraction: Due to its long hydrocarbon chain, this compound may not be efficiently extracted if the solvent volume or type is inadequate.Increase the solvent-to-sample ratio. A modified Folch method using a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution is effective for extracting very long-chain fatty acids.[1] Ensure vigorous vortexing to lyse cells and precipitate proteins.[1]
Hydrolysis: Presence of water, especially under acidic or basic conditions, can hydrolyze the ester bond.Use anhydrous solvents and minimize the sample's exposure to moisture. Ensure the lipid extract is completely dry before any derivatization steps.[1]
Appearance of a new peak corresponding to tetracosanoic acid in chromatogram Hydrolysis: This is a direct indicator that the methyl ester has been cleaved back to its corresponding carboxylic acid.Maintain a neutral pH during sample preparation. Avoid strongly acidic or basic conditions. Perform extractions at low temperatures (e.g., on ice) to slow down the rate of hydrolysis.[1]
Broad or tailing peaks in GC analysis Thermal Degradation: Excessively high temperatures in the GC inlet can cause the breakdown of long-chain esters.Optimize the GC inlet temperature. A starting point of 250 °C is recommended, with further optimization as needed.[1]
Adsorption: Active sites in the GC system can interact with the analyte.Use a deactivated GC column and inlet liner specifically designed for FAME analysis to minimize interactions.[1]
Inconsistent and non-reproducible results Oxidation: Although saturated, very long-chain fatty acid esters can be susceptible to oxidation at elevated temperatures or in the presence of contaminants.Purge solvents with an inert gas like nitrogen or argon. Store samples under an inert atmosphere and at low temperatures.[2]
Incomplete Derivatization (if preparing from tetracosanoic acid): Water can interfere with the esterification reaction.Ensure the lipid extract is completely dry before adding the derivatization reagent (e.g., BF₃ in methanol or acidic methanol).[1]
Poor Solubility: Due to its nonpolar nature, this compound has very low solubility in water and may precipitate from solutions if the appropriate solvent is not used.Use nonpolar solvents like hexane (B92381) or heptane (B126788) for the final sample preparation for GC analysis.[1] Chloroform and tetrahydrofuran (B95107) are also suitable solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary degradation pathways for this compound are:

  • Hydrolysis: The cleavage of the ester bond by water, which is catalyzed by acids or bases, to form tetracosanoic acid and methanol.

  • Thermal Degradation: Decomposition at high temperatures, which can occur in the GC injector port if the temperature is set too high.

  • Oxidation: While less susceptible than unsaturated esters, oxidation can occur, especially at elevated temperatures and in the presence of oxygen or metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[2] Solutions of this compound in organic solvents should also be stored at low temperatures (-20°C or lower) and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Q3: Can I use plastic containers for storing this compound and its solutions?

A3: It is highly recommended to use glass containers to avoid contamination from plasticizers that can leach from plastic tubes and tips. If plasticware must be used, opt for high-quality polypropylene (B1209903) products certified to be free of contaminants.

Q4: At what temperature does thermal degradation of this compound become a concern?

A4: While specific data for this compound is limited, studies on long-chain fatty acid methyl esters suggest that thermal degradation can begin at temperatures above 250°C. Therefore, it is crucial to carefully optimize the GC inlet temperature to ensure efficient volatilization without causing decomposition.[1]

Q5: How can I prevent hydrolysis during the sample workup?

A5: To prevent hydrolysis, always use anhydrous solvents and reagents whenever possible. If an aqueous extraction step is necessary, perform it quickly and at a low temperature. Ensure that any residual water is removed from the organic extract, for example, by using a drying agent like anhydrous sodium sulfate (B86663), before proceeding with any heating steps.

Quantitative Data on Stability

Parameter Value/Observation for this compound or Analogs Significance for Sample Preparation
Melting Point 58-60 °C[3]The compound is a solid at room temperature, requiring dissolution in an appropriate solvent.
Boiling Point 232 °C at 4 mmHg[4]Indicates high thermal stability, but care must be taken with GC inlet temperatures to avoid degradation.
Solubility Soluble in chloroform (~2 mg/mL) and tetrahydrofuran (~5 mg/mL).[2] Very low solubility in water (estimated 1.116e-006 mg/L at 25 °C).[3]Dictates the choice of solvents for extraction and analysis. The use of non-polar organic solvents is essential.
Storage Stability Stable for ≥ 4 years when stored at -20°C as a solid.[2]Emphasizes the importance of proper long-term storage conditions.
pH Stability Esters are susceptible to hydrolysis under both acidic and basic conditions. Stability is generally greatest in the neutral pH range.Maintaining a neutral pH during aqueous extraction steps is critical to prevent degradation.
Thermal Stability Long-chain saturated FAMEs are generally stable up to 250°C.GC inlet temperatures should be carefully optimized to be high enough for volatilization but below the degradation threshold.

Experimental Protocols

Protocol: Preparation of this compound Samples for GC-MS Analysis from a Solid Matrix

This protocol describes a general method for the extraction and preparation of this compound from a solid matrix (e.g., biological tissue, food sample) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Homogenization:

    • Accurately weigh about 100 mg of the homogenized solid sample into a glass centrifuge tube.

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Lipid Extraction:

    • Add 0.25 mL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.[1]

    • Carefully collect the lower organic layer (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (not exceeding 40°C).

  • Derivatization (if starting from free fatty acids):

    • This step is for converting tetracosanoic acid to this compound. If the sample already contains the methyl ester, this step can be skipped.

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour in a heating block.

    • Allow the vial to cool to room temperature.

  • Extraction of Methyl Esters:

    • Add 1 mL of hexane and 0.5 mL of water to the vial.

    • Vortex for 30 seconds.

    • Allow the layers to separate.

    • Transfer the upper hexane layer containing the this compound to a clean GC vial.

    • If necessary, a small amount of anhydrous sodium sulfate can be added to the GC vial to remove any residual water.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_oxidation Oxidation MT This compound TA Tetracosanoic Acid MT->TA H₂O, H⁺/OH⁻ MeOH Methanol MT->MeOH H₂O, H⁺/OH⁻ MT2 This compound DPs Degradation Products (e.g., shorter chain hydrocarbons) MT2->DPs High Temp. MT3 This compound Ox_DPs Oxidized Products (e.g., hydroperoxides, ketones) MT3->Ox_DPs O₂, Heat, Light, Metal Ions

Degradation pathways of this compound.

experimental_workflow start Sample (e.g., Tissue, Cells) homogenize Homogenization (Chloroform:Methanol) start->homogenize extract Liquid-Liquid Extraction (add NaCl solution) homogenize->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Layer separate->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry reconstitute Reconstitute in Hexane dry->reconstitute analyze GC-MS Analysis reconstitute->analyze

Experimental workflow for sample preparation.

troubleshooting_logic start Problem: Low/Inconsistent This compound Recovery check_extraction Check Extraction Protocol start->check_extraction check_hydrolysis Check for Hydrolysis check_extraction->check_hydrolysis Yes solvent_vol Increase Solvent Volume? check_extraction->solvent_vol No solvent_type Correct Solvent (e.g., Chloroform:Methanol)? check_extraction->solvent_type No check_thermal Check for Thermal Degradation check_hydrolysis->check_thermal Yes anhydrous Using Anhydrous Solvents? check_hydrolysis->anhydrous No neutral_ph Maintained Neutral pH? check_hydrolysis->neutral_ph No gc_inlet GC Inlet Temp < 250°C? check_thermal->gc_inlet No solution Problem Resolved check_thermal->solution Yes solvent_vol->solution solvent_type->solution anhydrous->solution neutral_ph->solution gc_inlet->solution

Troubleshooting logic for low recovery.

References

Optimization of methyl tetracosanoate extraction yield from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the extraction of methyl tetracosanoate (B1234217) from complex matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction yield and ensure accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of methyl tetracosanoate.

Problem Possible Cause(s) Recommended Solution(s)
Low/No Recovery of this compound Inefficient initial extraction of the parent fatty acid (tetracosanoic acid) from the matrix. - Optimize Solvent Choice: For lipid-rich matrices, ensure the use of an appropriate solvent system. A common effective method is the Folch extraction using a chloroform (B151607):methanol (B129727) mixture (typically 2:1 v/v).[1] - Thorough Homogenization: Ensure the sample is completely homogenized with the extraction solvent to maximize the release of lipids from the matrix. - Use of Glassware: Very-long-chain fatty acids (VLCFAs) can adsorb to plastic surfaces. Use glass tubes and pipettes throughout the procedure to minimize loss.
Incomplete derivatization (transesterification) of tetracosanoic acid to this compound. - Ensure Anhydrous Conditions: Water can hinder the derivatization reaction. Dry the lipid extract completely under a stream of nitrogen before adding the derivatization reagent. - Optimize Reaction Conditions: For acid-catalyzed methylation (e.g., with BF3 in methanol or HCl in methanol), ensure sufficient reaction time and temperature (e.g., heating at 80-100°C for 1-2 hours).[1] - Use Fresh Reagents: Derivatization reagents can degrade over time. Use freshly prepared or properly stored reagents.
Analyte Loss During Solvent Evaporation. - Controlled Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (typically <40°C). Avoid evaporating to complete dryness for extended periods.
High Variability in Results Inconsistent sample homogenization. - Standardize the homogenization procedure, including time and speed, for all samples.
Matrix effects in the analytical instrument (e.g., GC-MS, LC-MS/MS). - Incorporate an Internal Standard: Use a suitable internal standard, such as a stable isotope-labeled tetracosanoic acid or a structurally similar odd-chain fatty acid (e.g., heptadecanoic acid), added at the beginning of the sample preparation.[1]
Poor Chromatographic Peak Shape (e.g., Tailing) Active sites in the GC inlet or column. - Inlet Liner Maintenance: Use a fresh, deactivated inlet liner and replace it regularly. - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Suboptimal GC oven temperature program. - Optimize the temperature ramp rate. A slower ramp rate can improve the peak shape for high-boiling-point compounds like this compound.
Presence of Interfering Peaks Co-extraction of matrix components. - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interferences. - Optimize Chromatographic Separation: Adjust the GC temperature program or use a longer column to improve the resolution between this compound and interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex matrices?

A1: The main challenges include:

  • Low Abundance: this compound is often present at very low concentrations, necessitating highly sensitive analytical methods.[1]

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, soil, plant extracts) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Complex Sample Preparation: The efficient extraction of the parent fatty acid from the matrix and its subsequent derivatization to the methyl ester are critical for accurate analysis. Very-long-chain fatty acids can be challenging to extract completely.[1]

Q2: Which extraction method is most suitable for this compound?

A2: The choice of extraction technique depends on the sample matrix, the required purity of the extract, and the available instrumentation. Common and effective methods include:

  • Liquid-Liquid Extraction (LLE): A robust and widely used method, often employing a chloroform:methanol solvent system (Folch method), is effective for extracting lipids from biological samples.[1]

  • Solid-Phase Extraction (SPE): An excellent technique for sample cleanup and concentration, offering high selectivity and removal of interfering compounds.

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as the solvent. It is highly efficient and leaves no residual organic solvent.[2][3]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction process, often resulting in higher yields and shorter extraction times.[4]

Q3: Why is derivatization to a methyl ester necessary?

A3: Derivatization of tetracosanoic acid to its methyl ester, this compound, is a common and often necessary step for several reasons, particularly for gas chromatography (GC) analysis. It increases the volatility and thermal stability of the analyte and improves its chromatographic properties, leading to sharper peaks and better separation from other components in the sample.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or deuterium-labeled tetracosanoic acid. If a labeled standard is not available, a structurally similar odd-chain fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), can be used.[1]

Data Presentation

The following table summarizes typical extraction yields for fatty acids and lipids from complex matrices using various techniques. Note that the yield of this compound will be a fraction of the total lipid extract and is highly dependent on the specific matrix.

Extraction MethodMatrix TypeTypical Yield/RecoveryNotes
Liquid-Liquid Extraction (Folch) Biological Fluids (Plasma/Serum)High recovery of total lipidsA well-established method for lipid extraction.
Soxhlet Extraction Plant Seeds1.80% for mulberry leaf extractA traditional method that can be time-consuming and may degrade thermolabile compounds.[5]
Ultrasound-Assisted Extraction (UAE) Rapeseed21.36%Offers shorter extraction times and high efficiency.[4]
Supercritical Fluid Extraction (SFE) Flixweed Seeds0.68% to 17.1% (w/w)A green and selective method; yield is highly dependent on optimization parameters.[6]

Experimental Protocols

Protocol 1: Extraction of Tetracosanoic Acid from Plasma and Derivatization to this compound for GC-MS Analysis

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids in biological fluids.[1]

1. Materials and Reagents:

  • Plasma sample

  • Internal standard solution (e.g., heptadecanoic acid in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • 2% H₂SO₄ in methanol

  • Hexane (B92381) (HPLC grade)

  • Glass centrifuge tubes with Teflon-lined caps

2. Procedure:

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Acid-Catalyzed Methylation):

    • Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

    • Seal the tube with a Teflon-lined cap and heat at 80°C for 2 hours.

  • Extraction of Methyl Esters:

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (including this compound) to a GC vial for analysis.

Protocol 2: Ultrasound-Assisted Extraction of Fatty Acids from Soil and Derivatization

This protocol provides a general guideline for the extraction of fatty acids from soil, which can be adapted for this compound analysis.

1. Materials and Reagents:

  • Soil sample, sieved and air-dried

  • Extraction solvent (e.g., hexane:acetone 1:1 v/v)

  • Internal standard

  • Derivatization reagent (e.g., BF3 in methanol)

  • Ultrasonic bath or probe

  • Glass centrifuge tubes

2. Procedure:

  • Sample Preparation: Weigh 5 g of the prepared soil sample into a glass centrifuge tube.

  • Spiking and Extraction:

    • Add a known amount of internal standard.

    • Add 10 mL of the extraction solvent.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Phase Separation:

    • Centrifuge the sample at 3000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Re-dissolve the extract in a small amount of hexane.

    • Add 1 mL of 14% BF3 in methanol.

    • Seal the tube and heat at 60°C for 30 minutes.

  • Final Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer for GC-MS analysis.

Visualizations

experimental_workflow sample Complex Matrix (e.g., Plasma, Soil, Plant Tissue) spike Spike with Internal Standard sample->spike extraction Lipid Extraction (e.g., LLE, UAE, SFE) spike->extraction evaporation1 Solvent Evaporation extraction->evaporation1 derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed Methylation) evaporation1->derivatization extraction2 Extraction of FAMEs derivatization->extraction2 analysis GC-MS or LC-MS/MS Analysis extraction2->analysis quantification Data Processing and Quantification analysis->quantification

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow start Low or No Recovery? check_extraction Review Extraction Protocol: - Solvent Choice - Homogenization - Use of Glassware start->check_extraction Yes check_derivatization Review Derivatization Step: - Anhydrous Conditions - Reagent Quality - Reaction Time/Temp check_extraction->check_derivatization No Issue Found improve_extraction Optimize Extraction check_extraction->improve_extraction Issue Found check_evaporation Review Evaporation Step: - Gentle Nitrogen Stream - Controlled Temperature check_derivatization->check_evaporation No Issue Found improve_derivatization Optimize Derivatization check_derivatization->improve_derivatization Issue Found improve_evaporation Optimize Evaporation check_evaporation->improve_evaporation Issue Found success Problem Resolved improve_extraction->success improve_derivatization->success improve_evaporation->success

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Troubleshooting inaccurate quantification of methyl tetracosanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the accurate quantification of methyl tetracosanoate (B1234217), a very long-chain saturated fatty acid methyl ester. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying methyl tetracosanoate?

A1: The main challenges include its low abundance in many biological samples, potential for thermal degradation at high temperatures, and susceptibility to matrix effects from co-eluting substances that can suppress or enhance the signal in a mass spectrometer.[1] Efficient extraction from the sample matrix and complete derivatization (for GC-MS) are also critical for accurate results.[1]

Q2: Which analytical technique is better for this compound analysis, GC-MS or LC-MS/MS?

A2: Both techniques are suitable, and the choice depends on the specific application and available instrumentation. GC-MS is a well-established method for analyzing fatty acid methyl esters (FAMEs) and generally provides excellent chromatographic resolution.[1] LC-MS/MS can be advantageous for analyzing the intact methyl ester without the need for high temperatures in the injector, which can be beneficial for thermally sensitive analytes.

Q3: Why is derivatization necessary for the GC-MS analysis of the parent compound, tetracosanoic acid?

A3: Derivatization is a chemical modification process used to prepare a compound for analysis.[2] For GC-MS, the parent carboxylic acid (tetracosanoic acid) is not volatile enough and can interact with the GC column, leading to poor peak shape (tailing).[3] Converting it to its methyl ester, this compound, increases its volatility and thermal stability, making it suitable for GC analysis.[4][5]

Q4: What is the importance of an internal standard in the quantification of this compound?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks at a known concentration.[6] It is crucial for correcting variations in sample preparation, injection volume, and instrument response.[6] A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or showing poor peak shape in my GC-MS analysis. What are the possible causes and solutions?

A: Poor peak shape can compromise the accuracy of your quantification.[7] Common causes and troubleshooting steps are outlined below:

Possible CauseTroubleshooting Steps
Active Sites in the GC System - Replace the inlet liner with a fresh, deactivated one.[1][8]- Trim 5-10 cm from the front of the GC column to remove contamination.[1]- Properly condition the GC column as per the manufacturer's instructions.[1]
Column Overload - Reduce the injection volume or dilute the sample.[7][9]
Suboptimal Inlet Temperature - Increase the inlet temperature to improve volatilization (e.g., 250-280°C), but do not exceed the column's maximum temperature limit.[1]
Inappropriate Carrier Gas Flow Rate - Optimize the carrier gas flow rate for your column dimensions and carrier gas type.[1]
Issue 2: Low Signal Intensity or Ion Suppression

Q: I am observing a low signal for this compound or suspect ion suppression in my LC-MS/MS analysis. How can I address this?

A: Low signal intensity can be due to analyte degradation, suboptimal instrument settings, or matrix effects.[9]

Possible CauseTroubleshooting Steps
Analyte Degradation - Process samples quickly and keep them on ice or at -80°C.[9]- Avoid repeated freeze-thaw cycles.[9]
Suboptimal Mass Spectrometer Settings - Optimize ESI source parameters such as spray voltage, gas flows, and temperature.[9]- Perform tuning and calibration of the mass spectrometer.[9]
Ion Suppression from Co-eluting Contaminants (Matrix Effects) - Improve sample cleanup using solid-phase extraction (SPE).[1][9]- Optimize the chromatographic method to separate the analyte from interfering matrix components.[1][9]- Use a stable isotope-labeled internal standard to compensate for signal suppression.[1]
Issue 3: Inaccurate Quantification and Poor Reproducibility

Q: My quantification results for this compound are inconsistent and show poor reproducibility. What are the potential causes?

A: Poor reproducibility can stem from inconsistent sample preparation, matrix effects, and instrument variability.[6]

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation - Ensure the internal standard is added to every sample, standard, and blank at the exact same concentration.[6]- Use glassware for sample preparation to minimize adsorption of the analyte to plastic surfaces.[1]
Incomplete Derivatization (for GC-MS) - Ensure anhydrous conditions, as water can interfere with the reaction.[1]- Optimize the reaction time and temperature for complete derivatization.[1]
Matrix Effects - Prepare calibration standards in a blank matrix extract that is similar to your samples (matrix-matched calibration).[6]- Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
Instrument Variability - Use an autosampler for precise and consistent injection volumes.[6]- Perform regular maintenance and calibration of the instrument.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a general method for extracting lipids, including tetracosanoic acid, from biological matrices prior to derivatization and analysis.

  • Homogenization: Homogenize the biological sample (e.g., tissue or cell lysate) in a suitable solvent.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., heptadecanoic acid for GC-MS or a stable isotope-labeled tetracosanoic acid for LC-MS/MS).

  • Solvent Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., Folch extraction) to separate the lipid-containing organic phase from the aqueous phase.[1]

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation and collect the organic (lower) phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol outlines the acid-catalyzed methylation of the extracted lipids.

  • Reagent Preparation: Prepare a solution of 2% sulfuric acid in methanol.[6]

  • Reaction: Add the methanolic sulfuric acid solution and toluene (B28343) to the dried lipid extract.[6]

  • Incubation: Cap the reaction vial tightly and heat at 80-100°C for 1-2 hours.[1][6]

  • Extraction: After cooling, add hexane (B92381) and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.[6]

  • Collection: Carefully transfer the upper hexane layer containing the this compound to a clean vial for GC-MS analysis.

Quantitative Data Summary

The following tables provide examples of typical parameters for the quantification of this compound. Note that these values can vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical GC-MS and LC-MS/MS Parameters

ParameterGC-MSLC-MS/MS
Column Highly polar stationary phase (e.g., biscyanopropyl polysiloxane)C18 reversed-phase
Injection Volume 1 µL5 µL
Inlet Temperature 250-280 °CN/A
Ionization Mode Electron Ionization (EI)Positive Electrospray Ionization (ESI+)
MS Detection Selected Ion Monitoring (SIM)Selected Reaction Monitoring (SRM)

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area
0.115,234
0.576,170
1.0151,987
5.0759,935
10.01,525,670
Correlation Coefficient (R²) ≥ 0.995

Table 3: Illustration of Matrix Effect on Quantification

Sample TypeAnalyte Peak AreaCalculated Concentration (µg/mL)
Neat Standard 150,0001.00
Spiked Plasma Extract (No Cleanup) 90,0000.60 (Signal Suppression)
Spiked Plasma Extract (with SPE Cleanup) 145,0000.97

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low Signal Intensity? peak_shape->signal_intensity No active_sites Check for Active Sites (Inlet Liner, Column) peak_shape->active_sites Yes reproducibility Poor Reproducibility? signal_intensity->reproducibility No degradation Check Sample Handling & Storage signal_intensity->degradation Yes sample_prep Review Sample Prep (Internal Standard, Glassware) reproducibility->sample_prep Yes end_node Accurate Quantification reproducibility->end_node No column_overload Reduce Injection Volume or Dilute Sample active_sites->column_overload temp_flow Optimize Inlet Temp & Carrier Gas Flow column_overload->temp_flow temp_flow->end_node ms_settings Optimize MS Settings degradation->ms_settings matrix_effects Improve Sample Cleanup (SPE) ms_settings->matrix_effects matrix_effects->end_node derivatization Verify Derivatization (Anhydrous, Time, Temp) sample_prep->derivatization instrument_variability Check Instrument (Autosampler, Calibration) derivatization->instrument_variability instrument_variability->end_node

Caption: Troubleshooting workflow for inaccurate quantification.

AnalysisWorkflow General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch) add_is->extraction drying Dry Down Extract extraction->drying derivatization Derivatization to FAME (for GC-MS) drying->derivatization lcms_analysis LC-MS/MS Analysis drying->lcms_analysis Reconstitute in Mobile Phase gcms_analysis GC-MS Analysis derivatization->gcms_analysis integration Peak Integration gcms_analysis->integration lcms_analysis->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General analytical workflow for this compound.

References

Identifying and eliminating sources of methyl tetracosanoate contamination.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of methyl tetracosanoate (B1234217) contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is methyl tetracosanoate and why is it a concern as a contaminant?

A1: this compound, also known as methyl lignocerate, is the methyl ester of tetracosanoic acid (lignoceric acid), a long-chain saturated fatty acid.[1][2] As a contaminant, it can interfere with sensitive analytical techniques like mass spectrometry, leading to inaccurate results, particularly in metabolomics, lipidomics, and trace analysis experiments.

Q2: What are the most common sources of this compound contamination in a laboratory?

A2: this compound and other long-chain fatty acid esters are common environmental contaminants that can originate from various sources within the lab.[3] These include:

  • Plastic Labware: Plasticizers, lubricants, and other additives used in the manufacturing of plastic consumables like pipette tips, microcentrifuge tubes, and sample vials can leach into solvents.[4][5][6]

  • Cleaning Agents: Some detergents and soaps contain fatty acids or their derivatives, which can leave residues on improperly rinsed glassware.[7][8]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of fatty acid contamination.[3]

  • Laboratory Equipment: Lubricants from vacuum pumps or other equipment can introduce contamination.

  • Reagents and Solvents: While less common with high-purity grades, lower-grade solvents or reagents may contain impurities.[3][4]

Q3: How can I detect this compound contamination in my samples?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for detecting and quantifying this compound.[9][10] High-performance liquid chromatography (HPLC) can also be used.[11] In GC-MS analysis, this compound will appear as a distinct peak in the chromatogram with a characteristic mass spectrum.

Q4: What immediate steps should I take if I suspect contamination?

A4: If you suspect contamination, it is crucial to first isolate the source. A systematic approach is recommended:

  • Analyze a "blank" sample: Prepare a sample with only the solvent used in your experiment and analyze it to see if the contaminant is present.

  • Test all consumables: Run extraction blanks on all plasticware, glassware, and other consumables that come into contact with your sample.

  • Review handling procedures: Ensure strict adherence to aseptic and clean laboratory techniques.

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

This guide provides a step-by-step process to pinpoint the origin of this compound contamination.

Issue: A peak corresponding to this compound is unexpectedly present in your analytical results (e.g., GC-MS chromatogram).

Troubleshooting Steps:

  • Analyze Method Blanks:

    • Solvent Blank: Inject the pure solvent used for sample preparation into the analytical instrument. If the peak is present, the solvent is likely contaminated.

    • Procedural Blank: Go through the entire sample preparation procedure without adding the actual sample. Use fresh, clean glassware and consumables. If the contaminant appears, the issue lies within the procedure or the consumables.

  • Isolate and Test Consumables:

    • Plasticware: Rinse or soak new pipette tips, microcentrifuge tubes, and other plastic items with a clean solvent. Analyze the solvent for the presence of this compound.

    • Glassware: Thoroughly wash a piece of glassware according to standard lab procedure, then rinse it with a clean solvent and analyze the solvent.

    • Vial Caps/Septa: Soak the septa of your autosampler vials in a clean solvent and analyze the solvent. Some septa are known to leach contaminants.[12]

  • Evaluate Laboratory Environment and Handling:

    • Personal Protective Equipment (PPE): Always use powder-free gloves.[4]

    • Work Area: Ensure your workspace is clean and free of dust.

    • Personal Products: Avoid using lotions or creams before handling samples.[3]

Guide 2: Eliminating this compound Contamination

Once the source has been identified, follow these steps to eliminate the contamination.

  • Contaminated Solvents: Discard the contaminated solvent and purchase a new, high-purity (e.g., HPLC or MS-grade) solvent from a reputable supplier.

  • Contaminated Consumables:

    • Plastics: Switch to a different brand of plasticware, or if possible, use glassware. Consider using polypropylene (B1209903) tubes only after thoroughly rinsing them with a suitable solvent.

    • Glassware: Implement a rigorous glassware cleaning protocol.[5] (See Experimental Protocols section for a detailed procedure). For critical applications, baking glassware in a muffle furnace can remove organic contaminants.[5][12]

  • Environmental Contamination:

    • Improve Housekeeping: Regularly clean laboratory benches and equipment.

    • Review Personal Practices: Reinforce policies regarding the use of personal care products in the laboratory.

Data Presentation

Table 1: Detection Limits for Fatty Acid Methyl Esters (FAMEs) by GC-MS

Analyte ClassMethodMatrixLimit of Detection (LOD)Reference
Fatty Acid Methyl EstersGC-MSLiposome Injections11.90 - 11.94 ng/mL[13]
Alkyl MesylatesGC-FIDActive Pharmaceutical Ingredients0.02 ppm[14]
Fatty Acid Methyl EstersGC-MS/MSWater0.003 - 0.72 µg/L[15]

Table 2: Recovery Rates of Fatty Acid Extraction Methods

Extraction MethodAnalytesMatrixRecovery RateReference
In-syringe DLLMELong-chain fatty acidsWastewater81 - 113%[16]
Methyl EsterificationPalmitic and Stearic AcidRubber Stoppers95.25% - 100.29%[13]

Experimental Protocols

Protocol 1: Surface Wipe Sampling for this compound

This protocol is adapted from standard methods for sampling semi-volatile organic compounds.[17]

Materials:

  • Sterile gauze pads

  • High-purity solvent (e.g., hexane (B92381) or isopropanol)

  • Nitrile gloves

  • Sterile forceps

  • Pre-cleaned glass vials with PTFE-lined caps

  • Template to define sampling area (e.g., 10x10 cm)

Procedure:

  • Put on a new pair of nitrile gloves.

  • Define the sampling area on the surface using a sterile template.

  • Using sterile forceps, remove a gauze pad from its packaging.

  • Moisten the gauze pad with a known volume of solvent (e.g., 2 mL).

  • Wipe the defined area firmly, first in one direction (e.g., horizontally), then fold the gauze with the exposed side inward and wipe in the perpendicular direction (vertically).

  • Place the gauze pad into a pre-cleaned glass vial.

  • Seal the vial and label it appropriately.

  • Submit the sample for analysis (e.g., by GC-MS).

Protocol 2: Rigorous Glassware Cleaning

This protocol is designed to remove trace organic contaminants.[5]

Materials:

  • Phosphate-free laboratory detergent

  • Hot water

  • Deionized water

  • High-purity methanol, acetone, and hexane

  • Oven or muffle furnace

Procedure:

  • Initial Wash: Wash glassware with a phosphate-free detergent and hot water.

  • Solvent Rinsing: Rinse the glassware sequentially with methanol, acetone, and hexane.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Dry the glassware in an oven at >100°C.

  • Baking (for critical applications): For highly sensitive analyses, bake the glassware in a muffle furnace at 450-500°C for several hours to pyrolyze any remaining organic residues.[5][12]

Protocol 3: GC-MS Analysis of this compound

This is a general protocol for the analysis of FAMEs and may need to be optimized for your specific instrument and application.[9][10]

Sample Preparation:

  • For liquid samples, a liquid-liquid extraction may be necessary.

  • For solid samples, a solvent extraction is required.

  • If the analyte is present as the free fatty acid, derivatization to the methyl ester is necessary.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the long-chain ester.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion and characteristic fragments of this compound (e.g., m/z 50-450).

Mandatory Visualizations

Contamination_Troubleshooting_Workflow start Suspected Methyl Tetracosanoate Contamination blank_analysis Analyze Method Blanks start->blank_analysis solvent_blank Solvent Blank blank_analysis->solvent_blank procedural_blank Procedural Blank blank_analysis->procedural_blank solvent_contaminated Solvent Contaminated solvent_blank->solvent_contaminated procedure_contaminated Procedure/Consumables Contaminated procedural_blank->procedure_contaminated solvent_contaminated->procedural_blank No replace_solvent Replace Solvent solvent_contaminated->replace_solvent Yes test_consumables Test Individual Consumables procedure_contaminated->test_consumables Yes re_evaluate Re-evaluate with Clean Blanks procedure_contaminated->re_evaluate No isolate_source Isolate Specific Source (Plastics, Glassware, etc.) test_consumables->isolate_source implement_solution Implement Corrective Action isolate_source->implement_solution clean_glassware Improve Glassware Cleaning Protocol implement_solution->clean_glassware change_plastics Change Plasticware Brand implement_solution->change_plastics replace_solvent->re_evaluate clean_glassware->re_evaluate change_plastics->re_evaluate

Caption: Troubleshooting workflow for identifying contamination sources.

Experimental_Workflow cluster_sampling Surface Sampling cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Define Area s2 Wipe with Solvent-Moistened Gauze s1->s2 s3 Store in Clean Vial s2->s3 a1 Sample Injection s3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Identify Peak a3->d1 d2 Quantify Concentration d1->d2

Caption: Experimental workflow for surface contamination analysis.

Insulin_Signaling_Pathway Methyl_Tetracosanoate This compound Insulin_Receptor Insulin Receptor (IR) Methyl_Tetracosanoate->Insulin_Receptor promotes phosphorylation of IRβ PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

References

How to prevent precipitation of methyl tetracosanoate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of methyl tetracosanoate (B1234217) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure the successful preparation and use of methyl tetracosanoate solutions in your research.

Troubleshooting Guide & FAQs

Precipitation of this compound can be a common issue due to its long saturated hydrocarbon chain, which imparts low solubility in many common solvents, particularly at room temperature. This guide addresses the most frequent challenges encountered during its dissolution.

Q1: My this compound is not dissolving. What should I do?

A1: Several factors can affect the dissolution of this compound. Here are the initial steps to take:

  • Increase Temperature: Gently warm the solution. This compound has a melting point of 58-60°C, and increasing the temperature of the solvent will significantly enhance its solubility.[1][2] For instance, in ethanol, heating to 60°C is recommended.[3]

  • Use Sonication: Apply ultrasonic agitation to the solution. This helps to break down solute aggregates and increase the interaction between the solute and solvent molecules.[3]

  • Select an Appropriate Solvent: Ensure you are using a suitable solvent. Non-polar and moderately polar aprotic solvents are generally the best choices for dissolving long-chain fatty acid methyl esters.

Q2: The this compound dissolved with heating, but it precipitated upon cooling. How can I prevent this?

A2: This is a common phenomenon known as recrystallization, which occurs when a saturated solution is cooled. To prevent this:

  • Work with Warm Solutions: If your experimental procedure allows, maintain the temperature of the solution throughout the experiment.

  • Use a Co-solvent: The addition of a small amount of a good co-solvent can increase the overall solvating power of your solvent system and may help keep the this compound in solution at lower temperatures.

  • Prepare Dilute Solutions: Working at lower concentrations will reduce the likelihood of reaching the saturation point upon cooling.

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on the principle of "like dissolves like," non-polar and weakly polar organic solvents are most effective. Good options include:

  • Halogenated Solvents: Chloroform and dichloromethane (B109758) are excellent solvents for lipids.

  • Ethers: Tetrahydrofuran (THF) is a good choice.

  • Hydrocarbons: Hexane can be used, especially for preparing stock solutions.

  • Alcohols: Ethanol can be used, particularly with heating.[3]

Refer to the quantitative solubility data table below for more specific information.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Yes, solutions can be stored, but proper procedures are crucial to prevent precipitation and degradation:

  • Storage Temperature: Store solutions at a controlled room temperature or as indicated by the solvent's properties. For long-term storage, refrigeration at 2-8°C is often recommended for the neat compound, but for solutions, precipitation upon cooling is a risk.[4][5] If refrigerated, be prepared to gently warm and sonicate the solution before use to redissolve any precipitate.

  • Inert Atmosphere: To prevent oxidation of the fatty acid methyl ester, it is best practice to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Container Type: Always use glass vials with PTFE-lined caps (B75204) for storage to avoid contamination from plasticizers.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following table summarizes available quantitative and qualitative solubility data in common laboratory solvents.

SolventChemical FormulaTypeSolubility (mg/mL)Temperature (°C)Notes
ChloroformCHCl₃Halogenated~ 2Not SpecifiedGood solubility.
DichloromethaneCH₂Cl₂HalogenatedSolubleNot SpecifiedExpected to have good solubility, similar to chloroform.
TetrahydrofuranC₄H₈OEther~ 5Not SpecifiedGood solubility.
HexaneC₆H₁₄Non-polar10.0Not SpecifiedA 10.0 mg/mL solution is commercially available, indicating good solubility.[5][6]
EthanolC₂H₅OHPolar Protic3.760Requires heating and sonication for dissolution.[3]
Ethyl AcetateC₄H₈O₂Polar AproticSparingly SolubleRoom TemperatureMay require heating to improve solubility.
AcetoneC₃H₆OPolar AproticSparingly SolubleRoom TemperatureMay require heating to improve solubility.
WaterH₂OPolar ProticInsoluble25Essentially insoluble in water.[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a detailed methodology for dissolving this compound in an organic solvent.

Materials:

  • This compound (solid)

  • High-purity organic solvent (e.g., chloroform, tetrahydrofuran, or hexane)

  • Glass volumetric flask

  • Glass pipette or syringe

  • Analytical balance

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into a clean, dry glass volumetric flask.

  • Solvent Addition: Add a portion of the selected solvent to the flask, approximately half of the final desired volume.

  • Dissolution:

    • Gently swirl the flask to wet the solid.

    • If necessary, place the flask in a water bath or on a heating block set to a temperature below the solvent's boiling point (e.g., 40-50°C for chloroform).

    • Place the flask in an ultrasonic bath for 10-15 minute intervals until the solid is completely dissolved. Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature (if heated), carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clean, dry glass vial with a PTFE-lined cap. For long-term storage, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing. Store at an appropriate temperature, being mindful of the potential for precipitation upon cooling.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the precipitation of this compound.

TroubleshootingWorkflow start Start: this compound Precipitation Issue check_dissolution Is the solid fully dissolved? start->check_dissolution dissolution_steps 1. Select appropriate solvent (non-polar/weakly polar). 2. Apply heat (below solvent boiling point). 3. Use sonication. check_dissolution->dissolution_steps No precip_on_cooling Does precipitation occur upon cooling? check_dissolution->precip_on_cooling Yes dissolution_steps->check_dissolution cooling_solutions 1. Maintain elevated temperature. 2. Use a co-solvent. 3. Prepare a more dilute solution. precip_on_cooling->cooling_solutions Yes precip_over_time Does precipitation occur during storage? precip_on_cooling->precip_over_time No success Solution is stable. cooling_solutions->success storage_solutions 1. Store at room temperature (if stable). 2. If refrigerated, warm and sonicate before use. 3. Store under inert gas. precip_over_time->storage_solutions Yes precip_over_time->success No storage_solutions->success end Consult further resources or consider alternative solvents.

Caption: A flowchart for troubleshooting this compound precipitation.

References

Technical Support Center: Selecting the Optimal GC Column for Separating Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of fatty acid methyl esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to provide detailed information on selecting the optimal gas chromatography (GC) column for the separation of methyl tetracosanoate (B1234217) and other long-chain FAMEs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for the separation of methyl tetracosanoate?

A1: The most crucial factor is the stationary phase polarity. For FAME analysis, and particularly for separating long-chain FAMEs like this compound from other saturated and unsaturated fatty acids, highly polar stationary phases are recommended. Non-polar columns separate compounds primarily by their boiling points, which can lead to co-elution of FAMEs with different structures but similar boiling points. Polar columns, on the other hand, provide separation based on both the carbon number and the degree of unsaturation.

Q2: Which specific stationary phases are recommended for analyzing this compound?

A2: Two main types of polar stationary phases are highly effective for FAME analysis:

  • Biscyanopropyl Polysiloxane Phases: These are very high-polarity phases and are considered the gold standard for detailed FAME separations, especially when resolving complex mixtures and geometric (cis/trans) isomers.

  • Polyethylene Glycol (PEG) Phases (Wax columns): These are also highly polar and provide excellent separation of FAMEs based on carbon chain length and degree of unsaturation. They are a good choice for general-purpose FAME analysis.

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of this compound?

A3: Column dimensions play a significant role in resolution, analysis time, and sample capacity:

  • Length: Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times. For complex samples containing many FAMEs, a longer column (e.g., 60 m or 100 m) is often necessary.

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher separation efficiency and better resolution compared to wider bore columns (e.g., 0.32 mm or 0.53 mm). However, they have a lower sample capacity.

  • Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for the analysis of relatively volatile compounds like FAMEs as it promotes faster mass transfer and sharper peaks.

Recommended GC Columns for this compound Analysis

The following table summarizes recommended GC columns from leading manufacturers for the analysis of this compound and other long-chain FAMEs.

ManufacturerColumn NameStationary PhasePolarityDimensions (L x ID x df)Max Temp (°C)Key Features
Agilent J&W HP-88Highly polar proprietary cyanopropylVery High100 m x 0.25 mm x 0.20 µm250Excellent for cis/trans isomer separation.
J&W DB-23(50%-Cyanopropyl)-methylpolysiloxaneHigh60 m x 0.25 mm x 0.25 µm260Good for complex FAME mixtures.
J&W DB-FATWAX UIPolyethylene Glycol (PEG)High30 m x 0.25 mm x 0.25 µm250Ultra Inert for improved peak shape.
Restek FAMEWAXPolyethylene Glycol (PEG)High30 m x 0.25 mm x 0.25 µm250Specifically tested for FAME separations.
Rt-2560Biscyanopropyl polysiloxaneVery High100 m x 0.25 mm x 0.20 µm250Ideal for detailed cis/trans FAME analysis.
Supelco (Sigma-Aldrich) SP™-2560Biscyanopropyl polysiloxaneVery High100 m x 0.25 mm x 0.20 µm250Specified in official methods for cis/trans FAMEs.
OMEGAWAX®Polyethylene Glycol (PEG)High30 m x 0.25 mm x 0.25 µm250Optimized for the separation of omega-3 and omega-6 fatty acids.
Thermo Fisher Scientific TRACE™ TR-FAMEProprietary cyanopropylHigh60 m x 0.25 mm x 0.25 µm260Designed for the separation of FAMEs, including cis/trans isomers.

Experimental Protocols

1. Sample Preparation: Derivatization of Fatty Acids to FAMEs

For GC analysis, fatty acids must be converted to their more volatile methyl esters. A common method using boron trifluoride (BF₃) in methanol (B129727) is outlined below.

  • Materials:

    • Sample containing fatty acids

    • 14% Boron trifluoride in methanol (BF₃-MeOH)

    • Hexane (B92381) (GC grade)

    • Saturated NaCl solution

    • Heater block or water bath

    • Vortex mixer

    • Centrifuge

    • Glass test tubes with screw caps

  • Procedure:

    • Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass test tube.

    • Add 2 mL of 14% BF₃-MeOH solution.

    • Tightly cap the tube and heat at 100°C for 30 minutes in a heater block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge for 5 minutes to achieve a clear separation of the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2. GC Method Parameters for this compound Analysis

The following are typical starting conditions for the analysis of long-chain FAMEs. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
Injector
Injection ModeSplit (e.g., 50:1 or 100:1) or Splitless for trace analysis
Injector Temperature250 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature100 °C
Initial Hold Time4 minutes
Ramp Rate3 °C/min to 240 °C
Final Hold Time15 minutes
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Detector (FID)
Detector Temperature260 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂ or He)25 mL/min

Troubleshooting Guide

Problem: Poor Peak Shape (Broadening or Tailing)

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Free fatty acids are polar and can interact with active sites in the GC system, causing peak tailing. Ensure your derivatization reaction goes to completion. You can try increasing the reaction time or temperature.

  • Possible Cause 2: Active Sites in the Inlet or Column.

    • Solution: The injector liner can become contaminated over time. Replace the liner with a fresh, deactivated one. If the problem persists, it may indicate column contamination. Trimming the first 10-20 cm of the column can often resolve this.

  • Possible Cause 3: Incorrect Injection Technique.

    • Solution: For high molecular weight FAMEs like this compound, a low injector temperature can lead to slow volatilization and broad peaks.[1] Ensure the injector temperature is sufficiently high (e.g., 250 °C). If using splitless injection, optimize the splitless hold time; an excessively long hold time can cause broad peaks.[2]

  • Possible Cause 4: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting.[1] Dilute your sample and re-inject.

Problem: Poor Resolution or Co-elution of Peaks

  • Possible Cause 1: Inappropriate GC Column.

    • Solution: As mentioned, a highly polar column is essential for good FAME separation. If you are using a non-polar or mid-polar column, switch to a recommended high-polarity column (see table above).

  • Possible Cause 2: Sub-optimal Oven Temperature Program.

    • Solution: The ramp rate of the oven temperature program significantly affects resolution. A slower ramp rate (e.g., 2-3 °C/min) will generally improve the separation of closely eluting peaks, including this compound from its neighbors.[3]

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: Each column has an optimal carrier gas flow rate for maximum efficiency. Operating too far from this optimum will decrease resolution. Check the manufacturer's recommendations for your column and adjust the flow rate accordingly.

Problem: Ghost Peaks or Carryover

  • Possible Cause 1: Contamination from Previous Injections.

    • Solution: High-boiling point compounds from previous samples may slowly elute in later runs, appearing as "ghost peaks." Increase the final oven temperature and/or the final hold time to ensure all components are eluted from the column after each run. A solvent blank injection can help confirm carryover.

  • Possible Cause 2: Septum Bleed.

    • Solution: Small particles from the injector septum can break off and enter the inlet, leading to ghost peaks. Use high-quality septa and replace them regularly.

Visual Workflow for GC Column Selection

The following diagram outlines the logical steps for selecting the optimal GC column for your FAME analysis.

GC_Column_Selection start Start: Define Analytical Goal (e.g., Separate this compound) sample_complexity Assess Sample Complexity (Number of FAMEs, Isomers) start->sample_complexity isomer_separation Is Cis/Trans Isomer Separation Required? sample_complexity->isomer_separation high_polarity Select High-Polarity Column (e.g., PEG / Wax) isomer_separation->high_polarity No very_high_polarity Select Very High-Polarity Column (e.g., Biscyanopropyl) isomer_separation->very_high_polarity Yes column_dimensions Select Column Dimensions (Length, ID, Film Thickness) high_polarity->column_dimensions very_high_polarity->column_dimensions method_development Develop GC Method (Temperatures, Flow Rate) column_dimensions->method_development optimization Optimize Separation (Adjust Ramp Rate, Flow) method_development->optimization optimization->method_development Needs Improvement validation Validate Method (Resolution, Repeatability) optimization->validation Optimized end Routine Analysis validation->end

Caption: Logical workflow for selecting the optimal GC column for FAME analysis.

References

Technical Support Center: Derivatization of Lignoceric Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of lignoceric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conversion of lignoceric acid to lignoceric acid methyl ester (FAME) for analytical purposes such as gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is my lignoceric acid not fully dissolving in the reaction mixture?

A1: Lignoceric acid, a very-long-chain saturated fatty acid (C24:0), has inherently low solubility in polar solvents like methanol (B129727), which is commonly used for methylation. Incomplete dissolution is a primary cause of low derivatization yield. To address this, the use of a co-solvent such as toluene (B28343) or hexane (B92381) is recommended to ensure the lignoceric acid remains in solution throughout the reaction.[1]

Q2: I am observing very low yields of lignoceric acid methyl ester. What could be the cause?

A2: Low yields can stem from several factors:

  • Incomplete Dissolution: As mentioned in Q1, if the lignoceric acid is not fully dissolved, it cannot react efficiently.

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. It is crucial to use anhydrous reagents and solvents.[2] The presence of water can significantly decrease the rate of esterification.[3]

  • Incomplete Reaction: The reaction conditions (time, temperature, catalyst concentration) may not be optimal for the derivatization of a very-long-chain fatty acid. Longer reaction times or higher temperatures may be required compared to shorter-chain fatty acids.

  • Improper Catalyst: The choice of catalyst and its concentration are critical. Both acid-catalyzed (e.g., HCl, BF3) and base-catalyzed methods have their specific requirements for optimal performance.

Q3: Can the presence of water in my reagents affect the derivatization?

A3: Absolutely. Water interferes with the equilibrium of the esterification reaction, promoting the reverse reaction (hydrolysis) of the methyl ester back to lignoceric acid.[2] It is imperative to use anhydrous methanol and other reagents and to dry the lignoceric acid sample before the reaction. Water content greater than 0.5% can significantly lower the efficiency of esterification.[4]

Q4: I am seeing unexpected peaks in my chromatogram. What could be their origin?

A4: Unexpected peaks, or artifacts, can be generated during the derivatization process. The choice of catalyst can influence the formation of byproducts. For instance, while effective, boron trifluoride (BF3) can sometimes lead to the formation of artifacts.[5][6] Following recommended reaction times and temperatures is crucial to minimize side reactions. A reagent blank should always be run alongside the samples to identify any peaks originating from the reagents themselves.

Q5: Which catalyst is better for lignoceric acid derivatization: HCl or BF3?

A5: Both methanolic HCl and BF3 in methanol are commonly used and effective acid catalysts for preparing fatty acid methyl esters.[5] Studies comparing the two have shown similar total fatty acid concentrations in the final analysis.[5] However, BF3 may be more efficient at catalyzing the methylation of less common fatty acids.[5] It has also been noted that BF3 may produce fewer interfering compounds than HCl.[7] Ultimately, the choice may depend on the specific requirements of the analysis, cost considerations, and potential for artifact formation.

Troubleshooting Guides

Issue 1: Poor Solubility of Lignoceric Acid

Symptoms:

  • Visible solid particles of lignoceric acid in the reaction vial.

  • Low and inconsistent yields of lignoceric acid methyl ester.

Troubleshooting Steps:

  • Verify Solvent System: Ensure the use of a co-solvent. For every 1 part of methanolic reagent, consider adding 2-4 parts of toluene or hexane to the reaction mixture.

  • Increase Agitation: Vortex the reaction mixture vigorously after adding all reagents to promote dissolution.

  • Gentle Warming: A slight increase in temperature during the initial mixing phase can aid solubility. However, be cautious not to exceed the recommended reaction temperature to avoid side reactions.

  • Sample Preparation: Ensure the lignoceric acid sample is finely powdered to increase the surface area for dissolution.

Logical Workflow for Solubility Issues

G start Start: Low Yield/Visible Solids check_solvent Is a co-solvent (e.g., toluene) being used? start->check_solvent add_cosolvent Action: Add a suitable co-solvent. check_solvent->add_cosolvent No check_agitation Is the mixture being sufficiently agitated? check_solvent->check_agitation Yes add_cosolvent->check_agitation increase_agitation Action: Increase vortexing time and intensity. check_agitation->increase_agitation No check_temp Is gentle warming applied during dissolution? check_agitation->check_temp Yes increase_agitation->check_temp apply_warming Action: Gently warm the mixture (monitor temperature). check_temp->apply_warming No re_evaluate Re-evaluate experiment. If issue persists, consider alternative derivatization methods. check_temp->re_evaluate Yes apply_warming->re_evaluate

Caption: Troubleshooting workflow for poor lignoceric acid solubility.

Issue 2: Incomplete Derivatization

Symptoms:

  • Low peak area for lignoceric acid methyl ester in the chromatogram.

  • Presence of a significant peak corresponding to underivatized lignoceric acid (if analyzed).

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Very-long-chain fatty acids may require more stringent conditions. Refer to the table below for recommended starting points and consider incrementally increasing the reaction time or temperature.

  • Verify Catalyst Concentration: Ensure the correct concentration of the acid or base catalyst is used. Prepare fresh catalyst solutions if they have been stored for an extended period.

  • Ensure Anhydrous Conditions: Water will inhibit the reaction. Use high-purity, anhydrous solvents and reagents. Dry the lignoceric acid sample thoroughly before starting the procedure.

  • Check Reagent Quality: Old or improperly stored derivatization reagents (e.g., BF3-methanol) can lose their efficacy. Use fresh, high-quality reagents.

Troubleshooting Decision Tree for Incomplete Derivatization

G start Start: Incomplete Derivatization check_conditions Are reaction time and temperature optimized for VLCFAs? start->check_conditions optimize_conditions Action: Increase reaction time/ temperature incrementally. check_conditions->optimize_conditions No check_catalyst Is the catalyst concentration correct and the reagent fresh? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst prepare_fresh_catalyst Action: Prepare fresh catalyst solution. check_catalyst->prepare_fresh_catalyst No check_water Are anhydrous conditions being maintained? check_catalyst->check_water Yes prepare_fresh_catalyst->check_water ensure_anhydrous Action: Use anhydrous reagents and dry the sample. check_water->ensure_anhydrous No successful_derivatization Successful Derivatization check_water->successful_derivatization Yes ensure_anhydrous->successful_derivatization

Caption: Decision tree for troubleshooting incomplete derivatization.

Data Presentation

Table 1: Comparison of Common Acid-Catalyzed Derivatization Methods

ParameterMethanolic HClBoron Trifluoride (BF3)-Methanol
Reagent Concentration 1.25 M HCl in methanol14% (w/v) BF3 in methanol
Typical Reaction Time 1-2 hours5-10 minutes
Typical Reaction Temp. 80-100°C60-100°C
Advantages Cost-effective, readily prepared.Fast reaction times.[1]
Disadvantages Longer reaction times required.Can generate artifacts, more expensive.[5]
Co-solvent Required Yes (e.g., Toluene)Yes (e.g., Toluene or Hexane)[1]

Experimental Protocols

Protocol 1: Derivatization using Methanolic HCl

This protocol is adapted from established methods for the esterification of fatty acids.

Materials:

  • Lignoceric acid

  • Anhydrous Methanol

  • Acetyl Chloride or Concentrated HCl

  • Toluene

  • Hexane

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of 1.25 M Methanolic HCl: Slowly add 5 mL of acetyl chloride to 50 mL of cold, anhydrous methanol. Alternatively, bubble dry HCl gas through anhydrous methanol.

  • Sample Preparation: Weigh 1-10 mg of lignoceric acid into a screw-cap reaction vial.

  • Reaction:

    • Add 2 mL of toluene to the vial to dissolve the lignoceric acid.

    • Add 3 mL of 1.25 M methanolic HCl.

    • Cap the vial tightly and heat at 100°C for 1-2 hours.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 5 mL of deionized water and 5 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

Protocol 2: Derivatization using Boron Trifluoride (BF3)-Methanol

This is a rapid method suitable for many applications.[1]

Materials:

  • Lignoceric acid

  • 14% BF3 in Methanol

  • Toluene or Hexane

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Sample Preparation: Weigh 1-25 mg of lignoceric acid into a 5-10 mL micro reaction vessel.[1]

  • Reaction:

    • Add 1 mL of toluene or hexane to dissolve the lignoceric acid.

    • Add 2 mL of 14% BF3-methanol.[1]

    • Cap the vessel tightly and heat at 60-100°C for 5-10 minutes.[1]

  • Extraction:

    • Cool the vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane.[1]

    • Shake the vessel vigorously.[1]

  • Sample Collection:

    • Allow the layers to settle.

    • Carefully transfer the upper (organic) layer to a clean vial.[1]

    • Dry the extract over anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

Visualization of Experimental Workflow

General Workflow for Lignoceric Acid Methyl Esterification

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis weigh_sample Weigh Lignoceric Acid dissolve Dissolve in Co-solvent (e.g., Toluene) weigh_sample->dissolve add_reagent Add Methylating Reagent (e.g., Methanolic HCl or BF3-Methanol) dissolve->add_reagent heat Heat at Specified Temperature and Time add_reagent->heat add_water_hexane Add Water and Hexane heat->add_water_hexane vortex Vortex to Mix add_water_hexane->vortex separate_layers Allow Layers to Separate vortex->separate_layers collect_organic_layer Collect Upper Organic Layer separate_layers->collect_organic_layer dry_extract Dry with Na2SO4 collect_organic_layer->dry_extract gc_analysis Analyze by GC dry_extract->gc_analysis

Caption: General experimental workflow for the derivatization of lignoceric acid.

References

Addressing matrix effects in LC-MS/MS analysis of methyl tetracosanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of methyl tetracosanoate (B1234217). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of methyl tetracosanoate, with a focus on identifying and mitigating matrix effects.

Problem 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Ion suppression due to co-eluting matrix components. In biological samples, phospholipids (B1166683) are a common cause of ion suppression in electrospray ionization (ESI).[1][2][3]

Solutions:

  • Sample Dilution: A simple first step is to dilute the sample extract.[4][5] This reduces the concentration of interfering matrix components. However, ensure the this compound concentration remains above the limit of quantitation (LOQ).

  • Optimize Sample Preparation: Enhance the clean-up procedure to remove matrix components prior to injection.[6][7]

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane (B92381) to extract the relatively non-polar this compound, leaving more polar interfering substances in the aqueous phase. A double LLE can further improve selectivity.[6]

    • Solid-Phase Extraction (SPE): Employ a C18 or other suitable reverse-phase sorbent to retain this compound while washing away more polar interferences.[7][8]

  • Chromatographic Separation: Modify the LC method to separate this compound from the interfering peaks. This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different column chemistry.[4][7]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[4][7] If a SIL-IS is unavailable, a structural analog can be used.

Problem 2: Poor Reproducibility and Accuracy

Possible Cause: Variable matrix effects between different samples or batches. The composition of biological matrices can be highly variable, leading to inconsistent ion suppression or enhancement.[5][9]

Solutions:

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[7] This helps to normalize the matrix effects between the calibrants and the unknown samples.

  • Standard Addition: This method involves adding known amounts of this compound standard to the sample aliquots.[4][5] A calibration curve is then generated for each sample, which can be very effective but is also labor-intensive.

  • Robust Sample Preparation: A highly consistent and effective sample preparation method is crucial for minimizing variability in matrix effects.

Problem 3: Unexplained Peaks or High Background Noise

Possible Cause: Contamination from the sample matrix, solvents, or sample preparation materials. This can interfere with the detection of this compound and increase background noise.

Solutions:

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents.

  • Sample Preparation Blank: Process a blank sample (containing no analyte) through the entire sample preparation and analysis workflow to identify any sources of contamination.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly retained, matrix-heavy components, preventing them from entering the mass spectrometer.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2][10] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can compromise the accuracy and reproducibility of quantification.[7][9]

Q2: How can I quantitatively assess the magnitude of matrix effects for my this compound assay?

A2: The post-extraction spike method is a widely accepted quantitative approach.[2][3][9] It involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: What type of internal standard is best for the analysis of this compound?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[4] This allows for accurate correction of signal suppression or enhancement. If a SIL-IS is not available, a close structural analog that does not occur naturally in the samples can be used.

Q4: Can derivatization of this compound help in overcoming matrix effects?

A4: While this compound is already a methyl ester, further derivatization is not a common strategy to overcome matrix effects for this specific compound. Derivatization is more commonly employed for fatty acids to improve their chromatographic retention and ionization efficiency.[11] The focus for this compound should be on efficient sample clean-up and chromatographic separation.

Q5: What are some common sources of matrix effects in biological samples for lipid analysis?

A5: In biological matrices such as plasma, serum, or tissue homogenates, the most significant sources of matrix effects are phospholipids.[1][2][12] Other endogenous components like salts, proteins, and other lipids can also contribute to ion suppression or enhancement.[7][9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound
Sample Preparation MethodMatrix Factor (%)Analyte Recovery (%)RSD (%) (n=6)
Protein Precipitation (Acetonitrile)45% (Suppression)92%18.5
Liquid-Liquid Extraction (Hexane)85% (Suppression)88%8.2
Solid-Phase Extraction (C18)95% (Suppression)95%4.5

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of Internal Standard on Quantitation Accuracy
Internal StandardMatrix Effect CompensationAccuracy (%)Precision (%CV)
NoneNone7515
Structural AnalogPartial928
Stable Isotope-LabeledFull99.5< 5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (e.g., plasma with no this compound) using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) as described in FAQ Q2.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: Precipitate proteins in 100 µL of plasma by adding 300 µL of acetonitrile (B52724) containing the internal standard. Vortex and centrifuge.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike_is Spike Internal Standard sample->spike_is extraction Extraction (LLE or SPE) spike_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantitation Quantitation integration->quantitation

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow start Inconsistent/Low Signal check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect no_effect No Significant Matrix Effect check_matrix_effect->no_effect MF ~ 100% effect_present Matrix Effect Confirmed check_matrix_effect->effect_present MF < 90% or > 110% optimize_sample_prep Optimize Sample Prep (SPE, LLE) effect_present->optimize_sample_prep optimize_chrom Optimize Chromatography effect_present->optimize_chrom use_is Use Stable Isotope IS effect_present->use_is re_evaluate Re-evaluate Assay optimize_sample_prep->re_evaluate optimize_chrom->re_evaluate use_is->re_evaluate

Caption: A troubleshooting workflow for addressing suspected matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Stabilization of Methyl Tetracosanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stabilization of methyl tetracosanoate (B1234217) in biological samples for storage.

Frequently Asked Questions (FAQs)

Q1: What is methyl tetracosanoate and why is its stability in biological samples a concern?

Q2: What are the main pathways of this compound degradation in biological samples?

The primary degradation pathway for a saturated fatty acid methyl ester like this compound in a biological matrix is enzymatic hydrolysis. Esterase and lipase (B570770) enzymes present in samples can cleave the ester bond, converting this compound back to tetracosanoic acid and methanol (B129727). While saturated fatty acids are much less susceptible to oxidation than unsaturated ones, long-term exposure to oxygen, light, and metal ions can still lead to some oxidative damage.[1][2]

Q3: What is the optimal temperature for long-term storage of biological samples containing this compound?

For long-term storage, it is highly recommended to store biological samples at -80°C.[3][4] Studies have shown that fatty acid profiles in serum, including saturated fatty acids, are stable for up to 10 years at this temperature.[5] Storage at -20°C can be suitable for shorter periods, but -80°C significantly reduces both enzymatic activity and chemical degradation rates.[3][4] Flash-freezing samples in liquid nitrogen before transfer to a -80°C freezer is an ideal practice to halt metabolic and enzymatic activity instantly.[3][6]

Q4: Should I use antioxidants to stabilize this compound?

While this compound is a saturated fatty acid methyl ester and therefore not highly prone to oxidation, the addition of antioxidants is still a recommended best practice in lipidomics to protect other, more sensitive lipids in the sample and to prevent any potential low-level autoxidation during sample processing and storage.[2][7] A common and effective antioxidant is butylated hydroxytoluene (BHT).[8] It is often used in combination with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative reactions.[8]

Q5: How many freeze-thaw cycles can my samples undergo before this compound is compromised?

It is best to minimize freeze-thaw cycles. Each cycle can compromise sample integrity and affect lipid concentrations.[3][4] For quantitative lipid analysis, it is strongly recommended to aliquot samples into single-use vials before the initial freezing.[3] This avoids the need to thaw the entire sample to take a small amount for analysis. While some studies have shown minimal effects of a single freeze-thaw cycle on overall fatty acid profiles, it is a significant source of potential variability and should be avoided.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable levels of this compound in stored samples. 1. Enzymatic Degradation: Active lipases or esterases in the sample hydrolyzed the methyl ester.[3][9] 2. Improper Storage Temperature: Samples were stored at temperatures warmer than -20°C (e.g., 4°C or room temperature).[3]1. Quench Enzymatic Activity: Immediately after collection, flash-freeze the sample in liquid nitrogen.[8][6] Alternatively, quench with a cold organic solvent like methanol.[3] 2. Optimize Storage Temperature: Store all samples at -80°C for long-term stability.[4]
High variability in this compound concentrations between sample aliquots. 1. Multiple Freeze-Thaw Cycles: The parent sample was thawed and refrozen multiple times.[3][4] 2. Sample Inhomogeneity: The sample was not properly mixed before aliquoting. 3. Contamination: Contamination from plasticizers from storage tubes or solvents.[10]1. Aliquot Samples: Prepare single-use aliquots before the first freeze to avoid repeated thawing.[3] 2. Ensure Homogeneity: Gently vortex or invert the sample before aliquoting. 3. Use Proper Labware: Store samples and extracts in glass vials to prevent leaching of plasticizers.[8] Use high-purity solvents for extraction.[10]
Appearance of unexpected peaks or artifacts in chromatographic analysis. 1. Oxidation: Although less likely for saturated FAMEs, other lipids in the sample may have oxidized, creating interfering compounds.[2] 2. Solvent Contamination: Impurities in solvents can react with lipids to form artifacts.[10] 3. Hydrolysis: Exposure of the lipid extract to water may have caused hydrolysis.1. Use Antioxidants and Inert Gas: Add an antioxidant like BHT to the extraction solvent.[8] Dry down lipid extracts under a stream of nitrogen or argon and store under an inert atmosphere.[2][8] 2. Use High-Purity Solvents: Always use fresh, HPLC or mass spectrometry-grade solvents.[10] 3. Ensure Anhydrous Conditions: Ensure lipid extracts are completely dry before storage.
Quantitative Data Summary: Storage Conditions

The following table summarizes recommended storage conditions and their impact on the stability of lipids, including fatty acid methyl esters, in biological samples.

Parameter Recommendation Rationale Supporting Evidence
Storage Temperature -80°CDrastically reduces enzymatic activity and chemical degradation.Fatty acid profiles in serum are stable for at least 8-10 years at -80°C. Storage at 4°C or -20°C for one week showed minimal effects on most lipid classes, but significant changes were seen in some.[4]
Freeze-Thaw Cycles Avoid; aliquot into single-use tubes.Each cycle can cause degradation and introduce variability.Largely unaffected by 1-3 cycles for many lipids, but can affect certain classes and is a source of error.[4]
Atmosphere Store under inert gas (Nitrogen or Argon).Prevents oxidation by removing oxygen.Recommended best practice to avoid chemical transformation of lipid species.[2][3]
Additives Antioxidant (e.g., 100 µM BHT) + Chelator (e.g., 2 mM EDTA).BHT scavenges free radicals to prevent oxidation. EDTA binds metal ions that catalyze oxidation.Commonly added prior to lipid extraction to minimize oxidation during sample handling.[2]
Container Type Glass vials with PTFE-lined caps.Prevents leaching of plasticizers that can contaminate samples and interfere with analysis.Plastic containers can contaminate lipid samples.[8]

Experimental Protocols

Protocol 1: Quenching and Stabilization of Plasma/Serum Samples

This protocol describes the immediate steps to be taken after blood collection to ensure the stability of this compound.

  • Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA tubes for plasma).

  • Plasma/Serum Separation: Process the blood to obtain plasma or serum within one hour of collection, keeping the sample on ice throughout.

  • Enzyme Quenching & Antioxidant Addition:

    • For every 1 mL of plasma or serum, add 10 µL of a stock solution containing 10 mM BHT and 200 mM EDTA in methanol. This results in final concentrations of 100 µM BHT and 2 mM EDTA.

    • Gently vortex to mix.

  • Aliquoting: Immediately aliquot the stabilized plasma/serum into single-use glass cryovials.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen.[6]

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Stabilization of Tissue Samples

This protocol is for stabilizing this compound in tissue samples immediately upon collection.

  • Tissue Excision: Excise the tissue of interest as quickly as possible.

  • Flash Freezing: Immediately flash-freeze the tissue in liquid nitrogen.[8] This is a critical step to halt all enzymatic activity.

  • Storage: Store the frozen tissue at -80°C in a sealed container until ready for homogenization and extraction.

  • Homogenization (when ready for analysis):

    • Perform all homogenization steps on ice.

    • Homogenize the frozen tissue in a cold buffer or solvent that contains antioxidants (e.g., 100 µM BHT) and enzymatic inhibitors if necessary. The use of cold methanol is effective for simultaneous homogenization and quenching.[3]

Visualizations

Degradation Pathway of this compound in Biological Samples MT This compound (in Biological Sample) E Enzymatic Hydrolysis (Lipases, Esterases) MT->E O Chemical Oxidation (slower pathway for saturated FAMEs) MT->O TA Tetracosanoic Acid + Methanol OP Oxidation Products (e.g., hydroperoxides) E->TA O->OP

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Sample Stabilization cluster_collection Sample Collection cluster_stabilization Immediate Stabilization cluster_storage Storage Collect Collect Biological Sample (Plasma, Tissue, etc.) Quench Quench Enzymes (Flash Freeze / Cold Solvent) Collect->Quench Additives Add Antioxidants/Chelators (e.g., BHT, EDTA) Quench->Additives for liquid samples Aliquot Aliquot into Single-Use Glass Vials Quench->Aliquot for solid tissues Additives->Aliquot Store Store at -80°C under Inert Atmosphere Aliquot->Store

Caption: Recommended workflow for stabilizing biological samples.

Troubleshooting Logic for Analyte Instability Start Inconsistent / Low Analyte Levels? CheckTemp Was sample stored at -80°C? Start->CheckTemp CheckFT Were freeze-thaw cycles avoided? CheckTemp->CheckFT Yes Solution Review and Optimize Protocols: - Implement -80°C storage - Aliquot samples - Flash freeze upon collection - Use BHT/EDTA CheckTemp->Solution No CheckQuench Was enzymatic activity quenched immediately after collection? CheckFT->CheckQuench Yes CheckFT->Solution No CheckAO Were antioxidants used? CheckQuench->CheckAO Yes CheckQuench->Solution No CheckAO->Solution No OK Investigate Analytical Method (e.g., extraction, detection) CheckAO->OK Yes

Caption: Decision tree for troubleshooting unstable results.

References

Improving signal-to-noise ratio for methyl tetracosanoate detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of methyl tetracosanoate (B1234217). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the signal-to-noise ratio in their analytical workflows.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the analysis of methyl tetracosanoate, providing practical solutions to enhance signal intensity and reduce background noise.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound sample when using Gas Chromatography-Mass Spectrometry (GC-MS). What are the potential causes and solutions?

A1: A low or absent signal for this compound in GC-MS analysis can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Sample Preparation and Derivatization: Incomplete derivatization of tetracosanoic acid to its methyl ester is a common issue. Ensure the methylation procedure is quantitative.

  • Check Injection Port Conditions: Adsorption of high molecular weight compounds like this compound in the injector can lead to signal loss.

  • Evaluate GC and MS Parameters: Suboptimal GC separation or MS detection parameters can significantly impact signal intensity.

Q2: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?

A2: Peak tailing is often indicative of active sites within the GC system or issues with the column's stationary phase.

Potential Solutions:

  • Inlet Maintenance: Clean or replace the inlet liner and septum. Active sites in a dirty liner can interact with the analyte.[1][2][3]

  • Column Conditioning: Bake out the column at a high temperature (within its specified limits) to remove contaminants.

  • Column Trimming: If the front end of the column is contaminated, trimming the first few centimeters can restore peak shape.[4]

  • Use of an Inert Column: Employ a column with a highly inert stationary phase to minimize interactions with the analyte.[1][4]

Q3: The baseline in my chromatogram is noisy, making it difficult to accurately quantify low concentrations of this compound. What steps can I take to reduce baseline noise?

A3: A high baseline noise can obscure weak signals. The source can be electronic, chemical, or related to the gas supply.

Troubleshooting Baseline Noise:

  • Carrier Gas Purity: Ensure the use of high-purity carrier gas and that purification traps are functioning correctly.

  • Check for Leaks: Leaks in the system can introduce atmospheric contaminants, leading to a noisy baseline.

  • Column Bleed: Excessive column bleed, often from operating at too high a temperature, can contribute to baseline noise.[1]

  • Detector Contamination: A contaminated detector can be a significant source of noise. Refer to the instrument manual for cleaning procedures.[1][2]

Q4: How can I improve the signal-to-noise ratio for this compound detection using High-Performance Liquid Chromatography (HPLC)?

A4: Optimizing several parameters in your HPLC method can enhance the signal-to-noise ratio.

HPLC Optimization Strategies:

  • Mobile Phase Composition: Fine-tune the mobile phase composition to achieve optimal retention and peak shape.[5][6]

  • Flow Rate: Adjust the flow rate to improve separation efficiency. Very low flow rates can lead to band broadening.[5][6]

  • Column Selection: Use a column with a smaller particle size or a narrower internal diameter to increase peak height.[7][8]

  • Detector Wavelength: If using a UV detector, ensure the wavelength is set to the absorbance maximum of the analyte or a suitable derivatizing agent.[7]

  • Derivatization: Derivatizing the fatty acid with a chromophoric or fluorophoric group can significantly enhance detection sensitivity.[9][10][11]

Q5: What are the best practices for preparing samples containing this compound for Nuclear Magnetic Resonance (NMR) spectroscopy to maximize the signal-to-noise ratio?

A5: Proper sample preparation and acquisition parameters are crucial for obtaining a good signal-to-noise ratio in NMR.

NMR Signal Enhancement:

  • Sample Concentration: Use a sufficiently concentrated sample to obtain a good signal.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[12]

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field and sharp spectral lines.[12][13]

  • Signal Averaging: Increase the number of scans to improve the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.[14]

Quantitative Data Summary

The following tables provide a summary of typical parameters and their expected impact on the signal-to-noise ratio (S/N) for the analysis of this compound.

Table 1: GC-MS Parameter Optimization for S/N Improvement

ParameterStandard SettingOptimized Setting for High S/NExpected S/N Improvement
Injection Volume 1 µL2 µL (with appropriate liner)Up to 2x
Split Ratio 50:1Splitless (for trace analysis)10-50x
Inlet Temperature 250 °C280-300 °C1.5-2x
Column Flow Rate 1 mL/min1.2-1.5 mL/min (optimized)Up to 1.5x
Dwell Time (SIM mode) 50 ms100-150 ms1.5-2x

Table 2: HPLC Parameter Optimization for S/N Improvement

ParameterStandard SettingOptimized Setting for High S/NExpected S/N Improvement
Column Particle Size 5 µm3 µm or sub-2 µm1.5-2x
Column Internal Diameter 4.6 mm2.1 mmUp to 4x
Flow Rate 1.0 mL/min0.4 mL/min (for 2.1 mm ID)Proportional to peak height increase
Injection Volume 10 µL20 µL (if no overload)Up to 2x
Derivatization Agent None (UV at low wavelength)PNB, DNB, or fluorescent tag>10x

Table 3: NMR Parameter Optimization for S/N Improvement

ParameterStandard SettingOptimized Setting for High S/NExpected S/N Improvement
Number of Scans 16642x
Number of Scans 162564x
Pulse Angle 90°Ernst Angle (optimized)Up to 1.5x
Relaxation Delay 1s1.5 x T1Up to 1.2x
Experimental Protocols

Protocol 1: Derivatization of Tetracosanoic Acid to this compound for GC-MS Analysis

This protocol describes the esterification of tetracosanoic acid to its fatty acid methyl ester (FAME) using boron trichloride (B1173362) in methanol.

Materials:

  • Sample containing tetracosanoic acid

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane (B92381)

  • Water (HPLC grade)

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.

  • Add 2 mL of 12% BCl₃-methanol solution.

  • Heat the vessel at 60 °C for 10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the methyl esters into the hexane layer.

  • Allow the layers to separate, then carefully transfer the upper hexane layer to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation for HPLC Analysis with UV Detection after Derivatization

This protocol outlines a general procedure for derivatizing fatty acids for enhanced UV detection in HPLC.

Materials:

  • Fatty acid sample

  • Derivatization reagent (e.g., 2,4'-dibromoacetophenone)

  • Acetone

  • Triethylamine (B128534)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Dissolve the fatty acid sample in acetone.

  • Add the derivatization reagent and triethylamine (as a catalyst).

  • Heat the mixture at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 30-120 minutes).[9][10]

  • After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in the mobile phase (e.g., acetonitrile/water mixture).

  • The sample is now ready for HPLC-UV analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage sample Sample containing Tetracosanoic Acid derivatization Derivatization (e.g., with BCl3-Methanol) sample->derivatization extraction Liquid-Liquid Extraction (with Hexane) derivatization->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration injection GC-MS Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (S/N Calculation) detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_signal Signal Improvement cluster_noise Noise Reduction start Low Signal-to-Noise Ratio for this compound check_sample_prep Verify Sample Prep & Derivatization start->check_sample_prep check_leaks Check for System Leaks start->check_leaks optimize_injection Optimize Injection Parameters check_sample_prep->optimize_injection increase_concentration Increase Sample Concentration optimize_injection->increase_concentration carrier_gas Verify Carrier Gas Purity check_leaks->carrier_gas detector_maintenance Perform Detector Maintenance carrier_gas->detector_maintenance

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Methyl Tetracosanoate and Lignoceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Tetracosanoate (B1234217) and Lignoceric Acid with Supporting Experimental Data.

This guide provides a detailed comparison of the biological activities of methyl tetracosanoate and its corresponding free fatty acid, lignoceric acid. While structurally similar, these molecules exhibit distinct bioactivities that are of significant interest in the fields of metabolic research and drug development. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a clear understanding of their respective profiles.

Data Presentation: A Quantitative Comparison

The following table summarizes the known quantitative bioactivities of this compound and lignoceric acid based on available scientific literature.

BioactivityThis compoundLignoceric Acid
Anti-diabetic Activity Induces optimum glucose uptake in 3T3-L1 adipocytes at a concentration of 1 ng/mL.[1][2][3][4] Elevates GLUT4 mRNA expression at 1 ng/mL.[5]No significant anti-diabetic activity has been reported.
Anti-adipogenic Activity Does not exhibit anti-adipogenic activity.[1][2]Not reported.
Antioxidant Activity Possesses natural antioxidant activity.[5] However, specific quantitative data such as IC50 values from DPPH or other antioxidant assays are not readily available in the reviewed literature.No significant direct antioxidant activity has been reported. It is primarily studied in the context of oxidative stress in metabolic disorders.
Antimicrobial Activity Exhibits antimicrobial activity.[5] Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not detailed in the currently available literature.Not widely reported to have significant antimicrobial properties.
Cytotoxicity No significant cytotoxicity has been reported at concentrations effective for its bioactivities.Can be cytotoxic at high concentrations (100-500 µM), inducing mitochondrial dysfunction.[6]
Inflammatory Effects No significant pro- or anti-inflammatory effects have been quantitatively reported.Associated with pro-inflammatory responses in certain pathological contexts, but specific quantitative data on cytokine induction are limited.

Key Bioactivities and Signaling Pathways

This compound and Insulin Signaling

This compound has been identified as a molecule with anti-diabetic properties. Its mechanism of action involves the enhancement of glucose uptake in adipocytes, a process critical for maintaining glucose homeostasis. This is achieved, at least in part, by increasing the expression of GLUT4, the primary insulin-responsive glucose transporter. The simplified signaling pathway below illustrates the key steps in insulin-mediated glucose uptake, which is positively influenced by this compound.

InsulinSignaling cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter GlucoseUptake Glucose Uptake GLUT4_transporter->GlucoseUptake Facilitates Insulin Insulin Insulin->InsulinReceptor Binds MethylTetracosanoate Methyl Tetracosanoate MethylTetracosanoate->GLUT4_vesicle Upregulates GLUT4 mRNA Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GlucoseUptake

Caption: Insulin signaling pathway leading to glucose uptake, enhanced by this compound.

Lignoceric Acid and its Association with Cellular Stress

Lignoceric acid, a very-long-chain saturated fatty acid, is primarily associated with cellular metabolism and certain metabolic disorders. Its accumulation due to impaired peroxisomal β-oxidation is a hallmark of diseases like adrenoleukodystrophy.[7] High levels of lignoceric acid can induce cellular stress, including mitochondrial dysfunction, which may contribute to cytotoxic effects.[6]

Experimental Protocols

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is used to determine the effect of this compound on glucose uptake in fat cells.

Workflow:

GlucoseUptakeWorkflow A 1. Differentiate 3T3-L1 pre-adipocytes into mature adipocytes. B 2. Serum-starve mature adipocytes. A->B C 3. Treat cells with this compound (e.g., 1 ng/mL) or control. B->C D 4. Add a fluorescent glucose analog (e.g., 2-NBDG). C->D E 5. Incubate to allow for glucose uptake. D->E F 6. Wash cells to remove extracellular fluorescent glucose. E->F G 7. Measure intracellular fluorescence using a plate reader. F->G H 8. Analyze data to determine the percentage increase in glucose uptake. G->H

Caption: Experimental workflow for the glucose uptake assay.

Detailed Methodology:

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).

  • Serum Starvation: Mature adipocytes are serum-starved for a defined period (e.g., 2-4 hours) to establish a baseline glucose uptake level.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.

  • Incubation and Lysis: After a short incubation period to allow for glucose uptake, the reaction is stopped, and the cells are washed to remove any extracellular 2-NBDG. The cells are then lysed.

  • Quantification: The intracellular fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.

MTT Assay for Cytotoxicity

This protocol is employed to assess the cytotoxic effects of lignoceric acid on a given cell line.

Workflow:

MTTWorkflow A 1. Seed cells in a 96-well plate and allow them to adhere. B 2. Treat cells with various concentrations of Lignoceric Acid. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT reagent to each well. C->D E 5. Incubate to allow formazan (B1609692) crystal formation. D->E F 6. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Measure the absorbance at a specific wavelength (e.g., 570 nm). F->G H 8. Calculate cell viability and determine the IC50 value. G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of lignoceric acid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or a specialized detergent, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound and lignoceric acid, despite their close structural relationship, exhibit markedly different biological activities. This compound shows promise as a potential therapeutic agent for diabetes due to its ability to enhance glucose uptake. In contrast, lignoceric acid is more closely linked to cellular stress and metabolic diseases, with potential cytotoxic effects at higher concentrations. Further research is warranted to fully elucidate the quantitative aspects of their bioactivities, particularly concerning the antioxidant and antimicrobial properties of this compound and the pro-inflammatory potential of lignoceric acid. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate these two molecules.

References

A Comparative Guide to GC-FID and GC-MS for the Detection of Methyl Tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of long-chain fatty acids, the selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. Methyl tetracosanoate (B1234217), a fatty acid methyl ester (FAME), is a key compound in various research areas, and its precise detection and quantification are often critical. This guide provides a comprehensive comparison of two prevalent analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Fundamental Principles

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique operates on the principle of separating volatile and semi-volatile compounds in a gas chromatograph, followed by detection using a flame ionization detector.[1] As the separated analytes, including methyl tetracosanoate, elute from the GC column, they are combusted in a hydrogen-air flame.[2] This combustion process produces ions, generating an electrical current that is proportional to the number of carbon atoms in the analyte.[2] GC-FID is recognized for its robustness and wide dynamic range, making it a workhorse for quantitative analysis of organic compounds.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS also utilizes gas chromatography for the separation of compounds.[4] However, instead of a flame ionization detector, it employs a mass spectrometer to detect the eluted analytes.[4] As molecules exit the GC column, they are ionized, typically through electron impact (EI), causing them to fragment into characteristic patterns.[5] These ions are then separated based on their mass-to-charge ratio (m/z), providing detailed structural information that can be used for definitive compound identification.[6]

Performance Comparison: GC-FID vs. GC-MS for this compound Analysis

The choice between GC-FID and GC-MS for the analysis of this compound hinges on the specific analytical requirements, such as the need for sensitivity, selectivity, and qualitative confirmation. The following table summarizes the key performance parameters of each technique for the analysis of FAMEs, which is directly applicable to this compound.

Performance ParameterGC-FIDGC-MSComments
Principle of Detection Measures ions produced during combustion of organic compounds in a hydrogen-air flame.[7]Measures the mass-to-charge ratio of ionized molecules and their fragments.[5]GC-MS provides structural information, while GC-FID offers a more universal response for hydrocarbons.
Limit of Detection (LOD) Typically in the low µg/mL range for FAMEs.[7]Generally lower, in the ng/mL to low µg/L range for FAMEs.[7][8]GC-MS is superior for trace-level analysis.[7]
Limit of Quantification (LOQ) In the µg/mL range for FAMEs.[7]Significantly lower than GC-FID, in the µg/L range for fatty acids.[7][8]GC-MS is preferred for precise measurement of minor components.[7]
Linearity (R²) Excellent, with R² values typically >0.99.[7]Also demonstrates excellent linearity with R² values commonly exceeding 0.99.[7]Both techniques provide accurate quantification over a defined concentration range.[7]
Precision (%RSD) High precision with Relative Standard Deviation (%RSD) values typically below 5%.[7]Also offers high precision, comparable to GC-FID.[9]Both methods are highly reproducible.
Selectivity Lower selectivity; relies on chromatographic separation for resolution.High selectivity; can distinguish co-eluting compounds based on their mass spectra.GC-MS is advantageous for complex matrices where interferences are likely.
Qualitative Information Provides retention time data for identification, which is not definitive.Provides mass spectral data, a "molecular fingerprint," for confident compound identification.[1]GC-MS is considered the "gold standard" for forensic substance identification.[10]
Cost and Complexity Lower initial investment, operational, and maintenance costs. Simpler to operate.[7]Higher initial investment and potentially higher operational and maintenance costs. More complex operation.[7]GC-FID can be more cost-effective for routine quality control.[7]

Experimental Protocols

Accurate and reproducible analysis of this compound by either GC-FID or GC-MS necessitates meticulous sample preparation, primarily involving the conversion of the corresponding fatty acid (tetracosanoic acid) to its more volatile methyl ester form.

Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

A critical step for the analysis of fatty acids by gas chromatography is their derivatization to FAMEs.[7] A common and effective method is a two-step process involving saponification followed by methylation.[7]

  • Saponification: The lipid sample is heated with a methanolic solution of sodium hydroxide. This process hydrolyzes the fatty acids from their glycerol (B35011) backbone.

  • Methylation: A methylating agent, such as boron trifluoride in methanol (B129727) or methanolic hydrochloric acid, is added and the mixture is heated. This reaction converts the free fatty acids into their corresponding methyl esters.

  • Extraction: After cooling, the FAMEs are extracted into an organic solvent like n-heptane.[11]

  • Washing and Drying: The organic layer is washed with a saline solution to remove any remaining reagents and then dried over an anhydrous salt like sodium sulfate.

  • Sample Dilution: The final extract is diluted to a suitable concentration for GC analysis.

Instrumental Analysis: GC-FID

This protocol is optimized for the routine quantification of this compound.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[11]

  • Column: Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm film thickness) or similar polar capillary column suitable for FAME analysis.[11]

  • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.[11]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.[11]

  • Oven Temperature Program: Initial temperature of 140 °C, ramped to 240 °C at a rate of 4 °C/min.

  • Detector: FID at 260 °C.[12]

  • Injection Volume: 1 µL.[11]

  • Data Acquisition: Peak areas are integrated and quantified against a calibration curve prepared from a certified reference standard of this compound.

Instrumental Analysis: GC-MS

This protocol is designed for both the quantification and definitive identification of this compound.

  • Gas Chromatograph: Agilent Technologies 6890N Gas Chromatograph or equivalent.[13]

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent single-quadrupole mass spectrometer.[13]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[13]

  • Injector: Splitless mode at 280 °C.[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 20 °C/min to 280°C and held for 10 minutes.[13]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis: Identification is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as the NIST database. Quantification can be performed using the total ion count (TIC) or by selective ion monitoring (SIM) of a characteristic ion for enhanced sensitivity.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and aid in the selection of the appropriate technique, the following diagrams illustrate the experimental workflow and the logical considerations for choosing between GC-FID and GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcfid GC-FID cluster_gcms GC-MS start Lipid Sample saponification Saponification start->saponification methylation Methylation to FAME saponification->methylation extraction Solvent Extraction methylation->extraction final_sample FAME Sample in Solvent extraction->final_sample gc_fid_injection GC Injection final_sample->gc_fid_injection gc_ms_injection GC Injection final_sample->gc_ms_injection gc_fid_separation Chromatographic Separation gc_fid_injection->gc_fid_separation fid_detection FID Detection gc_fid_separation->fid_detection fid_data Quantitative Data (Peak Area) fid_detection->fid_data gc_ms_separation Chromatographic Separation gc_ms_injection->gc_ms_separation ms_detection MS Detection (Ionization & Mass Analysis) gc_ms_separation->ms_detection ms_data Qualitative (Mass Spectrum) & Quantitative Data ms_detection->ms_data

Caption: Experimental workflow for the analysis of this compound.

decision_tree start Analytical Goal for this compound? quant_known Routine Quantification of Known Analyte? start->quant_known Primary Goal id_unknown Identification of Unknowns or Trace Analysis? start->id_unknown Primary Goal complex_matrix Complex Sample Matrix? quant_known->complex_matrix use_gcms Select GC-MS id_unknown->use_gcms use_gcfid Select GC-FID complex_matrix->use_gcms Yes budget Budget Constraints? complex_matrix->budget No budget->use_gcfid High budget->use_gcms Low

Caption: Decision-making guide for selecting between GC-FID and GC-MS.

Conclusion

Both GC-FID and GC-MS are highly capable techniques for the analysis of this compound. The ultimate choice between them is dictated by the specific needs of the research.

GC-FID is a robust, cost-effective, and reliable method that is exceptionally well-suited for routine quantitative analysis where the identity of the analyte is known and high sample throughput is required.[7] Its simplicity and lower maintenance make it an ideal choice for quality control laboratories.

GC-MS offers unparalleled advantages in terms of sensitivity and selectivity, making it the superior option for the analysis of complex samples, the detection of trace amounts of this compound, and for applications where unambiguous identification is critical.[7] The structural information provided by the mass spectrometer is indispensable in research and development settings for confirming the identity of compounds and elucidating the composition of unknown samples.[14]

For laboratories that require both routine quantification and the flexibility for detailed qualitative analysis, having access to both GC-FID and GC-MS provides the most comprehensive analytical capability for the analysis of this compound and other fatty acid methyl esters.

References

Validating Methyl Tetracosanoate as a Potential Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of metabolic diseases, particularly type 2 diabetes, necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Methyl tetracosanoate (B1234217), a saturated fatty acid methyl ester, has emerged as a molecule of interest due to its demonstrated anti-diabetic properties and its role in key metabolic signaling pathways. This guide provides a comprehensive comparison of methyl tetracosanoate with existing biomarkers for metabolic disease, supported by experimental data and detailed protocols to facilitate its validation as a potential clinical biomarker.

Comparative Analysis of this compound and Standard Metabolic Disease Biomarkers

While established biomarkers for type 2 diabetes, such as glycated hemoglobin (HbA1c) and fasting plasma glucose, provide valuable clinical information, they primarily reflect glycemic control. This compound, on the other hand, offers a potential window into the underlying cellular mechanisms of insulin (B600854) resistance and adipogenesis.

BiomarkerClassWhat It MeasuresAdvantagesLimitations
This compound Fatty Acid Methyl EsterCellular response to insulin; regulation of glucose transport and adipogenesis.- Directly linked to insulin signaling pathways. - Potential to indicate early-stage insulin resistance. - May reflect the efficacy of therapies targeting adipocyte function.- Not yet clinically validated. - Requires sensitive analytical methods (GC-MS, LC-MS). - Influence of dietary lipids needs to be fully elucidated.
Glycated Hemoglobin (HbA1c) Glycated ProteinAverage blood glucose concentration over the preceding 2-3 months.- Established clinical utility for diagnosis and monitoring. - Reflects long-term glycemic control. - Standardized and widely available assays.- Does not capture glycemic variability. - Can be influenced by conditions affecting red blood cell turnover. - Lags behind acute changes in blood glucose.
Fasting Plasma Glucose MonosaccharideBlood glucose concentration after an overnight fast.- Simple and inexpensive to measure. - Widely used for screening and diagnosis.- High day-to-day variability. - Reflects only a single point in time. - Can be influenced by acute stress or illness.
Adiponectin AdipokineA hormone secreted by adipocytes that enhances insulin sensitivity.- Directly reflects adipocyte function and insulin sensitivity. - Low levels are associated with an increased risk of type 2 diabetes and cardiovascular disease.- Circulating levels can be influenced by various factors including inflammation and genetics. - Assay standardization can be a challenge.

Experimental Evidence for this compound's Bioactivity

Research has demonstrated the potential of this compound in modulating key pathways related to insulin sensitivity and glucose metabolism. A pivotal study isolated this compound from the medicinal plant Costus pictus and elucidated its anti-diabetic effects.

Key Experimental Findings:
  • Increased Glucose Uptake: this compound was shown to increase glucose uptake in 3T3-L1 adipocytes, a commonly used cell line for studying adipocyte biology.[1]

  • Enhanced GLUT4 Expression: The study also found that this compound elevates the mRNA expression of GLUT4, a critical glucose transporter in fat and muscle cells that is regulated by insulin.[1]

These preclinical findings suggest that this compound could serve as a biomarker for cellular insulin sensitivity and the effectiveness of therapeutic agents designed to improve glucose uptake.

Experimental Protocols for Biomarker Validation

The validation of this compound as a clinical biomarker requires rigorous analytical and clinical studies. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Accurate and precise quantification is the cornerstone of biomarker validation. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acid methyl esters.

Protocol for GC-MS Analysis of this compound in Human Plasma:

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.

    • Vortex for 1 minute and incubate at room temperature for 20 minutes.

    • Add 200 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.

    • Heat the sample at 50°C for 2 hours.

    • Allow the sample to cool to room temperature and add 1.5 mL of water and 1 mL of hexane (B92381).

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Identification: Based on retention time and comparison of the mass spectrum with a known standard of this compound.

    • Quantification: Using an internal standard (e.g., deuterated this compound) and a calibration curve.

In Vitro Glucose Uptake Assay

This assay is crucial for assessing the direct effect of this compound on cellular glucose metabolism.

Protocol for 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment:

    • Treat mature adipocytes with varying concentrations of this compound (e.g., 1 ng/mL to 1 µg/mL) or a vehicle control for 24 hours.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with 100 µM 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, in KRH buffer for 30 minutes at 37°C.

    • Wash the cells with ice-cold KRH buffer to stop the uptake.

    • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).

    • Normalize the fluorescence intensity to the total protein content of each well.

Visualizing Key Pathways and Workflows

Insulin Signaling Pathway

The following diagram illustrates the canonical insulin signaling pathway leading to glucose uptake, highlighting the potential point of action for this compound.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake MT Methyl Tetracosanoate MT->GLUT4_translocation promotes

Caption: Simplified insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Biomarker Validation

The logical flow for validating a new biomarker like this compound is a multi-step process from discovery to clinical utility.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., from natural products) Preclinical Preclinical Validation (In vitro & in vivo models) Discovery->Preclinical Analytical Analytical Method Validation (GC-MS, LC-MS) Preclinical->Analytical Clinical_Assay Clinical Assay Development Analytical->Clinical_Assay Clinical_Validation Clinical Validation (Cohort studies, sensitivity, specificity) Clinical_Assay->Clinical_Validation Regulatory Regulatory Submission & Approval Clinical_Validation->Regulatory

Caption: A stepwise workflow for the validation of a novel biomarker.

Future Directions

While the initial findings for this compound are promising, further research is imperative. Future studies should focus on:

  • Establishing a dose-response relationship in animal models of diabetes.

  • Conducting longitudinal studies in human cohorts to correlate plasma levels of this compound with the incidence and progression of type 2 diabetes.

  • Comparing the diagnostic and prognostic performance of this compound with established biomarkers in large, diverse populations.

  • Investigating the influence of diet and other lifestyle factors on circulating levels of this compound.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a valuable biomarker in the management of metabolic diseases.

References

Purity Assessment of Commercially Available Methyl Tetracosanoate Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. Methyl tetracosanoate (B1234217) (also known as methyl lignocerate), a C24:0 fatty acid methyl ester, is utilized in various research applications, including as an analytical standard in chromatography and in the study of lipid metabolism. This guide provides a comparison of commercially available methyl tetracosanoate standards and details the experimental protocols for their purity assessment.

Comparison of Commercial this compound Standards

The following table summarizes the stated purity of this compound standards from several leading commercial suppliers. It is important to note that this data is based on information provided by the manufacturers on their respective websites and certificates of analysis and does not represent a direct, side-by-side experimental comparison. Researchers are encouraged to perform their own purity verification using the methods outlined in this guide.

SupplierProduct NumberStated PurityAnalytical Method
Sigma-Aldrich 87115≥99.0%Gas Chromatography (GC)
Cayman Chemical 26706≥98%Not specified on product page[1]
Larodan 20-2400>99%Not specified on product page[2]
LGC Standards TRC-M327050>95%Gas Chromatography (GC)[3]

Experimental Protocols for Purity Assessment

The two primary analytical techniques for determining the purity of fatty acid methyl esters (FAMEs) like this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and analyzing volatile compounds. For FAMEs, it offers high resolution and sensitivity.[4][5]

Experimental Protocol for GC-FID Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve the standard in 1 mL of a high-purity solvent such as hexane (B92381) or heptane (B126788) to create a 10 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A capillary column suitable for FAME analysis, such as a highly polar biscyanopropyl polysiloxane or a wax-type (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 240°C at a rate of 4°C/minute.

      • Hold: Hold at 240°C for 15 minutes.

    • Detector Temperature: 260°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[7]

Experimental Protocol for ¹H-qNMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[6]

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification).

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).[6]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the singlet from the methyl ester protons at ~3.67 ppm) and a signal from the internal standard.

    • The purity of the this compound is calculated using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationship of potential impurities.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_gc Gas Chromatography (GC) cluster_qnmr Quantitative NMR (qNMR) cluster_result Result start Obtain Commercial Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve gc_inject Inject Sample dissolve->gc_inject qnmr_prep Add Internal Standard dissolve->qnmr_prep gc_separate Separation on Column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_analyze Calculate Area % gc_detect->gc_analyze purity_value Purity Determination gc_analyze->purity_value qnmr_acquire Acquire Spectrum qnmr_prep->qnmr_acquire qnmr_process Process and Integrate qnmr_acquire->qnmr_process qnmr_calculate Calculate Purity qnmr_process->qnmr_calculate qnmr_calculate->purity_value

Caption: Experimental workflow for purity assessment of this compound.

Impurity_Relationships cluster_impurities Potential Impurities cluster_related_fames Related Fatty Acid Methyl Esters cluster_process_impurities Synthesis/Process-Related Impurities main This compound (C24:0 FAME) shorter_chain Shorter Chain FAMEs (e.g., C22:0) main->shorter_chain Structurally Similar longer_chain Longer Chain FAMEs (e.g., C26:0) main->longer_chain Structurally Similar unsaturated Unsaturated FAMEs (e.g., C24:1) main->unsaturated Structurally Similar free_acid Tetracosanoic Acid main->free_acid Incomplete Esterification residual_solvent Residual Solvents main->residual_solvent From Purification catalyst Catalyst Residues main->catalyst From Synthesis

Caption: Logical relationships of potential impurities in this compound standards.

Conclusion and Recommendations

The purity of commercially available this compound standards is generally high, with most suppliers stating purities of ≥98% or ≥99%. The primary method for purity assessment cited by manufacturers is Gas Chromatography. For researchers requiring the highest level of accuracy and a primary method of quantification, qNMR is a powerful alternative.

It is recommended that researchers:

  • Always obtain the certificate of analysis for the specific lot of the standard being used.

  • When possible, perform an in-house purity verification using one of the detailed methods, especially for sensitive quantitative applications.

  • Consider the potential for structurally similar fatty acid methyl esters as impurities, which may be difficult to resolve chromatographically.

References

A Researcher's Guide to Selecting Methyl Tetracosanoate: A Comparative Analysis of Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. Methyl tetracosanoate (B1234217) (also known as methyl lignocerate), a long-chain fatty acid methyl ester, finds applications in various research areas, including lipidomics and as an analytical standard.[1] This guide provides an objective comparison of methyl tetracosanoate offered by various chemical suppliers, supported by a summary of their reported specifications and detailed experimental protocols for in-house verification.

Supplier Specification Overview

The selection of a suitable this compound supplier depends on the specific requirements of the intended application, such as the need for a certified reference material for quantitative analysis or a high-purity compound for biological assays. The following table summarizes the key specifications for this compound from a selection of prominent chemical suppliers.

SupplierProduct Name/GradePurityAnalytical MethodFormCAS Number
Sigma-Aldrich Analytical Standard≥99.0%Gas Chromatography (GC)[2]Neat/Solid[2]2442-49-1[2]
Pharmaceutical Secondary Standard, CRMCertifiedISO 17034 & ISO/IEC 17025[3]Solid2442-49-1[3]
LGC Standards This compound>95%Gas Chromatography (GC)[4]Neat2442-49-1[4]
Cayman Chemical Lignoceric Acid methyl ester≥98%Not specifiedCrystalline Solid[5]2442-49-1[5]
Larodan This compound>99%Not specifiedSolid[6]2442-49-1[6]
MOLNOVA This compound98%HPLC, NMR[7]Not specified2442-49-1[7]
MedChemExpress This compoundNot specifiedNot specifiedNot specified2442-49-1[8]
Tokyo Chemical Industry Methyl LignocerateNot specifiedNot specifiedNot specified2442-49-1
AccuStandard This compoundCertified Reference MaterialNot specified10.0 mg/mL in Hexane (B92381)2442-49-1[9]
Blue Tiger Scientific This compoundBiotechnology GradeNot specifiedNot specifiedNot specified[10]

Experimental Protocols for Quality Assessment

To ensure the quality and identity of purchased this compound, independent verification is often necessary. Below are detailed methodologies for key analytical techniques.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a common and effective method for assessing the purity of volatile compounds like fatty acid methyl esters.[2][4]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a bonded polyethylene (B3416737) glycol or a low-bleed non-polar column).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as hexane or chloroform.

    • For samples that are not already methylated, a derivatization step is required. A common method is transesterification using boron trifluoride-methanol (BF3-Methanol).[11]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold at 250 °C for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[7][12]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum.

    • Expected Chemical Shifts (δ):

      • ~3.67 ppm (singlet, 3H, -OCH₃)

      • ~2.30 ppm (triplet, 2H, -CH₂-COO-)

      • ~1.63 ppm (multiplet, 2H, -CH₂-CH₂-COO-)

      • ~1.25 ppm (broad singlet, ~40H, -(CH₂)₂₀-)

      • ~0.88 ppm (triplet, 3H, -CH₃)

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ):

      • ~174 ppm (-COO-)

      • ~51 ppm (-OCH₃)

      • Multiple peaks between ~22-34 ppm for the long alkyl chain carbons.

      • ~14 ppm for the terminal methyl carbon.

  • Data Analysis: Compare the observed chemical shifts and splitting patterns with the expected values for this compound to confirm its identity.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used as an alternative or complementary technique to GC for purity analysis, particularly for less volatile compounds or as an orthogonal method.[1]

Methodology:

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) and a reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of two solvents, such as water (A) and acetonitrile (B52724) or methanol (B129727) (B).

  • Sample Preparation: Dissolve the this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD.

    • Gradient: Start with 80% B, increase to 100% B over 20 minutes, hold for 10 minutes.

  • Data Analysis: Assess purity based on the peak area of the main component relative to any impurities.

Logical Workflow for Supplier Selection

The process of selecting a chemical supplier involves several key decision points to ensure the chosen product meets the experimental requirements.

Caption: Workflow for selecting a suitable chemical supplier.

By carefully considering the supplier's specifications and, where necessary, performing in-house quality control, researchers can confidently select a source for this compound that meets the rigorous demands of their scientific investigations.

References

A Guide to Inter-Laboratory Comparison for the Validation of Methyl Tetracosanoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and participating in inter-laboratory comparisons (ILCs) to validate the measurement of methyl tetracosanoate (B1234217). Accurate and reproducible quantification of this very long-chain fatty acid methyl ester is crucial in various fields, including metabolic research, biomarker discovery, and drug development. While specific public data from ILCs for methyl tetracosanoate is limited, this document outlines standardized protocols, presents hypothetical performance data based on similar analytes, and details the methodologies required for robust validation.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The primary objective of an inter-laboratory comparison is to assess the performance of different laboratories when analyzing the same homogeneous sample.[1] The results are statistically analyzed to establish a consensus value and evaluate individual laboratory performance, often using a Z-score.[1]

The Z-score is calculated as follows:

z = (x - X) / σ

where:

  • x = result from the individual laboratory

  • X = the assigned reference value (consensus mean)

  • σ = the standard deviation for proficiency assessment[1]

Z-scores are typically interpreted as:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance[1]

Below is a table summarizing hypothetical results from an ILC study for a sample with an assigned this compound concentration of 25.0 µg/mL .

Laboratory IDReported Concentration (µg/mL)Bias (%)Z-ScorePerformance
Lab 0124.5-2.0-0.56Satisfactory
Lab 0226.24.81.33Satisfactory
Lab 0322.8-8.8-2.44Questionable
Lab 0425.52.00.56Satisfactory
Lab 0528.112.43.44Unsatisfactory
Lab 0624.9-0.4-0.11Satisfactory
Lab 0723.9-4.4-1.22Satisfactory
Lab 0825.10.40.11Satisfactory
Consensus Mean 25.2
Standard Deviation 0.9
Comparison of Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most established and powerful technique for the analysis of fatty acid methyl esters (FAMEs) like this compound, offering high resolution and sensitivity.[2] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile compounds, but may require detectors like evaporative light scattering detectors (ELSD) due to the lack of a strong UV chromophore in FAMEs.[2] GC-MS is often considered the gold standard for FAME analysis.[2][3]

The following table summarizes typical validation parameters for GC-MS analysis of long-chain FAMEs, providing an expected performance baseline for this compound.

Validation ParameterTypical Performance (GC-MS)
Linearity (r²)> 0.99[2]
Limit of Quantification (LOQ)0.04 - 0.10 µg/mL[2]
Accuracy (Recovery %)95 - 105%
Intra-day Precision (RSD %)< 9.1%[3]
Inter-day Precision (RSD %)< 9.3%[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and valid analytical measurements. Below are representative protocols for the analysis of this compound.

Protocol 1: Sample Preparation and Derivatization

This protocol describes the extraction of lipids from a biological matrix (e.g., plasma) and subsequent conversion to FAMEs.

  • Lipid Extraction (Folch Method):

    • To a glass tube, add 100 µL of the sample (e.g., plasma).

    • Add a known quantity of an internal standard (e.g., methyl heptadecanoate).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex for 2 minutes.[2]

    • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.[2]

    • Centrifuge to separate the phases and collect the lower organic layer.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of water, then vortex.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A suitable capillary column, such as a VF-17ms (30 m, 0.25 mm, 0.25 µm) or similar.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Injection: 1 µL of the FAME extract is injected in splitless mode.[4]

  • Oven Temperature Program:

    • Initial temperature: 55°C, hold for 1 minute.

    • Ramp 1: Increase to 130°C at 20°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 160°C at 5°C/min.

    • Ramp 3: Increase to 300°C at 30°C/min, hold for 5 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound (e.g., m/z 74, 87, 382).[5]

    • Transfer Line Temperature: 280°C.[3]

  • Quantification:

    • Prepare a multi-point calibration curve using analytical standards of this compound.[1]

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.[1]

    • Determine the concentration of this compound in the samples using the linear regression from the calibration curve.[1]

Mandatory Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow of a typical inter-laboratory comparison study.

G A ILC Organizer Prepares and Distributes Homogeneous Samples B Participating Laboratories Receive and Analyze Samples A->B Shipping C Laboratories Submit Results to Organizer B->C Data Reporting D Organizer Performs Statistical Analysis C->D E Calculation of Consensus Value and Standard Deviation D->E F Calculation of Individual Z-Scores E->F G Distribution of Performance Reports to Labs F->G H Unsatisfactory Performers Investigate and Implement Corrective Actions G->H

Caption: Workflow of an inter-laboratory comparison study.

GC-MS Analytical Workflow

This diagram outlines the key steps in the GC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Lipid Extraction from Sample B Derivatization (Transesterification) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Ionization and Mass Detection (MS) D->E F Peak Integration and Identification E->F G Quantification using Calibration Curve F->G H Final Concentration Report G->H

Caption: Analytical workflow for this compound via GC-MS.

References

A Comparative Analysis of Methyl Tetracosanoate and Other Fatty Acid Methyl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fatty acid methyl esters (FAMEs) are a diverse class of molecules derived from the esterification of fatty acids. They are of significant interest to researchers, scientists, and drug development professionals due to their varied physicochemical properties and biological activities. This guide provides a comparative analysis of methyl tetracosanoate (B1234217) (C24:0 FAME), a very-long-chain saturated fatty acid methyl ester, with other FAMEs of varying chain lengths. The guide focuses on their physicochemical characteristics, biological activities with supporting experimental data, and detailed experimental protocols.

Physicochemical Properties of Saturated Fatty Acid Methyl Esters

The physical properties of saturated FAMEs are largely determined by their carbon chain length. As the chain length increases, the melting point and boiling point generally increase due to stronger van der Waals forces between the molecules.

Fatty Acid Methyl EsterAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl PalmitateC16:0 FAMEC₁₇H₃₄O₂270.4530.5338
Methyl StearateC18:0 FAMEC₁₉H₃₈O₂298.5138-39215 (at 15 mmHg)
Methyl ArachidateC20:0 FAMEC₂₁H₄₂O₂326.5746.5224-225 (at 10 mmHg)
Methyl BehenateC22:0 FAMEC₂₃H₄₆O₂354.6254-55248 (at 10 mmHg)
Methyl Tetracosanoate C24:0 FAME C₂₅H₅₀O₂ 382.67 58-60 [1]232 (at 3.8 mmHg) [1]

Solubility: this compound is soluble in organic solvents like chloroform (B151607) and tetrahydrofuran.[2] Generally, FAMEs are soluble in nonpolar organic solvents such as hexane (B92381) and heptane, which are commonly used for their analysis by gas chromatography.

Biological Activities: A Comparative Overview

FAMEs exhibit a range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer effects.

Anti-Diabetic Activity of this compound

This compound has demonstrated notable anti-diabetic properties. Studies have shown that it can increase glucose uptake in 3T3-L1 adipocytes.[3] This effect is mediated through the insulin (B600854) signaling pathway, where this compound has been observed to promote the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K).[3] Furthermore, it elevates the expression of glucose transporter 4 (GLUT4) mRNA, which is crucial for transporting glucose into cells.[3]

Anti-inflammatory and Anti-cancer Activities of Other FAMEs

While specific anti-inflammatory and broad-spectrum anti-cancer data for this compound is limited in the readily available literature, other saturated FAMEs have been studied for these properties. For instance, long-chain saturated fatty acids can induce pro-inflammatory responses in endothelial cells.

The anti-cancer activity of various FAMEs has been investigated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Fatty Acid DerivativeCancer Cell LineIC50 (µM)
Docosanoic acid methyl esterMCF-7 (Breast)~25 (after 48h)
Hexadecanoic acid ethyl esterMCF-7 (Breast)>25 (after 48h)

Signaling Pathways

Insulin Signaling Pathway

This compound enhances glucose uptake by activating key components of the insulin signaling cascade. The binding of insulin to its receptor triggers a phosphorylation cascade, leading to the activation of PI3K and subsequently Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry.

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake facilitates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem MT Methyl Tetracosanoate MT->IR enhances phosphorylation MT->PI3K enhances phosphorylation

Figure 1: Simplified Insulin Signaling Pathway and the role of this compound.
PPAR Signaling Pathway

Fatty acids and their derivatives, including FAMEs, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

PPARSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAME Fatty Acid Methyl Ester PPAR PPAR FAME->PPAR binds & activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Regulation Lipid Metabolism Inflammation Gene_Expression->Metabolic_Regulation leads to

Figure 2: General overview of the PPAR signaling pathway activated by FAMEs.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol outlines a standard method for the analysis of FAMEs.

1. Sample Preparation (Transesterification):

  • Objective: To convert fatty acids or triglycerides into their corresponding methyl esters for GC analysis.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the lipid sample into a screw-capped glass tube.

    • Add 2 mL of 0.5 M KOH in methanol.

    • Heat the mixture at 60°C for 10 minutes, with occasional vortexing.

    • Cool the tube to room temperature.

    • Add 2 mL of n-hexane and vortex thoroughly.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST).

  • Quantify the relative abundance of each FAME by integrating the peak areas.

GCMS_Workflow start Start: Lipid Sample transesterification Transesterification (e.g., KOH/Methanol) start->transesterification extraction Hexane Extraction transesterification->extraction gc_injection GC Injection extraction->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Identification & Quantification) detection->data_processing end End: FAME Profile data_processing->end

Figure 3: Experimental workflow for the GC-MS analysis of FAMEs.
3T3-L1 Adipocyte Glucose Uptake Assay

This protocol describes a common method to assess the effect of compounds on glucose uptake in adipocytes.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for 2-3 days, followed by maintenance in insulin-containing medium for another 2-3 days. Mature adipocytes are typically ready for experiments 8-12 days post-induction.

2. Glucose Uptake Assay:

  • Seed mature 3T3-L1 adipocytes in 24-well plates.

  • Serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with the test compound (e.g., this compound at various concentrations) or controls (e.g., insulin as a positive control, vehicle as a negative control) in KRH buffer for 30-60 minutes at 37°C.

  • Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 50-100 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (e.g., excitation/emission ~485/535 nm for 2-NBDG).

  • Normalize the fluorescence signal to the protein concentration of each well.

This guide provides a comparative overview of this compound and other fatty acid methyl esters, highlighting their distinct physicochemical properties and biological activities. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in drug development. The anti-diabetic potential of this compound, mediated through the insulin signaling pathway, warrants further investigation. A deeper understanding of the structure-activity relationships among different FAMEs will be crucial for the development of novel therapeutic agents.

References

A Comparative Guide to the Quantification of Methyl Tetracosanoate: Assessing Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of methyl tetracosanoate (B1234217), a long-chain fatty acid methyl ester, is critical for applications ranging from biomarker discovery to quality control. The selection of an appropriate analytical methodology is paramount to generating reliable and reproducible data. This guide provides an objective comparison of the two primary analytical techniques for methyl tetracosanoate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD).

Data Presentation: Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC-ELSD often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance validation parameters for each method, based on data for long-chain fatty acid methyl esters.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
Linearity (r²) > 0.99[1]> 0.99[1]
Accuracy (% Recovery) 75% - 98%[1]93% - 109%[1]
Precision (%RSD) < 10%[1]< 5%[1]
Limit of Detection (LOD) < 9 ng/mL[1]0.02 - 0.04 µg[1]
Limit of Quantification (LOQ) < 22 ng/mL[1]0.04 - 0.10 µg[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the quantification of this compound using GC-MS and HPLC-ELSD.

Protocol 1: GC-MS Analysis of this compound

This method is a well-established and powerful technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs)[1]. It involves lipid extraction, derivatization to form FAMEs, and subsequent analysis by GC-MS[1].

1. Lipid Extraction (Folch Method) [1]

  • To a 1.5 mL glass tube, add the sample (e.g., 100 µL of plasma).

  • Add a known amount of an appropriate internal standard (e.g., methyl heptadecanoate).

  • Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution and vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

2. Derivatization (Acid-Catalyzed Methylation) [1]

  • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

  • Seal the tube tightly and heat at 80°C for 2 hours.

  • Allow the sample to cool to room temperature.

3. FAME Extraction [1]

  • Add 1 mL of hexane (B92381) and 0.5 mL of water to the tube.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

4. GC-MS Instrumental Conditions (Representative)

  • Gas Chromatograph: Agilent 8890 GC or similar[2].

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or similar[2].

  • Column: DB-1HT or equivalent high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.1 µm film thickness)[2].

  • Injector Temperature: 325°C[2].

  • Oven Temperature Program: Initial temperature of 55°C for 1 min, ramp at 20°C/min to 130°C and hold for 2 min, then ramp at 5°C/min to 160°C, followed by a ramp of 30°C/min to 300°C and hold for 5 min[3].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[2].

  • Ion Source Temperature: 230°C[2].

  • Detection Mode: Mass spectrometry in full scan mode or Single Ion Monitoring (SIM) for enhanced sensitivity[2].

Protocol 2: HPLC-ELSD Analysis of this compound

HPLC is a versatile technique suitable for compounds that are not amenable to GC due to low volatility or thermal instability[2]. For FAMEs that lack a strong UV chromophore, an ELSD is often employed[1].

1. Sample Preparation [1]

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumental Conditions (Representative)

  • HPLC System: Agilent 1290 Infinity II LC System or similar[2].

  • Detector: Evaporative Light Scattering Detector (ELSD)[2].

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase: A gradient of methanol and water is often used for the separation of FAMEs[1].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 40°C[2].

  • ELSD Nebulizer Temperature: 30°C[2].

  • ELSD Evaporator Temperature: 50°C[2].

  • Gas Flow (Nitrogen): 1.5 L/min[2].

Mandatory Visualization

To better illustrate the processes, the following diagrams depict the experimental workflows for both GC-MS and HPLC-ELSD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Chloroform/ Methanol Derivatization Derivatization (Methylation) Extraction->Derivatization H₂SO₄ in Methanol FAME_Extract FAME Extract Derivatization->FAME_Extract Hexane Extraction GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Sample containing This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration HPLC_Sample Prepared Sample Filtration->HPLC_Sample HPLC_Injection HPLC Injection HPLC_Sample->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation ELSD_Detection ELSD Detection (Nebulization, Evaporation, Light Scattering) HPLC_Separation->ELSD_Detection Data_Analysis Data Analysis (Quantification) ELSD_Detection->Data_Analysis

HPLC-ELSD analytical workflow for this compound.

References

A Researcher's Guide to Interpreting the Certificate of Analysis for a Methyl Tetracosanoate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise analytical standards, a thorough understanding of the Certificate of Analysis (CoA) is paramount. This guide provides a comprehensive comparison of how to interpret the CoA for a methyl tetracosanoate (B1234217) standard, contrasting it with potential alternatives and detailing the experimental methodologies used for its certification. Methyl tetracosanoate, the methyl ester of lignoceric acid, is a C24:0 saturated fatty acid methyl ester (FAME) widely used as a standard in gas chromatography (GC) and other analytical techniques for lipid analysis.

Understanding the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a formal document that outlines the quality and purity of a specific batch of a chemical standard. While the format may vary between suppliers, the core information remains consistent. Below is a comparison of typical data found on the CoAs for this compound from various reputable suppliers.

Table 1: Comparison of Quantitative Data from Example Certificates of Analysis for this compound

ParameterSupplier A (LGC Standards)Supplier B (Briti Scientific)Supplier C (Molnova)Interpretation for Researchers
Product Name This compoundMethyl lignocerate GC Reference StandardThis compoundConfirms the identity of the standard. Note the use of synonyms like "Methyl lignocerate".
CAS Number 2442-49-12442-49-12442-49-1The unique Chemical Abstracts Service registry number, crucial for unambiguous identification.
Molecular Formula C₂₅H₅₀O₂C25H50O2C25H50O2Verifies the chemical formula of the compound.
Molecular Weight 382.66382.67382.7Confirms the molecular mass of the compound.
Purity by GC 100.00%>98%Not SpecifiedIndicates the percentage of the compound in the sample as determined by Gas Chromatography. A higher value signifies a more pure standard.
Purity by HPLC Not SpecifiedNot Specified98% purityIndicates the percentage of the compound as determined by High-Performance Liquid Chromatography.
Identity by NMR Conforms to StructureConfirms to the structureConsistent with structureConfirms that the nuclear magnetic resonance spectrum matches the expected structure of this compound.
Identity by Mass Spec Conforms to StructureConfirms to the structureNot SpecifiedConfirms that the mass spectrum is consistent with the molecular weight and fragmentation pattern of this compound.
Appearance White to Off-White SolidWhite to Almost white powder to crystalNot SpecifiedA qualitative check of the physical state and color of the standard.
Solubility Chloroform (B151607) (Slightly), Methanol (Slightly)Soluble in hot ethanolNot SpecifiedProvides guidance on appropriate solvents for preparing standard solutions.
Retest Date 3/14/20275 years from Manufacture DateNot SpecifiedThe date by which the material should be re-analyzed to ensure it still meets specifications.

Experimental Protocols for Key Analytical Techniques

Accurate interpretation of a CoA requires an understanding of the methodologies used to generate the data. Below are detailed protocols for the key analytical techniques employed in the certification of a this compound standard.

Gas Chromatography (GC-FID) for Purity Determination

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of volatile compounds like FAMEs.

Methodology:

  • Sample Preparation: A stock solution of the this compound standard is prepared in a suitable solvent such as hexane (B92381) or chloroform at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane or a medium-polarity column) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: An initial temperature of 140°C, held for 5 minutes, then ramped up to 240°C at a rate of 4°C/minute, and held for 20 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis prep Dissolve this compound in Hexane (1 mg/mL) injection Inject 1 µL into GC prep->injection Prepared Sample separation Separation on Capillary Column injection->separation Vaporized Sample detection Detection by FID separation->detection Separated Components integration Peak Integration detection->integration Chromatogram calculation Purity Calculation (Area Percent) integration->calculation Peak Areas

Workflow for GC-FID Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is another powerful technique for purity determination, particularly for less volatile compounds or as an orthogonal method to GC.

Methodology:

  • Sample Preparation: A stock solution of the this compound standard is prepared in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm filter before injection.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or an Evaporative Light Scattering Detector (ELSD) and a reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) is used.

  • HPLC Conditions:

    • Mobile Phase: An isocratic elution with acetonitrile at a flow rate of 1.0 mL/min is often suitable.

    • Column Temperature: 30 °C

    • Detection: UV at 205 nm (for FAMEs with chromophores) or ELSD for universal detection.

    • Injection Volume: 10 µL

  • Data Analysis: Purity is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a definitive technique for confirming the chemical structure of a compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the this compound standard is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key signals for this compound include a singlet for the methyl ester protons (~3.67 ppm), a triplet for the methylene (B1212753) protons adjacent to the carbonyl group (~2.30 ppm), a broad multiplet for the long chain of methylene protons (~1.25 ppm), and a triplet for the terminal methyl protons (~0.88 ppm).

    • ¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum. Characteristic signals include the carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and a series of signals for the methylene carbons in the long alkyl chain.

  • Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to confirm that the spectrum is consistent with the known structure of this compound.[1]

NMR_Logic cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis start Acquire 1H and 13C NMR Spectra chem_shift_H Analyze Chemical Shifts start->chem_shift_H integration Analyze Integration Values start->integration splitting Analyze Splitting Patterns start->splitting chem_shift_C Analyze Chemical Shifts start->chem_shift_C structure_confirm Structural Confirmation of This compound chem_shift_H->structure_confirm integration->structure_confirm splitting->structure_confirm chem_shift_C->structure_confirm

References

Comparative study of different extraction methods for methyl tetracosanoate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Extraction Methods for Methyl Tetracosanoate (B1234217)

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of specific lipid molecules is paramount for accurate downstream analysis. Methyl tetracosanoate (C24:0 methyl ester), a very-long-chain saturated fatty acid methyl ester, requires robust extraction methodologies to ensure high recovery and purity. This guide provides a comparative study of four prominent extraction techniques: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The performance of these methods is compared based on experimental data for lipid and fatty acid methyl ester extractions, providing a framework for selecting the most suitable method for your research needs.

Data Presentation: Comparison of Extraction Methods

The selection of an optimal extraction technique depends on a variety of factors, including the desired extraction time, solvent consumption, and the thermal stability of the analyte. The following table summarizes the key performance metrics for the four extraction methods. While specific quantitative data for this compound is limited across all methods in a single comparative study, the data presented for overall lipid and fatty acid methyl ester (FAME) extraction provides a strong basis for comparison.

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with a refluxing solvent.[1][2][3]Use of high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[4]Use of microwave energy to heat the solvent and sample, accelerating the extraction process.[5][6][7]Extraction using a supercritical fluid (typically CO2) as the solvent, offering high diffusivity and low viscosity.[8][9]
Typical Recovery/Yield Considered a benchmark for exhaustive extraction, often yielding high recovery. For example, oil extraction from seeds can yield over 50%.[10]Often provides comparable or higher yields than conventional methods in a shorter time.[11]Demonstrates high extraction efficiency, with recoveries often comparable to or exceeding Soxhlet.[12][13]Yield is highly dependent on pressure, temperature, and the use of co-solvents. Can provide high recovery, with some studies showing yields comparable to conventional methods.[14]
Extraction Time Lengthy, typically ranging from 6 to 24 hours.[11][15]Rapid, with extraction times often between 15 to 60 minutes.[4][11]Very rapid, typically completed within 15 to 30 minutes.[5][12]Fast, with extraction times generally ranging from 30 to 90 minutes.[16][17]
Solvent Consumption High, as it requires a large volume of solvent for continuous reflux.[1][15]Moderate, generally lower than Soxhlet extraction.[11]Low, significantly reducing solvent usage compared to conventional methods.[5][12]Very low to none (if using only CO2), making it an environmentally friendly option.[9][17]
Selectivity Low, as it extracts a broad range of soluble compounds.[2]Moderate, can be influenced by solvent choice.Moderate, influenced by solvent polarity and microwave parameters.High, can be finely tuned by adjusting pressure and temperature to target specific compounds.[18]
Advantages - Well-established and widely used.- Simple apparatus.- Exhaustive extraction.[2]- Rapid extraction.- Increased efficiency.- Reduced solvent consumption compared to Soxhlet.[11]- Extremely fast.- High efficiency.- Significant reduction in solvent use.[5][6][12]- Environmentally friendly ("green" method).- High selectivity.- No residual solvent in the extract.[8][9]
Disadvantages - Time-consuming.- High solvent consumption.- Potential for thermal degradation of sensitive compounds.[1]- Potential for radical formation.- Equipment cost.- Requires specialized microwave equipment.- Potential for localized heating.- High initial equipment cost.- May require a co-solvent for polar compounds.[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are representative protocols for each of the discussed extraction methods for lipids and fatty acid methyl esters from a solid matrix.

Soxhlet Extraction Protocol

This method is a classical technique for the extraction of lipids from solid samples.[2][3]

Materials:

  • Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Sample (e.g., ground seeds, dried biomass)

  • Anhydrous sodium sulfate (B86663) (optional, to remove moisture)

  • Extraction solvent (e.g., n-hexane, petroleum ether)

  • Rotary evaporator

Procedure:

  • Accurately weigh the finely ground and dried sample and place it into a cellulose extraction thimble.

  • If the sample contains moisture, mix it with anhydrous sodium sulfate.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent and add a few boiling chips.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the flask using the heating mantle to allow the solvent to boil and reflux.

  • Continue the extraction for a predetermined number of cycles or for a specific duration (e.g., 6-24 hours), ensuring the solvent continuously siphons over.

  • After extraction, allow the apparatus to cool down.

  • Remove the round-bottom flask and concentrate the extract by removing the solvent using a rotary evaporator to obtain the crude lipid extract containing this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to enhance the extraction process.[4]

Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker, flask)

  • Sample (finely ground)

  • Extraction solvent (e.g., n-hexane, ethanol, or a mixture)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Accurately weigh the ground sample and place it into the extraction vessel.

  • Add a specific volume of the extraction solvent to the sample to achieve a desired solid-to-solvent ratio.

  • Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). Maintain a constant temperature if required.

  • After sonication, separate the solid material from the solvent by centrifugation or filtration.

  • Collect the supernatant/filtrate containing the extracted lipids.

  • The extraction process can be repeated with fresh solvent to ensure complete recovery.

  • Combine the extracts and remove the solvent using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

This technique employs microwave energy for rapid extraction.[5][12]

Materials:

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel (microwave-safe)

  • Sample (homogenized)

  • Extraction solvent (e.g., ethanol/ethyl acetate (B1210297) mixture)

  • Filtration or centrifugation equipment

  • Rotary evaporator

Procedure:

  • Weigh the homogenized sample and place it into the microwave extraction vessel.

  • Add the extraction solvent to the vessel.

  • Seal the vessel (for a closed-vessel system) and place it in the microwave extractor.

  • Set the extraction parameters, including temperature, pressure, and time (e.g., 65°C for 18 minutes).[5]

  • Start the microwave program. The microwave energy will heat the solvent, increasing the pressure and temperature, which accelerates the extraction.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator to obtain the final product.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[18][14][16]

Materials:

  • Supercritical fluid extractor system (including a pump, extraction vessel, and separator)

  • High-purity carbon dioxide (and co-solvent if needed, e.g., ethanol)

  • Sample (ground and dried)

  • Collection vial

Procedure:

  • Pack the ground and dried sample into the extraction vessel.

  • Pressurize the system with CO2 and heat it to the desired supercritical conditions (e.g., 450 bar and 60°C).[14]

  • If a co-solvent is used, it is introduced into the CO2 stream.

  • Allow the supercritical fluid to pass through the extraction vessel for a specific period (dynamic extraction) or hold it in the vessel for a set time (static extraction) before flowing.

  • The supercritical fluid containing the dissolved lipids then flows into a separator.

  • In the separator, the pressure and/or temperature is reduced, causing the CO2 to lose its solvating power and the extracted lipids to precipitate.

  • The extracted this compound is collected in a vial.

  • The CO2 can be vented or recycled.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described extraction methods.

ExtractionWorkflow cluster_Soxhlet Soxhlet Extraction Workflow cluster_UAE Ultrasound-Assisted Extraction Workflow cluster_MAE Microwave-Assisted Extraction Workflow cluster_SFE Supercritical Fluid Extraction Workflow S1 Sample Preparation (Grinding, Drying) S2 Loading into Thimble S1->S2 S3 Soxhlet Extraction (6-24h) S2->S3 S4 Solvent Evaporation S3->S4 S5 Crude Extract S4->S5 U1 Sample Preparation (Grinding) U2 Sonication (15-60 min) U1->U2 U3 Solid-Liquid Separation (Centrifugation/Filtration) U2->U3 U4 Solvent Evaporation U3->U4 U5 Crude Extract U4->U5 M1 Sample Preparation (Homogenization) M2 Microwave Irradiation (15-30 min) M1->M2 M3 Solid-Liquid Separation (Centrifugation/Filtration) M2->M3 M4 Solvent Evaporation M3->M4 M5 Crude Extract M4->M5 SF1 Sample Preparation (Grinding, Drying) SF2 Loading into Vessel SF1->SF2 SF3 Supercritical CO2 Extraction (30-90 min) SF2->SF3 SF4 Separation/Precipitation SF3->SF4 SF5 Pure Extract SF4->SF5

Caption: Comparative workflows of different extraction methods.

LogicDiagram Start Select Sample Matrix Method Choose Extraction Method Start->Method Soxhlet Soxhlet Method->Soxhlet Conventional, High Volume UAE UAE Method->UAE Rapid, Moderate Solvent MAE MAE Method->MAE Very Rapid, Low Solvent SFE SFE Method->SFE Green, High Selectivity Params Optimize Parameters (Time, Temp, Solvent, Pressure) Soxhlet->Params UAE->Params MAE->Params SFE->Params Extract Perform Extraction Params->Extract Analysis Analyze Extract (GC-MS, HPLC) Extract->Analysis

Caption: Decision logic for selecting an extraction method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Tetracosanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is paramount. This guide provides an objective comparison of the two primary analytical techniques for the quantification of methyl tetracosanoate (B1234217): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD).

The cross-validation of these methods is a critical step in ensuring data integrity and consistency, particularly when transferring methods between laboratories or utilizing different analytical platforms for the same study. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and illustrates the logical workflow of a cross-validation process. The data presented is a synthesis from studies on long-chain fatty acid methyl esters (FAMEs), providing a strong indication of the expected performance for methyl tetracosanoate.

Data Presentation: Performance Comparison

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the analysis of long-chain FAMEs like this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 10 ng (on-column)[1]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1.5 - 30 ng (on-column)
Typical Range 1 - 100 µg/mL0.05 - 50 µg/mL

Note: The quantitative data in this table is representative of the performance of these methods for long-chain esters and may vary based on the specific instrumentation, experimental conditions, and sample matrix.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of this compound using GC-MS and HPLC-ELSD.

Protocol 1: GC-MS Analysis of this compound

This method is highly suitable for the analysis of thermally stable and volatile compounds. For very long-chain esters like this compound, high-temperature GC is necessary.[1]

1. Sample Preparation (Lipid Extraction and Derivatization):

  • For complex matrices, a lipid extraction using a method like Folch or Bligh-Dyer is required.

  • To isolate the wax ester fraction, column chromatography on silica (B1680970) gel can be employed, eluting with a non-polar solvent system like hexane (B92381):diethyl ether.[1]

  • If starting from the corresponding fatty acid (tetracosanoic acid), derivatization to the methyl ester is necessary. A common method is acid-catalyzed methylation:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 2% H₂SO₄ in methanol (B129727).

    • Seal the container and heat at 80°C for 2 hours.

    • After cooling, add 1 mL of hexane and 0.5 mL of water to extract the FAMEs.

    • The upper hexane layer is collected for GC-MS analysis.[2]

2. GC-MS Instrumental Conditions:

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

  • Injection Volume: 1 µL (Splitless mode).

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes; ramp at 10°C/min to 250°C; then ramp at 5°C/min to 300°C and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron impact (EI) mode with a scan range of m/z 50-550.

3. Quantification:

  • A calibration curve is constructed using a certified reference standard of this compound.

  • The use of an internal standard (e.g., a wax ester with a different chain length not present in the sample) is recommended for improved accuracy.

Protocol 2: HPLC-ELSD Analysis of this compound

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[1]

1. Sample Preparation:

  • Similar to GC-MS, a lipid extraction and fractionation step may be necessary for complex matrices.[1]

  • The final extract should be dissolved in a solvent compatible with the HPLC mobile phase (e.g., chloroform (B151607) or a mixture of chloroform and methanol).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[2]

2. HPLC-ELSD Instrumental Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or similar.[1]

  • Detector: Evaporative Light Scattering Detector (ELSD).[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of methanol and water is often used for the separation of FAMEs.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • ELSD Nebulizer Temperature: 30°C.[1]

  • ELSD Evaporator Temperature: 50°C.[1]

  • Gas Flow (Nitrogen): 1.5 L/min.[1]

3. Quantification:

  • A calibration curve is constructed by plotting the peak area response from the ELSD against the concentration of the this compound standard.

  • The non-linear response of the ELSD often necessitates a logarithmic transformation of both concentration and peak area for linearization.[1]

Mandatory Visualization

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Cross-Validation (e.g., GC-MS & HPLC-ELSD) define_scope->select_methods prepare_protocol Prepare Detailed Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Homogeneous Sample Set prepare_protocol->prepare_samples analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms analyze_hplc Analyze Samples using HPLC-ELSD prepare_samples->analyze_hplc compare_data Compare Quantitative Results (e.g., Bland-Altman Plot, Paired t-test) analyze_gcms->compare_data analyze_hplc->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria final_report Generate Final Cross-Validation Report assess_criteria->final_report

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Orthogonal Methods for Confirming Methyl Tetracosanoate Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal analytical methods for the unequivocal identification and confirmation of methyl tetracosanoate (B1234217), a C24:0 fatty acid methyl ester (FAME). The selection of appropriate analytical techniques is critical for ensuring the purity, identity, and quality of this very-long-chain saturated fatty acid methyl ester in research, pharmaceutical development, and quality control settings. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overview of Orthogonal Methods

Orthogonal methods are distinct analytical techniques that rely on different chemical or physical principles to analyze the same analyte. The use of multiple, independent methods provides a higher degree of confidence in the analytical results, as it is unlikely that different techniques will be affected by the same interferences in the same way. For the structural confirmation of methyl tetracosanoate, the combination of a high-resolution separation technique with powerful spectroscopic methods is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for FAME analysis, offering both high-resolution separation and definitive molecular identification.[1] The gas chromatograph separates volatile compounds, and the mass spectrometer provides information about the mass-to-charge ratio of the analyte and its fragments, enabling precise identification.

Data Presentation: GC-MS Performance
ParameterPerformance for FAME AnalysisRelevance to this compound
Limit of Detection (LOD) ng/mL to low µg/L range[2]High sensitivity allows for the detection of trace amounts.
Limit of Quantification (LOQ) 1–30 µg/L for fatty acids[2]Precise quantification of low concentrations is achievable.
Linearity (R²) >0.99[2]Excellent for quantitative analysis over a range of concentrations.
Precision (RSD) 0.4-8.5% (intraday and interday)[2]Highly reproducible results.[2]
Selectivity High, especially with Selected Ion Monitoring (SIM)[2]Minimizes interference from co-eluting compounds.[2]
Experimental Protocol: GC-MS Analysis of this compound

Sample Preparation (Acid-Catalyzed Esterification):

If the sample is not already in the methyl ester form, derivatization is necessary.[3][4]

  • Weigh 1-25 mg of the fatty acid sample into a micro-reaction vessel.[4]

  • Add 2 mL of 12% w/w Boron Trichloride (BCl3)-Methanol solution.[4]

  • Heat the vessel at 60°C for 5-10 minutes.[4]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381) to the vessel.[4]

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Instrumentation and Conditions:

  • GC System: Agilent 6890N or equivalent.[5]

  • Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or similar polar column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Inlet Temperature: 200°C.[5]

  • Injection Mode: Splitless.[5]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 3 minutes.

    • Ramp: 50°C/min to 210°C.

    • Hold at 210°C for 4 minutes.[5]

  • MS System: Agilent 5973 or equivalent.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Source Temperature: 230°C.[5]

  • Mass Range: m/z 50-700.[6]

Expected Results for this compound

The mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) will be observed at m/z 382.7.[7] Other significant fragments include ions resulting from cleavage at the ester group and along the hydrocarbon chain.[7][8]

GC-MS Analysis Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Tetracosanoic Acid Derivatization Acid-Catalyzed Esterification (BCl3/MeOH) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction FAME_Sample This compound in Hexane Extraction->FAME_Sample GC_Injection GC Injection FAME_Sample->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable for confirming the identity of this compound.

Data Presentation: NMR Performance
ParameterPerformance for FAME AnalysisRelevance to this compound
Structural Information Provides detailed connectivity of atoms.Confirms the presence of the methyl ester and the long saturated alkyl chain.
Quantitative Ability Can be quantitative with proper standards.¹H NMR can be used for quantification.[9]
Sensitivity Lower compared to MS.Requires a higher concentration of the sample.
Sample Preparation Non-destructive, relatively simple.The sample can be recovered after analysis.
Experimental Protocol: NMR Analysis of this compound

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: Room temperature.

Expected Spectral Data for this compound
  • ¹H NMR:

    • A strong singlet around 3.67 ppm corresponding to the methyl ester protons (-COOCH₃).

    • A triplet around 2.30 ppm for the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-).

    • A broad multiplet around 1.63 ppm for the methylene protons beta to the carbonyl group.

    • A large, broad singlet or multiplet around 1.25 ppm for the numerous methylene protons in the long alkyl chain.

    • A triplet around 0.88 ppm for the terminal methyl protons (-CH₃).

  • ¹³C NMR:

    • A resonance around 174.4 ppm for the carbonyl carbon of the ester.

    • A signal around 51.4 ppm for the methoxy (B1213986) carbon (-OCH₃).

    • Multiple signals between 22.7 and 34.1 ppm for the methylene carbons of the alkyl chain.

    • A signal around 14.1 ppm for the terminal methyl carbon.

Logical Relationship in NMR Structural Confirmation

NMR Confirmation Logic cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H_ester Singlet ~3.67 ppm Structure This compound Structure H_ester->Structure Confirms -COOCH₃ H_alpha Triplet ~2.30 ppm H_alpha->Structure Confirms -CH₂-COO- H_chain Multiplet ~1.25 ppm H_chain->Structure Confirms long alkyl chain H_terminal Triplet ~0.88 ppm H_terminal->Structure Confirms terminal -CH₃ C_carbonyl ~174.4 ppm C_carbonyl->Structure Confirms C=O of ester C_methoxy ~51.4 ppm C_methoxy->Structure Confirms -OCH₃ C_chain 22.7-34.1 ppm C_chain->Structure Confirms long alkyl chain C_terminal ~14.1 ppm C_terminal->Structure Confirms terminal -CH₃

Caption: Logical flow of structural confirmation using NMR spectral data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique for confirming the presence of the ester functional group and the long hydrocarbon chain in this compound.

Data Presentation: FTIR Performance
ParameterPerformance for FAME AnalysisRelevance to this compound
Information Provided Functional group identification.[10]Confirms the presence of C=O (ester) and C-H (alkyl) bonds.
Speed Rapid analysis.High throughput screening is possible.
Sensitivity Moderate.Generally less sensitive than GC-MS.
Sample Preparation Minimal, can be analyzed neat or as a thin film.Simple and fast sample handling.
Experimental Protocol: FTIR Analysis of this compound

Sample Preparation:

  • Neat: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Thin Film: Dissolve the sample in a volatile solvent (e.g., hexane), deposit a drop onto a KBr plate, and allow the solvent to evaporate.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Expected Spectral Data for this compound
  • ~2919 and 2850 cm⁻¹: Strong C-H stretching vibrations of the long methylene chain.[10]

  • ~1735 cm⁻¹: Strong C=O stretching vibration characteristic of the ester functional group.[10]

  • ~1462 cm⁻¹: C-H bending vibration of the methylene groups.[10]

  • ~1159 cm⁻¹: C-O stretching vibration of the ester group.[10]

FTIR Analysis Experimental Workflow

FTIR Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample This compound (Solid) Placement Place on ATR Crystal Sample->Placement IR_Scan Acquire IR Spectrum Placement->IR_Scan Data_Processing Data Processing IR_Scan->Data_Processing Spectrum_Analysis Spectrum Interpretation Data_Processing->Spectrum_Analysis

Caption: Experimental workflow for FTIR analysis of this compound.

Comparison of Orthogonal Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Interaction of nuclear spins with an external magnetic field.Absorption of infrared radiation by molecular vibrations.
Strengths High sensitivity and selectivity, provides molecular weight and fragmentation pattern for definitive identification.[1]Provides detailed structural information, non-destructive.Fast, simple sample preparation, excellent for functional group identification.[10]
Limitations Requires derivatization for non-volatile compounds, destructive.[3]Lower sensitivity, requires higher sample concentration.Limited structural information compared to MS and NMR.
Application Primary tool for identification and quantification of FAMEs in complex mixtures.[11]Unambiguous structural elucidation and purity assessment.[9]Rapid screening for the presence of the ester functional group and overall sample characterization.[11]

Conclusion

The confirmation of this compound identity is best achieved through a multi-technique, orthogonal approach. GC-MS provides unparalleled sensitivity and specificity for both identification and quantification. NMR spectroscopy offers a detailed and definitive structural elucidation, confirming the precise arrangement of atoms within the molecule. FTIR spectroscopy serves as a rapid and straightforward method to verify the presence of key functional groups. By combining the data from these three powerful and independent analytical methods, researchers, scientists, and drug development professionals can achieve the highest level of confidence in the identity and purity of this compound.

References

Safety Operating Guide

Proper Disposal of Methyl Tetracosanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of methyl tetracosanoate (B1234217), ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of methyl tetracosanoate, particularly in its powdered form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant glovesImpervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[3][4]
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.[1]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel to a safe location.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[2][3]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, inert, liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully scoop up the material.[4]

  • Collection: Place the absorbed or scooped material into a suitable, clearly labeled, and closed container for disposal.[3][4]

  • Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[2] Collect all decontamination materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly after cleanup is complete.[4]

Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can harm aquatic life and contaminate wastewater systems.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Immediately segregate waste contaminated with this compound from general laboratory trash and other waste streams.[1] Store incompatible wastes separately to prevent dangerous reactions.[1] this compound is incompatible with strong oxidizing agents.[5]

  • Containerization: Use a dedicated, chemically compatible, and leak-proof container with a secure screw cap for waste collection.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," along with any other components of the waste mixture and their approximate concentrations.[1] The date of waste accumulation should also be clearly marked.[1]

  • Storage: Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1] This area must be under the control of laboratory personnel.[1]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Contamination Event? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Contain 2. Absorb/Scoop 3. Collect in Labeled Container spill->cleanup Yes routine_disposal Routine Disposal of Unused Reagent or Contaminated Materials spill->routine_disposal No segregate Segregate from General Waste and Incompatible Chemicals cleanup->segregate routine_disposal->segregate containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage ehs Contact EHS for Pickup and Final Disposal storage->ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl tetracosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl tetracosanoate (B1234217) (CAS No. 2442-49-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl tetracosanoate is a long-chain fatty acid methyl ester that presents several potential hazards.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[1] Nitrile and neoprene gloves offer good resistance to oils and many chemicals.[2][3] Always inspect gloves for tears or punctures before use.
Eye Protection Safety goggles with side shields.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and protects the skin from potential spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Meticulous planning and execution are critical when working with this compound to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designate a Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood to control dust.

  • Gather Materials: Before starting, ensure all necessary equipment is clean, dry, and readily accessible. This includes spatulas, weigh boats or paper, and pre-labeled receiving containers.

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Tare the Balance: Place a clean, dry weigh boat or folded weigh paper on the analytical balance and tare the weight.

  • Transfer the Compound: Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid creating dust. If weighing in a fume hood, be mindful that air currents can affect the balance reading.[4]

  • Record the Weight: Close the balance doors to get an accurate reading and record the exact weight.

  • Secure the Compound: Promptly and securely close the container of this compound after weighing.

Use in Experiments
  • Controlled Environment: All experimental procedures involving this compound should be performed in a well-ventilated area or a chemical fume hood.

  • Temperature Considerations: Be aware of the melting point of this compound (approximately 58-60°C) and control heat sources accordingly.[1]

  • Avoid Incompatibilities: Keep this compound away from strong acids, alkalis, and oxidizing agents to prevent hazardous reactions.

  • Transfer and Handling: When transferring the compound, use appropriate tools to avoid spills and contamination.

Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Evacuate if Necessary: For large spills or if there is a significant amount of airborne dust, evacuate the area.

  • Don Additional PPE: If not already wearing it, put on all necessary PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][5]

  • Collect the Waste: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a clearly labeled, sealable plastic bag.[1][5]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of the cleaning materials in the same waste bag.

  • Dispose of Waste: The sealed bag containing the spill cleanup materials should be disposed of as chemical waste, following the disposal plan outlined below.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerLabeling RequirementsDisposal Procedure
Unused/Excess Solid this compound Original container or a clearly labeled, sealed, and chemically compatible container."NON-HAZARDOUS WASTE" followed by "this compound". Include the name of the principal investigator and the date.Collect for disposal through your institution's chemical waste program. Do not dispose of in regular trash or down the drain.
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) A designated, sealed plastic bag or container."NON-HAZARDOUS SOLID WASTE".Collect all contaminated solid waste in the designated container. When the container is full, it should be closed and disposed of through the institutional chemical waste program. Do not place in regular trash bins to avoid exposure to custodial staff.[6]
Empty Original Containers Regular trash, after proper rinsing.Deface or remove the original label.Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble). The rinsate should be collected and disposed of as chemical waste. Once clean and the label is defaced, the container can be placed in the regular trash.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Work Area (Fume Hood) A->B C 3. Weigh Solid Compound B->C D 4. Perform Experiment C->D E 5. Clean Work Area D->E H Spill Occurs D->H F 6. Segregate Waste E->F G 7. Dispose of Waste (Following Protocol) F->G I Follow Spill Cleanup Protocol H->I I->F

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。